Divanillin

Catalog No.
S601876
CAS No.
2092-49-1
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divanillin

CAS Number

2092-49-1

Product Name

Divanillin

IUPAC Name

3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-8,19-20H,1-2H3

InChI Key

NSTQUZVZBUTVPY-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble to insoluble in water; soluble in benzyl alcohol
Soluble (in ethanol)

Synonyms

5,5’-Bivanillin; 5,5’-Diformyl-3,3’-dimethoxy-1,1’-biphenyl-2,2’-diol; Divanillin; NSC 16723; 6,6’-Dihydroxy-5,5’-dimethoxy[1,1’-biphenyl]-3,3’-dicarboxaldehyde; 6,6’-Dihydroxy-5,5’-dimethoxy[1,1’-biphenyl]-3,3’-dicarboxaldehyde

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O

The exact mass of the compound Dehydrodivanillin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in water; soluble in benzyl alcoholsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16723. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Natural Occurrence and Properties of Divanillin in Vanilla Beans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Divanillin (6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde) is a homodimeric compound formed through the oxidative coupling of two vanillin molecules. This natural phenolic compound has gained significant research interest due to its presence in cured vanilla beans and its enhanced bioactivity compared to its monomeric counterpart. As a flavor-enhancing compound, this compound contributes to the complex flavor profile of natural vanilla, particularly influencing creamy and fatty mouthfeel notes that are highly valued in food applications [1]. While vanillin has been extensively studied as the primary flavor component of vanilla, accounting for approximately 85% of volatile compounds in Vanilla planifolia pods, this compound represents an important minor constituent that significantly influences the overall sensory experience [2].

The study of this compound has expanded beyond its role as a flavor component to include investigations of its pharmacological potential and material science applications. Recent research has revealed promising antitumor capabilities and antioxidant properties, making it a compound of interest for pharmaceutical development [2]. Additionally, its chemical structure has been exploited in the synthesis of bio-based polymers, including epoxy thermosets and aromatic amines, demonstrating the versatility of this natural product [3]. Understanding the natural occurrence, formation, and properties of this compound provides valuable insights for researchers across multiple disciplines, including food science, natural product chemistry, and drug discovery.

Natural Formation and Quantitative Occurrence

Formation During Curing Process

This compound is not present in significant quantities in green vanilla pods but forms predominantly during the curing process through enzymatic activity. The vanilla bean curing process, which typically lasts 120-180 days, involves a complex sequence of enzymatic, chemical, and biochemical reactions that transform the initial glycosylated precursors into the characteristic vanilla aroma compounds [2]. During this process, glucovanillin is hydrolyzed by β-glucosidase enzymes to release free vanillin, which then becomes susceptible to various transformation reactions.

The formation of this compound occurs primarily through oxidative dimerization catalyzed by peroxidase enzymes present in vanilla pods [1] [2]. These enzymes efficiently catalyze the coupling of vanillin radicals, leading to the formation of the biphenyl structure characteristic of this compound. This transformation represents one of the major pathways for vanillin loss during curing, with studies indicating that up to 50% of initial vanillin potential can be lost through dimerization and other chemical transformations [2]. The peroxidase-mediated dimerization is particularly significant during the later stages of curing when oxidative processes become more pronounced.

Quantitative Analysis in Cured Vanilla Beans

Recent analytical studies have confirmed the presence of this compound in cured vanilla beans from various geographical origins. A validated HPLC-DAD method developed for simultaneous quantification of aromatic compounds in Vanilla planifolia demonstrated that this compound is present in all analyzed cured pod samples [2]. The concentration varies based on geographical origin and curing methods, suggesting that processing conditions significantly influence this compound formation.

Table 1: Quantitative Analysis of this compound in Vanilla Beans from Different Regions

Geographical Origin Altitude (masl) This compound Content (g/100 g dry weight)
Papantla de Olarte, Mexico 80 0.020
Tecolutla, Mexico 20 Data not specified
Misantla, Mexico 300 Data not specified
Zongolica, Mexico 1200 Data not specified
Atzalan, Mexico 1676 Data not specified

The highest this compound content was detected in samples from Papantla de Olarte at 0.02 g/100 g dry weight [2]. This quantitative analysis confirms that this compound is a natural constituent of cured vanilla beans, albeit at significantly lower concentrations than vanillin. The presence of this compound has been identified in commercial vanilla extracts from multiple producing regions, including Madagascar, Mexico, and Tahiti, indicating that its formation is a universal phenomenon in vanilla processing regardless of geographical origin [2].

Sensory and Functional Properties

Organoleptic Characteristics

This compound exhibits distinct sensory properties that differ from its vanillin precursor. While vanillin is characterized primarily by its sweet, balsamic aroma, this compound contributes more to textural perceptions in the mouth. Sensory studies have demonstrated that this compound positively influences creamy, fatty mouthfeel notes and imparts a velvety mouth-coating sensation at low concentrations [1] [2]. The human recognition threshold for this textural effect is exceptionally low, approximately 1.0 μmol/kg, indicating high potency in modifying mouthfeel characteristics [2].

The flavor profile of this compound is described as sweet, creamy, milky, fatty, and buttery, making it particularly valuable for enhancing dairy products and other fat-containing food systems [4]. These properties have led to its approval as a flavor enhancer in food applications (FEMA GRAS #4107) in the United States, with recommended usage levels typically ranging from 5-50 mg/L in various food categories [2]. The compound is used commercially to impart pleasant creamy sensations to foods, with specific usage levels varying by food category:

Table 2: Typical Usage Levels of this compound in Food Applications

Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)
Baked Goods 30.000 50.000
Beverages (non-alcoholic) 5.000 15.000
Beverages (alcoholic) 15.000 30.000
Chewing Gum 100.000 200.000
Frozen Dairy 10.000 20.000
Milk Products 10.000 40.000
Hard Candy 30.000 50.000
Soft Candy 20.000 40.000
Fats and Oils 15.000 20.000
Biological Activities

Beyond its sensory properties, this compound exhibits significant biological activities with potential pharmaceutical applications. Research has demonstrated that this compound possesses antioxidant capabilities that exceed those of vanillin, making it a promising candidate for mitigating oxidative stress in biological systems [2]. Additionally, studies have revealed antitumor potential, with evidence showing that this compound can decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway [5] [2].

The pharmacological promise of this compound is further supported by its structural similarity to diapocynin, a known inhibitor of the NADPH oxidase enzymatic complex with demonstrated neuroprotective and cardiovascular effects [5]. This structural relationship suggests potential applications in treating neurodegenerative diseases and vascular conditions, though extensive clinical research is still needed to validate these potential applications. The enhanced bioactivity of this compound compared to vanillin is attributed to its biphenyl structure, which may facilitate interactions with biological targets through increased molecular complexity and receptor binding capabilities.

Analytical Methods for Detection and Quantification

Sample Preparation and Extraction

Proper sample preparation is critical for accurate analysis of this compound in vanilla beans. The extraction protocol typically involves grinding cured vanilla pods to a fine powder using a laboratory mill, followed by precise weighing of approximately 300 mg of the homogenized material [2]. The sample is then subjected to ultrasonic-assisted extraction using 20 mL of a specially optimized extraction solvent consisting of a 1:1 mixture of DMSO:(MeOH/acidified water (3:7) with phosphoric acid (100 mM) added for acidification.

The extraction process is performed in an ultrasonic bath at a frequency of 37 kHz for exactly 10 minutes at room temperature to ensure complete extraction while preventing thermal degradation of target compounds [2]. Following sonication, the supernatant is filtered through No. 4 filter paper to remove particulate matter, and the filtrate is stored at 4°C until analysis to maintain sample integrity. This extraction method has demonstrated excellent efficiency for simultaneous recovery of this compound along with other aromatic compounds present in vanilla, including vanillin, vanillic acid, p-hydroxybenzaldehyde, and p-hydroxybenzoic acid.

HPLC-DAD Analysis

High-performance liquid chromatography with diode array detection (HPLC-DAD) has been established as the most reliable method for simultaneous separation and quantification of this compound alongside other aromatic compounds in vanilla extracts [2]. The optimized chromatographic conditions utilize a Zorbax Eclipse XDB-C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) maintained at 40-60°C for optimal separation efficiency. The mobile phase consists of a ternary gradient system with solvent A (HPLC-grade water), solvent B (HPLC-grade methanol), and solvent C (acidified water, 10-2 M H3PO4), with a flow rate ranging from 1.5-2.0 mL/min depending on specific separation requirements.

Detection is performed at multiple wavelengths to accommodate the varying absorbance maxima of different target compounds: 230 nm for vanillyl alcohol, p-hydroxybenzyl alcohol, vanillin, and anisyl alcohol; 254 nm for vanillic acid, p-hydroxybenzoic acid, anisic acid, and this compound; and 280 nm for p-hydroxybenzaldehyde [2]. This multi-wavelength approach ensures optimal sensitivity for each compound class while allowing for simultaneous quantification in a single injection. The complete separation of all nine target compounds, including this compound, is achieved within 15 minutes, making this an efficient method for quality control and research applications.

The following workflow illustrates the complete analytical process from sample preparation to quantification:

G A Grind Vanilla Pods B Weigh 300 mg Powder A->B C Add Extraction Solvent B->C D Ultrasonic Bath Extraction (37 kHz, 10 min, RT) C->D E Filter Through No. 4 Paper D->E F Store Filtrate at 4°C E->F G HPLC-DAD Analysis F->G H Column: Zorbax Eclipse XDB-C18 G->H I Mobile Phase: Ternary Gradient H->I J DAD Detection: 230, 254, 280 nm I->J K Quantification J->K

Figure 1: Analytical workflow for this compound extraction and quantification from vanilla beans

Method Validation

The HPLC-DAD method for this compound quantification has been rigorously validated according to standard analytical protocols [2]. The method demonstrates excellent linearity across a concentration range of 0.5-100 mg/L, with correlation coefficients (R²) exceeding 0.999 for this compound and related aromatic compounds. The limits of detection (LOD) and quantification (LOQ) for this compound have been established at sufficiently low levels to detect the compound at naturally occurring concentrations in vanilla beans.

Precision studies evaluating both intra-day and inter-day variability show relative standard deviation (RSD) values below 5%, indicating excellent method reproducibility [2]. The accuracy of the method has been confirmed through recovery experiments using spiked samples, with average recovery rates ranging between 95-105% for this compound across different concentration levels. This comprehensive validation confirms that the method is suitable for reliable quantification of this compound in complex vanilla bean matrices, providing researchers with a robust analytical tool for quality assessment and comparative studies.

Biological Interactions and Pharmacological Potential

Protein Binding Behavior

This compound exhibits remarkable binding affinity for serum proteins, particularly bovine serum albumin (BSA), which serves as a model for human serum albumin (HSA) in drug transport studies [5] [6]. Biophysical studies using techniques such as circular dichroism (CD) spectroscopy and fluorescence quenching have demonstrated that this compound acquires axial chirality when complexed with BSA, a phenomenon known as induced circular dichroism (ICD) [5]. This induced chirality results from restricted rotation around the single bond connecting the two aromatic rings when this compound is bound in the chiral environment of the protein binding pocket.

The association constant between this compound and BSA has been determined to be 3.3 × 10⁵ mol⁻¹L, significantly higher than that of its precursor vanillin (7.3 × 10⁴ mol⁻¹L), indicating substantially stronger binding [5]. Competitive displacement studies using site-specific fluorescent markers have revealed that this compound has preference for Sudlow's site I in subdomain IIA of BSA, which is known to bind warfarin and other bulky heterocyclic compounds [5]. Molecular docking simulations further confirm this binding preference and provide structural insights into the interactions between this compound and specific amino acid residues within the binding pocket.

Pharmacological Implications

The strong interaction between this compound and serum albumin has significant implications for its pharmacokinetic profile and drug delivery potential [5]. The high binding constant suggests that this compound would have an extended circulation half-life in vivo, potentially enhancing its bioavailability and therapeutic efficacy. Recent research has demonstrated that this compound can decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway, a key regulatory cascade involved in cell migration, invasion, and survival [5] [2].

The following diagram illustrates the molecular interaction between this compound and bovine serum albumin:

G A This compound C Binding Interaction A->C B Bovine Serum Albumin (BSA) B->C D Induced Axial Chirality C->D E Association Constant: 3.3 × 10⁵ mol⁻¹L C->E F Preference for Sudlow's Site I C->F G FAK/PI3K/Akt Pathway Inhibition F->G H Reduced Cancer Cell Metastasis G->H

Figure 2: Molecular interaction between this compound and bovine serum albumin with pharmacological consequences

This antimetastatic activity, combined with the compound's antioxidant properties, positions this compound as a promising lead compound for development of multifunctional anticancer agents [2]. The structural similarity between this compound and apocynin/diapocynin further suggests potential applications in managing oxidative stress-related disorders, including neurodegenerative diseases and cardiovascular conditions [5]. While these pharmacological properties are promising, further research is needed to fully elucidate the mechanism of action and therapeutic potential of this compound in various disease models.

Conclusion

This compound is a naturally occurring constituent of cured vanilla beans that forms through peroxidase-mediated oxidative dimerization of vanillin during the curing process. While present at relatively low concentrations (up to 0.02 g/100 g dry weight) compared to vanillin, this compound significantly contributes to the complex sensory profile of natural vanilla by enhancing creamy, fatty mouthfeel characteristics. The development of validated HPLC-DAD methods has enabled reliable quantification of this compound alongside other aromatic compounds in vanilla extracts, providing researchers with robust analytical tools for quality assessment and comparative studies.

References

enzymatic oxidation of vanillin to divanillin

Author: Smolecule Technical Support Team. Date: February 2026

Core Reaction and Mechanism

The transformation of vanillin into divanillin is an oxidative dimerization reaction. This process is primarily catalyzed by oxidative enzymes, notably peroxidases (POD) and laccases [1] [2] [3].

  • In Nature: During the curing of vanilla beans, peroxidases utilize hydrogen peroxide (H₂O₂) to oxidize vanillin. This oxidation generates phenoxyl radicals from vanillin molecules, which then couple at the 5- and 5'-positions on their aromatic rings to form this compound [1] [3]. This reaction is a significant reason for vanillin loss during curing.
  • In Vitro Application: Fungal laccases can also catalyze this reaction. Laccases utilize molecular oxygen (O₂) as a terminal electron acceptor, making them attractive for green chemistry applications [2].

The following diagram illustrates the general workflow and core mechanism of this enzymatic process.

G cluster_reactants Reactants cluster_process Enzymatic Oxidation cluster_product Product Vanillin Vanillin Radical Radical Vanillin->Radical  Electron Loss Enzyme Enzyme Enzyme->Radical  Catalyzes This compound This compound Radical->this compound  Radical Coupling H2O2 H2O2 H2O2->Enzyme  (For Peroxidases) O2 O2 O2->Enzyme  (For Laccases)

Diagram of the .

Analytical Method for Quantification

A validated HPLC-DAD method is crucial for confirming the formation and quantifying the yield of this compound. The table below summarizes a robust, recently published method [1] [3].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Column Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size)

| Mobile Phase | A: HPLC-grade Water B: Methanol C: Acidified Water (10–2 M H₃PO₄) | | Gradient | Not fully detailed, but separation is achieved in 15 minutes | | Flow Rate | 2.25 mL/min | | Detection Wavelengths | 230 nm, 254 nm (for this compound), 280 nm | | Linear Range | 0.1 – 200 mg/L | | Application Note | This method successfully quantified this compound in cured vanilla pods at concentrations of 0.002 to 0.02 g/100 g dry weight. |

Detailed Experimental Protocol

The following procedure synthesizes methodologies from multiple sources for conducting the enzymatic oxidation and analyzing the results [1] [2] [4].

1. Reaction Setup

  • Enzyme Selection: Prepare a solution of vanillin in a suitable aqueous buffer. A phosphate buffer (e.g., 50-100 mM) is often used. The pH should be optimized for the specific enzyme; laccases from fungi like Trametes or Pycnoporus often work well in slightly acidic to neutral conditions (pH 5-7), while other laccases (e.g., from Melanocarpus albomyces) are active at pH 8 [4].
  • Initiation: Add the oxidative enzyme to the solution. For peroxidases, you must also include H₂O₂ (e.g., 1-5 mM) as a co-substrate. For laccases, the reaction vessel should be open to or supplied with atmospheric oxygen (O₂) [2] [3].
  • Incubation: Allow the reaction to proceed with gentle stirring or shaking at a controlled temperature (e.g., 25-30°C). Monitor the reaction over several hours.

2. Monitoring and Analysis

  • Quenching: Withdraw aliquots at regular time intervals and stop the enzymatic reaction (e.g., by acidification, heat inactivation, or solvent dilution).
  • Sample Preparation for HPLC: Dilute the quenched reaction aliquot with the HPLC mobile phase solvent mixture (a 1:1 mixture of DMSO and acidified methanol/water has been used successfully) [1] [3]. Filter the sample (e.g., 0.45 μm syringe filter) before injection.
  • Chromatographic Run: Inject the sample into the HPLC system using the parameters detailed in the table above. Identify this compound by comparing its retention time and UV spectrum to an authentic standard. Quantify the concentration using the established calibration curve.

Key Considerations for Researchers

  • Enzyme Source and Specificity: The choice of enzyme (e.g., horseradish peroxidase vs. fungal laccase) and its specific isoform will significantly impact the reaction kinetics and yield. Screening different enzymes is recommended [2].
  • Byproduct Formation: The phenoxyl radicals generated can lead to other coupled products or polymers if the reaction conditions are not optimized. The reaction may not be exclusive to this compound formation [4].
  • Alternative Production Method: Besides enzymatic synthesis, this compound can be produced through electrochemical pinacolization in flow reactors, which can achieve higher molecular weight polymers (polyvanillin) and is an active area of research for sustainable polymer production [5].

References

Identified Antitumor Mechanism of Divanillin

Author: Smolecule Technical Support Team. Date: February 2026

The most specific antitumor mechanism identified for divanillin involves the inhibition of a key signaling pathway in cancer cells.

G This compound This compound FAK Focal Adhesion Kinase (FAK) This compound->FAK Inhibits PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Metastasis Decreased Metastatic Potential Akt->Metastasis Survival Impaired Cell Survival Akt->Survival

Figure 1: Proposed signaling pathway through which this compound exerts its antitumor effects. This compound inhibits FAK, which in turn downregulates the PI3K/Akt survival and metastasis pathway [1].

Summary of Available Data

The following table consolidates the specific, yet limited, technical information found in the search results.

Aspect Reported Findings
Primary Mechanism Inhibition of the FAK/PI3K/Akt signaling pathway [1].
Demonstrated Effect Decrease in the metastatic potential of human cancer cells [1].
Interaction with Serum Albumin Strong binding to Bovine Serum Albumin (BSA) with an association constant (Ka) of 3.3 × 105 mol-1L; preference for Sudlow's site I [1].
Additional Properties Mentioned as an excellent antioxidant [2].

Research Context and Methodological Insights

Although full experimental protocols were not available in the search results, the following insights can guide your experimental design.

  • Synthesis of this compound: Multiple sources describe the synthesis of this compound through the oxidative coupling of vanillin. One common method uses potassium persulfate as an oxidant with ammonium iron(II) sulfate as a catalyst in hot water [1]. Enzymatic synthesis using horseradish peroxidase (HRP) or laccase is also a well-established and potentially "greener" route [3] [4].
  • Study of Mechanism: The finding related to the FAK/PI3K/Akt pathway was supported by molecular docking simulations, which confirmed the higher affinity of this compound to the Sudlow's site I on serum albumin [1]. Further investigation would typically involve in vitro assays on cancer cell lines to measure cell viability, migration, and invasion, followed by Western blot analysis to confirm the downregulation of phospho-FAK, phospho-PI3K, and phospho-Akt.

Future Research Directions

To build a complete preclinical profile of this compound, future research should focus on generating the following data, which was absent from the current search results:

  • Quantitative Efficacy Data: IC50 values across a panel of cancer cell lines and in non-malignant control cells to establish selectivity.
  • In Vivo Validation: Efficacy data from relevant animal models of cancer.
  • Additional Mechanisms: Exploration of other mechanisms, such as induction of apoptosis, cell cycle arrest, or effects on other oncogenic pathways.
  • ADMET Properties: Comprehensive data on absorption, distribution, metabolism, excretion, and toxicity.

References

Molecular Interaction with Serum Albumin

Author: Smolecule Technical Support Team. Date: February 2026

Divanillin demonstrates a significant interaction with bovine serum albumin (BSA), a model transport protein. The data below summarizes the key binding parameters and findings.

Parameter Finding for this compound Comparison with Vanillin
Association Constant (Ka) ( 3.3 \times 10^5 \text{ mol}^{-1}\text{L} ) [1] ( 7.3 \times 10^4 \text{ mol}^{-1}\text{L} ) [1]
Primary Binding Site on BSA Sudlow's Site I [1] Information not provided in search results
Induced Chirality Yes, strong induced circular dichroism (ICD) signal upon binding [1] Information not provided in search results
Key Consequence Becomes an atropos biphenyl (restricted rotation around central bond) [1] Information not provided in search results

Experimental Insight: The preference for Sudlow's site I was determined through competitive displacement experiments using established fluorescent markers like warfarin (for site I) and dansyl-L-proline (for site II). This was further confirmed by molecular docking simulations [1].

Experimental Protocol: Studying Protein-Ligand Binding

The study on this compound and BSA employed several key techniques to characterize their interaction [1]. The following diagram outlines the general workflow for such an investigation.

G cluster_spectro Spectroscopic Methods cluster_site Site-Specific Probes cluster_comp Modeling Technique start Protein-Ligand Binding Study step1 1. Complex Formation Incubate Protein (BSA) with Ligand (this compound) start->step1 step2 2. Spectroscopic Analysis step1->step2 step3 3. Binding Site Identification step2->step3 a Induced Circular Dichroism (ICD) b Fluorescence Quenching step4 4. Computational Validation step3->step4 c Competitive Displacement (e.g., with Warfarin) step5 5. Data Analysis & Conclusion step4->step5 d Molecular Docking Simulation

Experimental workflow for characterizing this compound-BSA interaction, based on [1].

Insights from Vanillin's Antioxidant Activity

As this compound is the homodimer of vanillin, the biological activities of vanillin are relevant context. The table below summarizes research on vanillin's antioxidant and antimicrobial properties.

Activity Reported Findings for Vanillin Conflicting Evidence / Notes
Antioxidant Exhibits radical scavenging activity in some studies (DPPH, ABTS assays) [2]. Other studies report very low or no antioxidant activity [2].
Antimicrobial Active against a panel of food-borne bacteria [2]. Applied in foods to combat pathogens [2].

Experimental Context: The antioxidant activity of purified vanillin has been assessed using DPPH and ABTS assays, which are common colorimetric methods to measure a compound's free radical scavenging capacity [2].

The Foundation: Oxidative Stress & Antioxidant Response

Although a specific pathway for this compound was not identified, the cellular response to oxidative stress involves key signaling pathways. The following diagram maps these general relationships.

G cluster_pathways Key Antioxidant Response Pathways cluster_nrf2 Nrf2/ARE Pathway cluster_nfkb NF-κB Pathway OS Oxidative Stress (High ROS) nrf2_act Nrf2 Activation OS->nrf2_act nfkb_act NF-κB Activation OS->nfkb_act nrf2_target Upregulation of Antioxidant Enzymes (SOD, HO-1, GSH-Px) nrf2_act->nrf2_target outcome Cellular Outcome (Redox Balance, Inflammation, Cell Fate) nrf2_target->outcome interaction Nrf2 and NF-κB pathways can regulate each other nrf2_target->interaction nfkb_target Expression of Inflammation-Related Genes nfkb_act->nfkb_target nfkb_target->outcome nfkb_target->interaction

General signaling pathways in cellular antioxidant response, based on [3] [4].

Research Gaps and Forward Path

Based on the search results, there is a clear need for targeted studies on this compound itself. To advance the understanding of its antioxidant potential, you may consider:

  • Direct Antioxidant Assays: Perform standard assays (like DPPH, ABTS, FRAP, and ORAC) specifically on purified this compound to establish its free radical scavenging capacity and compare it directly to vanillin [2] [3].
  • Cellular Models: Investigate the effects of this compound in cell-based models under oxidative stress (e.g., using H2O2 induction) to see if it can upregulate antioxidant enzymes via the Nrf2/ARE pathway or others [4].
  • Mechanistic Studies: Use techniques like Western Blotting and PCR to analyze changes in the expression levels of key proteins and genes (e.g., Nrf2, Keap1, SOD, HO-1) in response to this compound treatment [4].

References

Regulatory Status and Basic Identifiers

Author: Smolecule Technical Support Team. Date: February 2026

Divanillin is recognized for use as a flavoring substance by key international bodies. The quantitative data below summarizes its core identifiers and safety evaluation.

Table 1: Regulatory Status and Identifiers

Property Value / Description
FEMA GRAS Number 4107 [1]
JECFA Number 1881 [2] [1] [3]
CAS Registry Number 2092-49-1 [2] [1] [4]
FDA Reference Listed as a "Flavoring Agent or Adjuvant" [4]
JECFA Safety Conclusion "No safety concern at current levels of intake when used as a flavouring agent" (2008) [3]

Table 2: Chemical and Physical Properties

Property Value / Description
IUPAC Name 6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde [2]
Molecular Formula C16H14O6 [2]
Molecular Weight 302.28 g/mol [2]
Appearance White to pale yellow solid [2]
Melting Point 315 °C [2]
Solubility in Water 294.8 mg/L at 25 °C (est.) [2]
Organoleptic Properties Odor: Fruity vanilla. Flavor: Sweet, creamy, milky, fatty, buttery [2]

Use in Food and Sensorial Properties

This compound is used as a flavoring agent and flavor enhancer, particularly in imparting creamy sensations. The following table outlines its typical use levels in various food categories as per FEMA guidelines.

Table 3: Typical Use Levels of this compound in Food Categories (FEMA GRAS) [2]

Food Category Average Use (ppm) Maximum Use (ppm)
Baked Goods 30.000 50.000
Beverages (Non-Alcoholic) 5.000 15.000
Beverages (Alcoholic) 15.000 30.000
Chewing Gum 100.000 200.000
Fats and Oils 15.000 20.000
Frozen Dairy 10.000 20.000
Hard Candy 30.000 50.000
Milk Products 10.000 40.000
Soft Candy 20.000 40.000
Seasonings / Flavors 10.000 30.000

Sensory studies have identified a human recognition threshold for the velvety mouth-coating sensation at 1.0 μmol/kg [5] [6]. It is effective in enhancing creamy impressions in dairy products at concentrations between 5-50 mg/L [5] [6].

Analytical Methods for Quantification

A recent, validated HPLC-DAD method enables simultaneous quantification of this compound and other key phenolic compounds in Vanilla planifolia [5] [6].

Experimental Protocol: HPLC-DAD Analysis of this compound [5] [6]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
  • Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size).
  • Mobile Phase: Gradient elution using:
    • Solvent A: HPLC-grade water.
    • Solvent B: HPLC-grade methanol.
    • Solvent C: Acidified water (10–2 M H₃PO₄).
  • Flow Rate: 2.25 mL/min.
  • Column Temperature: 40-60 °C.
  • Detection Wavelengths: 230 nm, 254 nm (for this compound), and 280 nm.
  • Sample Preparation: Ground vanilla pods are extracted with a 1:1 mixture of DMSO and acidified methanol/water (3:7 ratio) using ultrasonic bath (10 min at 37 kHz).
  • Validation: The method is linear in the 0.1–200 mg/L range, with recovery rates of 98.04–101.83% and RSD <2% [5].

This method confirmed the presence of this compound in all analyzed cured vanilla bean samples, with concentrations ranging from 0.002 to 0.02 g/100g dry weight [5].

Pharmacological Potential and Bio-Interactions

Beyond its flavor properties, this compound shows significant potential as a bioactive compound. It has demonstrated the ability to decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway [7]. It also exhibits antioxidant capabilities [5] [6].

A key study investigated its interaction with Bovine Serum Albumin (BSA), a model for drug-protein binding [7]. The following diagram illustrates the experimental workflow and central finding of this interaction.

G Start Start: Prepare this compound A Synthesize this compound (Oxidative coupling of vanillin) Start->A B Characterize Compound A->B C Interact with BSA B->C D Measure Induced Circular Dichroism (ICD) C->D E Determine Binding Constant (K_a = 3.3 × 10⁵ M⁻¹) D->E F Identify Binding Site (Sudlow's Site I) E->F G Key Finding: This compound acquires axial chirality F->G

Experimental Protocol: BSA Binding Study [7]

  • This compound Synthesis: Prepared via oxidative coupling of vanillin using potassium persulfate and ammonium iron(II) sulfate as a catalyst.
  • Induced Circular Dichroism (ICD): Demonstrated that the achiral this compound molecule produces a strong ICD signal when bound to the chiral environment of BSA, indicating the induction of axial chirality.
  • Association Constant (Kₐ): Determined via ICD, calculated to be 3.3 × 10⁵ mol⁻¹L. This is significantly higher than for vanillin (7.3 × 10⁴ mol⁻¹L), indicating stronger protein binding.
  • Binding Site Determination: Competitive displacement experiments with known site markers (warfarin for Site I and dansyl-L-proline for Site II), combined with molecular docking simulations, confirmed a preference for Sudlow's Site I in BSA.

Conclusion

References

Comprehensive Application Notes and Protocols: HPLC-DAD Quantification of Divanillin in Vanilla Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Divanillin (dehydrothis compound) is a naturally occurring dimeric phenolic compound formed through the oxidative coupling of two vanillin molecules. This compound has gained significant research interest due to its dual functionality as both a flavor enhancer and a compound with demonstrated bioactivity. In food applications, this compound is approved for use as a flavor ingredient (FEMA GRAS #4107) and is particularly valued in dairy products where it imparts a pleasant creamy sensation at concentrations ranging from 5-50 mg/L [1]. Beyond its sensory properties, scientific studies have revealed that this compound exhibits potent antioxidant capabilities and has demonstrated antitumor potential in preclinical models, further expanding its relevance to pharmaceutical applications [1].

The accurate quantification of this compound in natural products like vanilla is crucial for both quality control and research purposes. During the traditional curing process of vanilla pods, significant vanillin losses (up to 50%) have been reported, which are attributed primarily to enzymatic transformation processes. Oxidative enzymes, particularly peroxidases, catalyze the conversion of vanillin to this compound, making this dimer an important marker for understanding the biochemical transformations that occur during post-harvest processing [1]. Existing analytical methods for characterizing vanilla composition have historically focused on the major phenolic compounds, often overlooking this compound or lacking properly validated quantification protocols specifically designed for this dimeric compound. This methodological gap has limited comprehensive understanding of vanilla chemistry and the role of this compound in quality perception [1].

The development of a robust, validated HPLC-DAD method that enables simultaneous quantification of this compound alongside other principal aromatic compounds in vanilla addresses a significant analytical need. Such methodology provides researchers with a powerful tool for studying the complex biochemistry of vanilla curing, assists quality control laboratories in authenticating vanilla products, and supports flavor and pharmaceutical industries in standardizing this compound content in their products [1].

HPLC-DAD Method Configuration

Instrumentation and Chromatographic Conditions

The separation and quantification of this compound alongside other principal aromatic compounds in vanilla extracts requires careful optimization of chromatographic parameters. Based on validated methodologies, the following instrumental configuration has been demonstrated to provide excellent resolution and reproducible quantification of these compounds [1] [2].

Table 1: HPLC-DAD Instrumentation Configuration

Component Specification Description
HPLC System Agilent 1260 Infinity II Quaternary pump, autosampler, thermostatted column compartment
Detector Photodiode Array Detector (DAD) G7117C model; multiple wavelength monitoring
Column Zorbax Eclipse XDB-C18 250 mm × 4.6 mm i.d., 5 μm particle size
Data Software OpenLAB CDS Agilent Technologies, Version 2.5

Table 2: Optimized Chromatographic Conditions

Parameter Condition Alternative/Optimization

| Mobile Phase | A: HPLC-grade water B: Methanol C: Acidified water (10-2 M H₃PO₄) | Gradient elution | | Gradient Program | 0-15 min: Optimized gradient | Total run time: 15 minutes | | Flow Rate | 2.25 mL/min | Tested range: 1.5-2.25 mL/min | | Column Temperature | 40-60°C (optimized) | Evaluated range: 40-60°C | | Detection Wavelengths | 230 nm, 254 nm, 280 nm | Specific wavelengths target different compound classes | | Injection Volume | Not specified in sources | Typically 5-20 μL for standard methods |

The gradient elution profile represents a critical optimization parameter that was systematically developed to achieve baseline separation of all nine target compounds within a concise 15-minute analysis time. The specific proportions of the three solvent components (water, methanol, and acidified water) are varied throughout the analysis to first elute more polar compounds like phenolic alcohols, followed by intermediate polarity compounds, with this compound—being one of the less polar compounds—eluting later in the chromatographic run [1]. The acidification of the aqueous mobile phase component with phosphoric acid serves to suppress ionization of acidic analytes, thereby improving peak shape and enhancing chromatographic resolution [2].

Detection Wavelength Optimization

The diode array detector provides the significant advantage of simultaneous multi-wavelength monitoring, which is particularly valuable when analyzing compounds with varying chromophores. For this method, three specific wavelengths were selected to maximize sensitivity for different compound classes:

  • 230 nm: Optimal for detection of vanillyl alcohol, p-hydroxybenzyl alcohol, vanillin, and anisyl alcohol
  • 254 nm: Preferred for quantification of vanillic acid, p-hydroxybenzoic acid, anisic acid, and this compound
  • 280 nm: Most sensitive for p-hydroxybenzaldehyde detection [2]

This multi-wavelength approach enables researchers to obtain maximum sensitivity for each compound class in a single injection, thereby improving efficiency without compromising data quality. The identification of this compound in real samples is further confirmed by comparing its retention time and UV spectrum with those of an authentic reference standard [1].

Sample Preparation Protocol

Vanilla Pod Extraction Procedure

Proper sample preparation is fundamental to obtaining accurate and reproducible results. The following protocol has been optimized specifically for the extraction of this compound and other aromatic compounds from cured vanilla pods [2]:

  • Grinding: Begin by grinding cured vanilla pods to a fine powder using a laboratory mill (e.g., Chefman MEC-5256U or equivalent).

  • Weighing: Precisely weigh 300 mg (±0.1 mg) of the homogenized vanilla powder into a suitable extraction vessel.

  • Extraction Solvent Addition: Add 20 mL of extraction solvent consisting of a 1:1 mixture of DMSO and acidified methanol/water solution (MeOH/acidified water in 3:7 ratio, acidified with 100 mM H₃PO₄).

  • Ultrasonic Extraction: Subject the mixture to ultrasonic extraction using an ultrasonic bath (e.g., Elmasonic P D78224) for 10 minutes at 37 kHz frequency, maintaining room temperature throughout the extraction.

  • Clarification: Filter the supernatant through No. 4 filter paper or equivalent to remove particulate matter.

  • Storage: Store the clarified extract at 4°C until analysis, typically within 24-48 hours to ensure stability.

The extraction solvent system has been carefully designed to ensure efficient dissolution of both hydrophilic and more hydrophobic compounds present in vanilla. The inclusion of DMSO enhances the solubility of this compound, while the acidified aqueous methanol component effectively extracts the more polar phenolic compounds. The ultrasonication approach provides efficient extraction without applying excessive heat that could potentially degrade thermolabile compounds or promote further oxidative reactions [2].

Standard Solution Preparation

For accurate quantification, the preparation of standard solutions follows a specific protocol:

  • Prepare individual stock solutions of each reference standard (p-hydroxybenzyl alcohol, vanillyl alcohol, p-hydroxybenzaldehyde, p-hydroxybenzoic acid, vanillic acid, vanillin, anisyl alcohol, anisic acid, and this compound) in the same DMSO:(MeOH/acidified water) solvent system used for sample extraction.

  • Combine appropriate aliquots of each stock solution to create a mixed working standard solution containing all nine target compounds.

  • Prepare calibration standards across the concentration range of 0.1-200 mg/L through serial dilution of the working standard solution [1] [2].

This approach ensures that standards and samples are in identical solvent environments, thereby minimizing potential matrix effects that could impact chromatographic behavior or detection sensitivity. The concentration range has been validated to encompass typical levels found in authentic vanilla pod extracts [1].

Method Validation

Validation Parameters and Acceptance Criteria

The HPLC-DAD method for quantification of this compound and other aromatic compounds in vanilla has been comprehensively validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. The validation parameters demonstrate that the method is fit for its intended purpose in both research and quality control applications [1].

Table 3: Method Validation Results for this compound and Selected Compounds

Validation Parameter This compound Results Overall Method Performance Acceptance Criteria
Linearity Range 0.1–200 mg/L Applicable to all 9 compounds R² > 0.990
Coefficient of Determination (R²) >0.99 >0.99 for all compounds Meets ICH requirements
Recovery (%) 98.04–101.83% Comparable for all analytes 90–110%
Precision (RSD) <2% <2% for all compounds ≤2%
LOD Not specified Established for all compounds Signal-to-noise ≥3:1
LOQ Not specified Established for all compounds Signal-to-noise ≥10:1

The linearity of the method was demonstrated across a concentration range spanning three orders of magnitude (0.1-200 mg/L), which adequately encompasses the expected concentrations of these compounds in vanilla extracts. The correlation coefficients (R²) exceeding 0.99 for all compounds, including this compound, confirm excellent linear response within this range [1].

The accuracy of the method was validated through recovery studies using spiked samples, with results ranging between 98.04% and 101.83% for all compounds, well within the generally accepted criteria for analytical methods. The precision, expressed as relative standard deviation (RSD), was below 2% for both intra-day and inter-day measurements, indicating highly reproducible analysis [1].

System Suitability Testing

Prior to each analytical run, system suitability tests should be performed to verify that the chromatographic system is operating correctly. The following parameters should be evaluated using a standard mixture containing all target compounds at mid-range concentrations:

  • Theoretical plates: >2000 for all peaks
  • Tailing factor: <2.0 for all peaks
  • Resolution: >1.5 between critical peak pairs
  • Repeatability: RSD <2% for peak areas from five consecutive injections

These system suitability criteria ensure that the method maintains its separation efficiency and detection sensitivity throughout routine application [1].

Application to Real Vanilla Sample Analysis

Quantitative Analysis of Vanilla Pod Extracts

The validated HPLC-DAD method has been successfully applied to the analysis of cured vanilla pods (Vanilla planifolia Jacks. ex Andrews) sourced from different regions of Veracruz, Mexico, demonstrating its practical utility for real-world samples [1] [2].

Table 4: this compound Content in Cured Vanilla Pods from Different Regions

Sample Source Altitude (masl) This compound Content (g/100 g dry weight)
Papantla de Olarte (VPAP) 80 0.020 (maximum recorded)
Tecolutla (VTEC) 20 Quantified (specific value not provided)
Misantla (VMST) 300 Quantified (specific value not provided)
Zongolica (VZGL) 1200 Quantified (specific value not provided)
Atzalan (VATZ) 1676 Quantified (specific value not provided)
Various Commercial Extracts Multiple countries 0.002–0.020

The analytical results confirmed the universal presence of this compound in all analyzed vanilla samples, with concentrations ranging from 0.002 to 0.020 g/100 g dry weight across different sources. The highest this compound content (0.02 g/100 g dry weight) was detected in samples from Papantla de Olarte, indicating potential geographical or processing influences on dimer formation [2]. These findings corroborate the significant transformation of vanillin during the curing process and support the hypothesis that peroxidase-mediated oxidation represents a major pathway for vanillin loss during post-harvest processing.

The method has also proven effective for analyzing commercial vanilla extracts from various origins including Madagascar, Mexico, and Tahiti, demonstrating its robustness across different sample matrices [1]. This application is particularly relevant for quality control laboratories tasked with verifying authenticity and quantifying key flavor components in commercial vanilla products.

Biochemical Implications

The consistent detection of this compound in all analyzed samples provides important insights into the biochemical transformations occurring during vanilla curing. The presence of this dimer serves as a chemical marker for peroxidase activity throughout the curing process, particularly during the "killing" stage where these oxidative enzymes are most active [1]. Understanding these transformation pathways enables producers to better control curing parameters to either minimize vanillin loss or potentially enhance the formation of desirable flavor-enhancing dimers like this compound.

G Enzymatic Formation of this compound During Vanilla Curing Start Vanilla Pod Glycosylated Precursors A Enzymatic Hydrolysis (β-glucosidase) Start->A B Free Vanillin A->B C Oxidative Enzymes (Peroxidase/PPO) B->C D Oxidative Coupling C->D E This compound Formation D->E F Characteristic Aroma Development E->F

Figure 1: Enzymatic pathway for this compound formation during vanilla curing. The process begins with enzymatic hydrolysis of glycosylated precursors to release free vanillin, which subsequently undergoes oxidative coupling catalyzed by peroxidase enzymes to form this compound.

Troubleshooting and Method Maintenance

Common Issues and Solutions

Despite the robustness of the validated method, analysts may encounter certain challenges during implementation. The following troubleshooting guide addresses potential issues and provides practical solutions:

  • Peak Tailing: If peak tailing is observed, particularly for acidic compounds, verify the pH of the mobile phase. Ensure consistent preparation of acidified water component (10-2 M H₃PO₄). Deteriorated column performance can also cause tailing, indicating need for column cleaning or replacement.

  • Retention Time Shifts: Minor shifts in retention time may occur due to mobile phase preparation variability. Standardize the preparation of all mobile phase components and maintain consistent column temperature (±1°C). Significant retention time changes may indicate column degradation.

  • Reduced Resolution: If resolution between critical peak pairs deteriorates, consider adjusting the gradient profile slightly or reducing the flow rate. Column aging can also reduce resolution, necessitating column replacement.

  • Baseline Noise: Increased baseline noise, particularly at lower wavelengths, may result from contaminated mobile phases, detector lamp aging, or column bleed. Use fresh, high-purity solvents and ensure proper mobile phase degassing.

Method Maintenance Recommendations

To ensure consistent performance of the analytical method over time, implement the following maintenance practices:

  • Column Care: Regularly flush the column with strong solvent (e.g., 100% methanol or acetonitrile) at the end of each analytical sequence. Store the column in methanol when not in use for extended periods.

  • System Suitability Checks: Perform daily system suitability tests using a reference standard mixture to monitor any performance drift.

  • Preventive Maintenance: Adhere to the manufacturer's recommended maintenance schedule for the HPLC system, particularly regarding pump seal replacement, injector maintenance, and DAD lamp life monitoring.

  • Quality Control Samples: Include quality control samples (known concentration standards and control vanilla extracts) in each analytical batch to verify method performance.

Conclusion

The HPLC-DAD method detailed in these application notes provides a robust, validated approach for the simultaneous quantification of this compound and eight other principal aromatic compounds in vanilla extracts. The method offers excellent sensitivity, precision, and accuracy within a rapid 15-minute analysis time, making it suitable for both research applications and quality control in industrial settings.

The consistent detection of this compound across all analyzed vanilla samples confirms its significance as a chemical marker for oxidative transformations during the curing process, providing valuable insights into vanilla biochemistry. The application of this method to vanilla pods from different geographical origins demonstrates its robustness and transferability across laboratories.

Future applications of this methodology may extend to monitoring this compound formation kinetics during controlled curing processes, authenticating premium vanilla products, and standardizing this compound content in flavor formulations where its enhancing properties are desired.

References

Comprehensive Application Notes and Protocols: Divanillin-Based Epoxy Thermoset Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Divanillin, a dimeric compound derived from the lignin-based platform chemical vanillin, has emerged as a promising sustainable alternative to bisphenol A (BPA) in epoxy thermoset formulations. These application notes provide detailed methodologies for synthesizing this compound-based building blocks and processing them into high-performance bio-based epoxy thermosets. The protocols cover the synthesis of this compound-derived aromatic amine curing agents, epoxy monomer preparation, formulation guidelines, and characterization techniques essential for researchers and scientists developing sustainable polymer materials. The motivation for this work aligns with the UN Sustainable Development Goal 12 – Responsible Consumption and Production, seeking to replace reprotoxic BPA with safer, bio-based alternatives while maintaining performance standards required for advanced applications.

Synthesis of this compound and Key Derivatives

This compound Synthesis via Enzymatic Coupling
  • Reaction Principle: Aryl-aryl coupling of vanillin through enzymatic catalysis
  • Procedure:
    • Dissolve vanillin (10 g, 65.8 mmol) in O₂-saturated aqueous solution (500 mL)
    • Add laccase enzyme (50 mg) and stir at room temperature for 24 hours [1]
    • Monitor reaction progress by TLC or HPLC
    • Acidify solution to precipitate product
    • Filter and wash precipitate with cold water
    • Purify by recrystallization from appropriate solvent
  • Yield: Typically >80% pure this compound [2]
  • Characterization:
    • ¹H NMR (DMSO-d6): δ 9.82 (2H, s, -CHO), 7.0-7.4 (6H, m, Ar-H)
    • FTIR: 1685 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-O stretch)
Alternative Electrochemical Synthesis

This compound can also be synthesized electrochemically using a divided plane parallel flow reactor:

  • Conditions: Zn cathode, Ni anode, Nafion N324 membrane, 1M NaOH electrolyte [1]
  • Concentration: 50-300 mM this compound in 1M NaOH
  • Current Density: >50 mA cm⁻² achieved in flow reactor systems
  • Advantages: Continuous processing, high conversion rates

Synthesis of Amine Curing Agents from this compound

Methylated Divanillylamine (MDVA) via Oxime Reduction

Table 1: Reaction Parameters for MDVA Synthesis

Step Reagents & Quantities Conditions Yield Key Characterization
Phenol alkylation This compound (10 g), iodomethane (excess), weak base Room temperature, 12 h >95% ¹H NMR: disappearance of phenolic OH
Oximation Methylated this compound (10 g), hydroxylamine hydrochloride (excess), sodium acetate Reflux, 6 h >95% ¹H NMR: δ 8.10, 11.13 ppm (oxime)
Reduction MDVO (10 g), Raney Nickel, H₂ (12 bar) 70°C, 16 h, ethanol solvent 70-80% ¹H NMR: δ 3.63 ppm (benzylic CH₂)

Detailed Protocol for MDVA Synthesis:

  • Phenol Alkylation:

    • Dissolve this compound (10 g, 27.5 mmol) in anhydrous DMF (100 mL)
    • Add K₂CO₃ (11.4 g, 82.5 mmol) and stir for 30 minutes
    • Add iodomethane (7.8 g, 55 mmol) dropwise and stir at room temperature for 12 hours
    • Pour into ice water, filter, and dry to obtain methylated this compound
  • Oximation:

    • Dissolve methylated this compound (10 g, 24.8 mmol) in ethanol (150 mL)
    • Add hydroxylamine hydrochloride (5.2 g, 74.4 mmol) and sodium acetate (6.1 g, 74.4 mmol)
    • Reflux for 6 hours with stirring
    • Cool and concentrate under reduced pressure
    • Recrystallize from ethanol to obtain methylated divanillyloxime (MDVO)
  • Reduction to Amine:

    • Suspend MDVO (10 g, 23.2 mmol) in absolute ethanol (200 mL)
    • Add Raney Nickel (1 g) and transfer to high-pressure reactor
    • Purge with N₂, then pressurize with H₂ to 12 bar
    • Heat at 70°C with agitation for 16 hours
    • Filter to remove catalyst and concentrate under reduced pressure
    • Purify by column chromatography (SiO₂, DCM:MeOH 9:1) to obtain MDVA

Safety Notes:

  • Perform high-pressure hydrogenation in appropriate equipment with safety measures
  • Raney Nickel is pyrophoric—handle under inert atmosphere and never allow to dry
  • Use proper personal protective equipment including lab coat, gloves, and eye protection
3,4-Dimethoxydianiline (DMAN) via Curtius Rearrangement

Table 2: Reaction Parameters for DMAN Synthesis

Step Reagents & Quantities Conditions Yield Key Characterization
Ester alkylation Methyl divanillate (10 g), iodomethane (excess), weak base Room temperature, 12 h >80% ¹H NMR: δ 3.38 ppm (methoxy)
Hydrolysis Methylated diester (10 g), NaOH (excess) Reflux, 4 h >90% ¹H NMR: δ 9.20 ppm (acid proton)
Acyl azide formation Diacid (10 g), ethyl chloroformate, sodium azide 0°C to RT, 2 h >60% FTIR: 2140 cm⁻¹ (-N₃ stretch)
Curtius rearrangement Acyl azide (10 g), dry toluene Reflux, 3 h >80% FTIR: 2278 cm⁻¹ (-N=C=O)
Hydrolysis Di-isocyanate (10 g), basic conditions Reflux, 2 h 30-40% ¹H NMR: δ 6.23, 5.90 ppm (aromatic)

Detailed Protocol for DMAN Synthesis:

  • Start with methylated divanillic acid (synthesized from methyl vanillate via enzymatic dimerization and hydrolysis)

  • Acyl Azide Formation:

    • Dissolve methylated divanillic acid (10 g, 23.8 mmol) in dry THF (100 mL)
    • Cool to 0°C and add triethylamine (4.8 g, 47.6 mmol)
    • Add ethyl chloroformate (5.2 g, 47.6 mmol) dropwise with stirring
    • After 30 minutes, add sodium azide (3.1 g, 47.6 mmol) dissolved in water (10 mL)
    • Stir for 1 hour at 0°C, then warm to room temperature and stir for additional hour
    • Extract with ethyl acetate, wash with water, dry over MgSO₄, and concentrate
  • Curtius Rearrangement:

    • Dissolve acyl azide (10 g, 21.8 mmol) in dry toluene (150 mL)
    • Reflux for 3 hours under nitrogen atmosphere
    • Monitor by FTIR for disappearance of azide peak (2140 cm⁻¹) and appearance of isocyanate peak (2278 cm⁻¹)
    • Concentrate under reduced pressure to obtain di-isocyanate
  • Hydrolysis to Diamine:

    • Dissolve di-isocyanate (10 g, 22.3 mmol) in dioxane (100 mL)
    • Add 2M NaOH solution (50 mL, 100 mmol)
    • Reflux for 2 hours with vigorous stirring
    • Cool and extract with ethyl acetate (3 × 50 mL)
    • Wash combined organic layers with water, dry over MgSO₄, and concentrate
    • Purify by column chromatography (SiO₂, hexane:ethyl acetate gradient) to obtain DMAN

Troubleshooting:

  • Low yields in final hydrolysis step may result from urea formation—ensure anhydrous conditions during rearrangement
  • If diamine purity is insufficient, consider alternative purification by recrystallization
  • Monitor reaction carefully by TLC and FTIR to identify optimal reaction times

G Vanillin Vanillin Methylated_this compound Methylated_this compound Vanillin->Methylated_this compound 1. Iodomethane Base, RT, 12h Methyl_Divanillate Methyl_Divanillate MDVO MDVO Methylated_this compound->MDVO 2. NH₂OH·HCl NaOAc, Reflux, 6h MDVA MDVA MDVO->MDVA 3. H₂, Raney Ni 70°C, 16h, 12 bar Acyl_Azide Acyl_Azide Methylated_Divanillic_Acid Methylated_Divanillic_Acid Methyl_Divanillate->Methylated_Divanillic_Acid 1. NaOH Reflux, 4h Methylated_Divanillic_Acid->Acyl_Azide 2. ClCOOEt then NaN₃, 0°C to RT Diisocyanate Diisocyanate Acyl_Azide->Diisocyanate 3. Δ, Toluene Reflux, 3h DMAN DMAN Diisocyanate->DMAN 4. NaOH Reflux, 2h

Figure 1: Synthetic pathways for this compound-based amine curing agents. MDVA (green) is synthesized via oxime reduction, while DMAN (green) is obtained through Curtius rearrangement pathway.

Synthesis of this compound-Based Epoxy Monomers

Epoxy this compound Ester (EDVE) via Ruthenium-Catalyzed Dimerization

Procedure:

  • Protection of Vanillin (if needed):

    • For acetyl protection: Vanillin (10 g, 65.7 mmol), acetic anhydride (20 mL, 212 mmol), DMAP (0.4 g, 3.3 mmol) in DCM (100 mL), stir at room temperature 12 h
    • For silyl protection: Vanillin (10 g, 65.7 mmol), TBDMS-Cl (12.1 g, 78.8 mmol), imidazole (5.4 g, 78.8 mmol) in DMF (100 mL), stir at room temperature 6 h
  • Epoxidation of Vanillin:

    • Vanillin (10 g, 65.7 mmol), epichlorohydrin (100 mL, excess), tetrabutylammonium bromide (1.05 g, 3.3 mmol)
    • Heat at 80°C under solventless conditions for 4 h [3]
    • Cool and purify by recrystallization
  • Ruthenium-Catalyzed Dimerization:

    • Dissolve epoxy vanillin derivative (10 g) in toluene (100 mL)
    • Add Shvo catalyst (1.25 mol%) and formic acid (2 equiv.)
    • Heat at 100°C for 20 hours under argon atmosphere
    • Monitor reaction by TLC until completion
    • Concentrate and purify by column chromatography

Characterization:

  • EDVE structure confirmed by NMR, FTIR, HRMS, and single crystal X-ray diffraction [3]
  • ¹H NMR shows characteristic epoxy protons at δ 2.5-3.0 ppm
  • FTIR: 910 cm⁻¹ (epoxy ring), 1730 cm⁻¹ (ester C=O)
This compound Imine Epoxy Monomer for Vitrimers

Procedure:

  • Synthesis of Vanillin Glycidyl Ether (EVan):

    • Vanillin (7.6 g, 50.0 mmol), epichlorohydrin (46.3 g, 500.0 mmol), TEBAC (1.1 g, 5.0 mmol)
    • Stir 1.5 h at 80°C, then cool to room temperature [4]
    • Add TEBAC (1.1 g, 5.0 mmol) and NaOH (8.0 g, 200.0 mmol in water)
    • Stir 30 min at room temperature
    • Extract with ethyl acetate, dry over MgSO₄, concentrate
  • Imine Formation:

    • Dissolve EVan (10 g, 43.5 mmol) in ethanol (100 mL)
    • Add polyether diamine (21.7 mmol) dropwise with stirring
    • Heat at 60°C for 4 hours
    • Concentrate under reduced pressure to obtain diepoxy monomer with two imine groups

Applications:

  • This monomer contains dynamic imine bonds enabling vitrimer formation
  • Suitable for preparing chemically degradable carbon fiber composites [4]

Formulation and Curing of Epoxy Thermosets

Standard Curing Protocol with Amine Hardeners

Formulation Guidelines:

  • Stoichiometric calculations based on amine hydrogen equivalent weight (AHEW) and epoxy equivalent weight (EEW)
  • For MDVA: AHEW = molecular weight / number of active hydrogens
  • Typical epoxy/amine ratio: 1:1 equivalent of epoxy groups to amine hydrogens

Curing Procedure:

  • Mixing:

    • Heat epoxy monomer to 60°C to reduce viscosity
    • Add stoichiometric amount of amine hardener with vigorous stirring
    • Degas under vacuum until no bubbles remain
  • Curing Cycle:

    • Pour mixture into preheated mold
    • Step 1: 80°C for 2 hours
    • Step 2: 140°C for 4 hours [2] [5]
    • Step 3: Post-cure at 180°C for 1 hour (if required)
  • Cooling:

    • Cool slowly to room temperature to minimize internal stress
    • Demold and prepare for characterization
Vitrimer Synthesis with Transamination

Special Considerations for Vitrimers:

  • Imine-containing epoxies enable dynamic covalent networks
  • Transamination occurs between imine groups of diepoxy monomer and amine hardeners [4]
  • Results in stress relaxation and recyclability while maintaining thermoset properties

Protocol:

  • Use this compound imine epoxy monomer (synthesis in Section 4.2)
  • Cure with aliphatic diamines (Jeffamine D-230 or IPDA)
  • Apply two-stage curing: 80°C for 2 h, then 120°C for 6 h
  • Monitor stress relaxation via rheological measurements

Characterization and Material Properties

Thermal and Mechanical Properties

Table 3: Properties of this compound-Based Epoxy Thermosets

Material Formulation Tg (°C) Td (°C) Char Yield (%) Storage Modulus (MPa) Cross-link Density (mol/m³)
DGEBA/IPDA (Reference) ~150-170 ~350-380 ~10-15 ~2500-3000 ~3000-4000
DiGEDVA/IPDA [5] 140-200 Comparable to DGEBA Similar to DGEBA - -
TriGEDVA/IPDA [5] 140-200 Comparable to DGEBA Similar to DGEBA - -
TetraGEDVA/IPDA [5] 140-200 Comparable to DGEBA Similar to DGEBA - -
MDVA-based [2] Promising Promising Promising - -
DMAN-based [2] Promising Promising Promising - -
Vanillin-derived tri-functional [6] Up to 118 Up to 431 Up to 3.3% at 700°C Up to 3200 ~69.9
Experimental Techniques

Differential Scanning Calorimetry (DSC):

  • Determine Tg, curing extent, and reaction kinetics
  • Parameters: 10°C/min heating rate, N₂ atmosphere, 0-250°C range

Thermogravimetric Analysis (TGA):

  • Evaluate thermal stability and decomposition profiles
  • Parameters: 10°C/min heating rate, N₂ or air atmosphere, 25-800°C range

Dynamic Mechanical Analysis (DMA):

  • Measure viscoelastic properties and crosslink density
  • Parameters: 1 Hz frequency, 3°C/min heating rate, dual cantilever or tensile mode

FTIR Spectroscopy:

  • Monitor curing progress by disappearance of epoxy rings (910 cm⁻¹)
  • Characterize imine formation (1640 cm⁻¹) in vitrimer systems

G Vanillin Vanillin This compound This compound Vanillin->this compound Enzymatic Coupling Epoxy_Monomers Epoxy_Monomers This compound->Epoxy_Monomers Epoxidation Amine_Hardeners Amine_Hardeners This compound->Amine_Hardeners Amination Formulation Formulation Epoxy_Monomers->Formulation Amine_Hardeners->Formulation Curing Curing Formulation->Curing Mixing Degassing Thermoset Thermoset Curing->Thermoset Thermal Processing Characterization Characterization Thermoset->Characterization Structural_Composites Structural_Composites Thermoset->Structural_Composites Coatings Coatings Thermoset->Coatings Vitrimers Vitrimers Thermoset->Vitrimers Degradable_Polymers Degradable_Polymers Thermoset->Degradable_Polymers

Figure 2: Workflow for this compound epoxy thermoset synthesis and applications. The process begins with vanillin derivatization, proceeds through monomer synthesis and formulation, and results in various advanced materials.

Troubleshooting Guide

Table 4: Common Issues and Solutions in this compound Epoxy Synthesis

Problem Potential Causes Solutions
Low molecular weight in polyvanillin Competing alcohol formation during pinacolization Optimize pH, increase substrate concentration, use Zn cathodes [1]
Poor curing efficiency Incorrect stoichiometry, inadequate mixing Precisely calculate equivalent weights, ensure complete mixing before curing
Low Tg in final thermoset Incomplete curing, insufficient crosslink density Extend curing time, increase final cure temperature, add post-cure step
Brittle materials Over-crosslinking, insufficient chain flexibility Adjust monomer structure, incorporate flexible spacers, modify functionality
Low yield in DMAN synthesis Urea formation from isocyanate hydrolysis Ensure anhydrous conditions during Curtius rearrangement

Applications and Future Perspectives

This compound-based epoxy thermosets show particular promise for:

  • Structural composites with comparable performance to DGEBA-based networks [5]
  • Vitrimers and recyclable thermosets utilizing dynamic imine chemistry [4]
  • Chemically degradable materials for carbon fiber composites enabling fiber recovery
  • High-temperature applications where char residue and thermal stability are important

The This compound platform represents a viable pathway for replacing bisphenol A in high-performance epoxy thermosets while maintaining the thermal and mechanical properties required for demanding applications in aerospace, automotive, and electronics industries.

References

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of Divanillin from Vanillin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The enzymatic synthesis of divanillin (5,5'-bisvanillyl) from vanillin represents a green chemistry approach to producing this valuable bifunctional compound. As an aryl-aryl coupled dimer of vanillin, this compound serves as a key renewable intermediate for synthesizing biobased polymers, including the total vanillin-based polymer polyvanillin. Unlike conventional chemical coupling methods that often require metal catalysts and generate significant waste, enzymatic synthesis offers a sustainable alternative with higher selectivity and milder reaction conditions. This approach aligns with the principles of green chemistry by utilizing biodegradable catalysts (enzymes), employing aqueous reaction media, and minimizing the use of hazardous reagents. The successful implementation of these biocatalytic routes enables researchers to access this compound for various applications including polymer development, pharmaceutical intermediates, and sustainable material design with reduced environmental impact [1] [2].

The significance of enzymatic this compound synthesis extends beyond its green credentials. As the pharmaceutical and materials industries seek to transition from petrochemical-based feedstocks to renewable alternatives, vanillin—derived from lignin on an industrial scale—has emerged as a crucial biobased platform chemical. This compound production represents a key value-added transformation in the biobased value chain, creating a bifunctional monomer from the monofunctional vanillin precursor. This transformation enables subsequent manufacturing of sophisticated materials, including thermosetting resins and thermoplastics, through further chemical or electrochemical processing such as the reductive polymerization to polyvanillin [1] [2].

Detailed Experimental Protocols

Horseradish Peroxidase (HRP) Method
2.1.1 Reaction Mechanism

The horseradish peroxidase-catalyzed synthesis of this compound operates through a radical coupling mechanism wherein vanillin substrates undergo oxidative dehydrogenation to form phenoxy radicals that subsequently dimerize. The HRP enzyme catalyzes the transfer of electrons from vanillin molecules to hydrogen peroxide, resulting in the generation of resonance-stabilized radicals primarily at the 5-position of the aromatic ring. This regioselective coupling yields this compound as the predominant product through 5-5' linkage, with the reaction proceeding through a series of enzyme-intermediate states (Compound I and Compound II) characteristic of peroxidase catalysis [3] [4].

2.1.2 Step-by-Step Protocol
  • Reaction Setup: Dissolve 1.52 g (10 mmol) of vanillin in 100 mL of 0.1 M phosphate buffer (pH 7.0) in a 250 mL Erlenmeyer flask with constant stirring at 200-250 rpm.

  • Enzyme Addition: Add 5 mg (approximately 250 units) of horseradish peroxidase Type I to the reaction mixture and allow it to dissolve completely.

  • Oxidant Introduction: Slowly add 1.1 mL of 30% (w/w) hydrogen peroxide solution (approximately 10 mmol) dropwise over 15-20 minutes to control reaction kinetics and prevent enzyme inhibition.

  • Reaction Monitoring: Maintain the reaction at ambient temperature (20-25°C) for 2-4 hours, monitoring conversion by thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (3:7) as mobile phase.

  • Termination and Extraction: Quench the reaction by rapidly lowering the pH to 2-3 using 1 M HCl. Extract the product with 3 × 50 mL of ethyl acetate, then combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 40°C. Recrystallize the crude product from ethanol/water (4:1) to obtain pure this compound as a pale yellow crystalline solid [3] [2] [4].

Laccase-Mediated Synthesis
2.3.1 Reaction Mechanism

Laccase-catalyzed this compound synthesis employs a multicopper oxidase mechanism where molecular oxygen serves as the terminal electron acceptor. The enzyme's catalytic copper center undergoes a four-electron reduction of oxygen to water while simultaneously oxidizing four vanillin molecules to their corresponding phenoxy radicals. These radicals then undergo non-enzymatic radical-radical coupling, preferentially forming the 5-5' biphenyl bond of this compound. The redox potential of the laccase enzyme significantly influences the reaction efficiency, with high-redox-potential laccases typically demonstrating superior performance in vanillin oxidation [3] [2].

2.3.2 Step-by-Step Protocol
  • Oxygenation: Prepare a 50 mM vanillin solution (7.61 g/L) in 0.1 M acetate buffer (pH 5.0) and saturate with medical-grade oxygen by bubbling for 15-20 minutes before enzyme addition.

  • Enzyme Addition: Add laccase from Trametes versicolor (100 U/mL final activity) to the oxygen-saturated vanillin solution while maintaining gentle oxygen bubbling.

  • Reaction Conditions: Maintain the reaction at 30°C with continuous stirring at 150-200 rpm for 4-6 hours, ensuring constant oxygen supply throughout the reaction period.

  • Process Monitoring: Monitor reaction progress by UV-Vis spectroscopy at 350 nm (characteristic this compound absorption) or by high-performance liquid chromatography (HPLC).

  • Product Recovery: Separate the enzyme by ultrafiltration (10 kDa molecular weight cut-off) and acidify the filtrate to pH 2.0. Collect the precipitated product by vacuum filtration through a 0.45 μm membrane.

  • Purification: Wash the solid product with cold acidified water (pH 3.0) and dry under vacuum at 40°C overnight to obtain this compound with typical yields of 70-80% [3] [2].

Table 1: Comparative Analysis of Enzymatic Methods for this compound Synthesis

Parameter Horseradish Peroxidase Method Laccase Method
Optimal pH 7.0 (phosphate buffer) 5.0 (acetate buffer)
Temperature 20-25°C 30°C
Oxidant Hydrogen peroxide (1 eq.) Molecular oxygen
Reaction Time 2-4 hours 4-6 hours
Typical Yield 75-85% 70-80%
Enzyme Load 5 mg/10 mmol vanillin 100 U/mL
Byproducts Water Water
Cost Factor Moderate (H₂O₂ cost) Low (O₂ from air)

Experimental Optimization and Parameter Control

Key Reaction Parameters

Successful implementation of enzymatic this compound synthesis requires careful optimization of several critical parameters that significantly impact reaction efficiency, product yield, and operational feasibility. The pH environment profoundly affects both enzyme activity and the redox potential of the phenolic substrates. For peroxidase-based systems, neutral pH conditions (7.0-7.5) generally optimize enzyme stability while maintaining substrate solubility, whereas laccase-mediated reactions typically show maximum activity in slightly acidic conditions (pH 4.5-5.5). Temperature control represents another crucial parameter, with most enzymatic operations conducted between 20-30°C to balance reaction kinetics with enzyme stability. Excessive temperatures can promote enzyme denaturation and non-enzymatic side reactions, while insufficient temperatures slow reaction rates impractical for synthetic applications [3] [4].

The oxidant-to-substrate ratio requires precise optimization to prevent enzyme inhibition while ensuring complete substrate conversion. For HRP systems, excess hydrogen peroxide can lead to the formation of inactive enzyme intermediate (Compound III), thereby reducing catalytic efficiency. Similarly, in laccase-catalyzed reactions, maintaining adequate oxygen transfer rates through efficient mixing or pure oxygen supplementation often becomes necessary to prevent mass transfer limitations, particularly at higher substrate concentrations. Substrate concentration also demands careful consideration, as high vanillin levels (>100 mM) may cause substrate inhibition in some enzyme preparations, while very dilute systems prove inefficient for practical synthesis [3].

Optimization Strategies

Systematic optimization of this compound synthesis begins with establishing a design of experiments (DoE) approach to identify interacting parameters and optimal operating windows. Initial one-factor-at-a-time investigations should focus on pH profiling across the enzyme's stable range (typically pH 4-8), followed by temperature optimization between 15-40°C. Subsequent response surface methodology can efficiently identify optimal conditions for multiple interacting variables such as enzyme loading, substrate concentration, and oxidant delivery rate. For scale-up considerations, mass transfer limitations often become significant, particularly for oxygen-dependent laccase systems where implementing sparged reactor configurations or increasing agitation rates may substantially improve reaction rates and yields [3].

Table 2: Troubleshooting Guide for Enzymatic this compound Synthesis

Problem Potential Causes Solutions
Low Yield Enzyme denaturation, suboptimal pH, insufficient oxidant Check enzyme activity, optimize pH, ensure adequate oxidant supply
Slow Reaction Rate Temperature too low, enzyme loading insufficient, mass transfer limitations Increase temperature (≤35°C), increase enzyme loading, improve mixing/aeration
Product Precipitation Poor solubility at reaction pH, concentration too high Adjust pH, add co-solvents (e.g., 10-20% DMSO), dilute reaction mixture
Enzyme Inactivation H₂O₂ excess (HRP), shear stress, thermal denaturation Add H₂O₂ gradually, optimize mixing, control temperature
Multiple Products Non-selective oxidation, radical coupling at different positions Optimize enzyme selection, adjust substrate concentration, modify pH

Product Analysis and Characterization

Analytical Methods

Comprehensive analysis of enzymatically synthesized this compound employs multiple complementary techniques to confirm chemical structure, assess purity, and quantify yield. High-performance liquid chromatography (HPLC) provides reliable quantification of reaction conversion and product purity using reverse-phase C18 columns with water-acetonitrile gradients (typically 30-70% acetonitrile over 20 minutes) and detection at 280 nm. Gas chromatography coupled with mass spectrometry (GC-MS) offers superior sensitivity for identifying potential byproducts and verifying molecular identity through comparison with authentic standards, with derivatization (silylation) often improving volatility and separation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy remains indispensable, with characteristic signals in (^1)H-NMR including two methoxy groups (δ 3.8-4.0 ppm), two phenolic hydroxyl groups (δ 8.5-9.5 ppm, exchangeable), and two aldehyde protons (δ 9.7-9.9 ppm) [3] [2].

Advanced structural characterization of this compound and its derivatives benefits from two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and (^{13})C/(^{1})H correlation spectroscopy, which provide unambiguous assignment of proton and carbon resonances, particularly valuable for distinguishing between different regioisomers that may form as minor products. Size exclusion chromatography (SEC) becomes relevant when evaluating this compound for subsequent polymerization applications, providing information about potential higher molecular weight oligomers that may form through over-oxidation. Additionally, UV-Vis spectroscopy serves as a rapid, non-destructive method for preliminary product identification, with this compound exhibiting characteristic absorption maxima at approximately 280 nm and 350 nm in methanol or ethanol solutions [1] [2].

Application Notes

Practical Implementation Considerations

Successful implementation of enzymatic this compound synthesis at laboratory and potential pilot scales requires attention to several practical considerations. Enzyme stability represents a key factor, with lyophilized enzyme preparations typically offering longer shelf life but requiring optimized dissolution protocols. For repeated use, enzyme immobilization on solid supports such as Eupergit C, chitosan beads, or functionalized silica can enhance operational stability and enable catalyst recovery, though often at the cost of reduced specific activity. Reactor configuration selection depends on the specific enzymatic system, with stirred-tank reactors generally suitable for peroxidase-based synthesis, while laccase-mediated reactions may benefit from bubble column or airlift reactors that enhance oxygen transfer efficiency without excessive shear forces that could damage the enzyme [3].

From a process economics perspective, enzyme cost typically represents the most significant factor in overall production expenses. Strategies to minimize enzyme consumption include using crude enzyme preparations rather than highly purified forms, implementing enzyme recovery systems (ultrafiltration membranes for soluble enzymes, filtration for immobilized enzymes), and optimizing reaction conditions to maximize catalyst productivity (g product/g enzyme). For large-scale operations, continuous processing configurations with enzyme retention systems may offer advantages in productivity and consistency compared to batch operations. Additionally, downstream processing efficiency can be enhanced by implementing membrane-based concentration before final crystallization and exploring green solvent alternatives for extraction, such as ethyl lactate or cyclopentyl methyl ether, which offer improved environmental profiles compared to traditional halogenated or aromatic solvents [3] [4].

The following workflow diagram illustrates the complete experimental procedure for both enzymatic synthesis methods:

Start Start Vanillin Substrate Buffer Prepare Buffer Solution (HRP: pH 7.0 phosphate Laccase: pH 5.0 acetate) Start->Buffer Enzyme Add Enzyme (HRP or Laccase) Buffer->Enzyme Oxidant Add Oxidant (HRP: H₂O₂ Laccase: O₂) Enzyme->Oxidant Reaction Incubate with Stirring (HRP: 2-4h, 20-25°C Laccase: 4-6h, 30°C) Oxidant->Reaction Monitor Monitor Reaction (TLC, UV-Vis, HPLC) Reaction->Monitor Quench Quench Reaction (Acidify to pH 2-3) Monitor->Quench Extract Extract Product (Ethyl acetate) Quench->Extract Purify Purify & Characterize (Recrystallization, NMR, HPLC) Extract->Purify End This compound Product Purify->End MethodChoice Select Method HRPPath HRP Method MethodChoice->HRPPath Peroxidase LaccasePath Laccase Method MethodChoice->LaccasePath Oxidase HRPPath->Buffer pH 7.0 LaccasePath->Buffer pH 5.0

Synthesis Workflow Diagram: This diagram illustrates the complete experimental procedure for enzymatic synthesis of this compound from vanillin using either horseradish peroxidase (HRP) or laccase methodologies, highlighting key steps from reaction initiation through product purification.

Conclusion

The enzymatic synthesis of this compound from vanillin represents a sustainable and efficient approach to producing this valuable bifunctional compound for pharmaceutical and polymer applications. Both horseradish peroxidase and laccase methodologies offer distinct advantages in terms of selectivity, mild reaction conditions, and environmental compatibility compared to conventional chemical coupling methods. The detailed protocols, optimization strategies, and analytical methods provided in these Application Notes equip researchers with the necessary tools to successfully implement these biocatalytic transformations in their laboratories. As the demand for green chemistry solutions and biobased materials continues to grow, these enzymatic synthesis routes to this compound will play an increasingly important role in sustainable chemical development.

References

Comprehensive Application Notes & Protocols: Electrochemical Pinacolization of Divanillin to Polyvanillin in Flow Reactor Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The electrochemical pinacolization of divanillin to polyvanillin represents an innovative approach to sustainable polymer synthesis that aligns with green chemistry principles by utilizing renewable resources and eliminating hazardous reagents. This process transforms biobased vanillin, derived from lignin - a side product of the pulp and paper industry - into a high-value polymeric material through electrochemical C-C bond formation. The fundamental reaction involves the reductive coupling of carbonyl groups in this compound molecules, creating pinacol (1,2-diol) linkages that enable polymer chain propagation. This electrochemical approach offers significant advantages over conventional methods, including mild reaction conditions, elimination of chemical reducing agents, and precise control over molecular weight through electrochemical parameters [1] [2].

The reaction mechanism proceeds through the formation of ketyl radical intermediates generated via single-electron transfer to the carbonyl groups of this compound under cathodic potentials. These radical species undergo hydrodimerization to form the characteristic 1,2-diol linkages of the growing polymer chain. A competing reaction pathway leads to alcohol formation through a two-electron reduction, which terminates chain growth and influences the final molecular weight. The preference for pinacolization over alcohol formation is enhanced at higher pH values, lower current densities, and higher substrate concentrations, which favor the dimerization of ketyl radicals over further reduction [1] [2]. The complete reaction sequence from vanillin to polyvanillin is visualized in Figure 1, showing the enzymatic coupling followed by electrochemical polymerization.

G Polyvanillin Synthesis Workflow Vanillin Vanillin This compound This compound Vanillin->this compound Horseradish peroxidase + H₂O₂ or Laccase + O₂ ElectrochemicalFlowReactor ElectrochemicalFlowReactor This compound->ElectrochemicalFlowReactor Polyvanillin Polyvanillin ElectrochemicalFlowReactor->Polyvanillin Electroreduction Pinacolization Lignin Lignin Lignin->Vanillin Industrial extraction

Figure 1: Graphical abstract showing the complete synthetic pathway from lignin-derived vanillin to polyvanillin through enzymatic coupling and electrochemical pinacolization.

Materials and Equipment

Chemicals and Reagents

Table 1: Required chemicals and specifications

Chemical Specification Purity Supplier Example Storage Conditions
This compound Synthesized from vanillin ≥95% In-house synthesis Room temperature, dark
Vanillin Reagent plus ≥99% Sigma-Aldrich Room temperature
Sodium hydroxide (NaOH) p.a. ≥98% Carl Roth Room temperature
Hydrochloric acid (HCl) Standard solution 1 M Carl Roth Room temperature
Ultrapure water Resistivity 0.055 µS cm⁻¹ N/A In-house purification Room temperature
Nafion N324 membrane - - Ion Power GmbH In 1 M NaOH solution

For the synthesis of this compound, vanillin serves as the starting material and can be enzymatically converted using either horseradish peroxidase Type I (≥50 units per mg, Sigma-Aldrich) with hydrogen peroxide (≥30%) or laccase from *Trametes versicolor* in oxygen-saturated solutions. These enzymatic approaches provide yields of approximately 80% and represent a green alternative to traditional Fe(II)-catalyzed coupling, which typically yields only about 50% [2]. All aqueous solutions should be prepared using ultrapure water with resistivity of 0.055 µS cm⁻¹ to minimize interference from impurities in electrochemical reactions.

Equipment and Electrodes

Table 2: Equipment specifications and configurations

Equipment Specifications Notes
Potentiostat/Galvanostat Bio-Logic SAS SP-150 with VMP3 10A booster Capable of long-term galvanostatic operation
Flow reactor Divided plane parallel design Electrode area: 4 × 14 cm², interelectrode distance: 0.5 cm
Cathode material Zn sheets, 99.99% HMW Hauner GmbH & Co. KG
Anode material Ni sheets, 99.99% HMW Hauner GmbH & Co. KG
Membrane Nafion N324 Soaked in 1 M NaOH for 24 h before use
Pumps Gear pumps (VGS 24 V OEM) Verder Deutschland GmbH & Co. KG
Flow meters FCH-midi-PCDF B.I.O.-Tech e.K.
Reference electrode Reversible hydrogen electrode (RHE) HydroFlex, Gaskatel
Turbulence promoters 3D-printed plastic mesh Acrylate-based UV curing resin

Electrode preparation is critical for reproducible results. Zinc and nickel sheets should be polished sequentially with SiC papers of decreasing roughness (FEPA #P180, #P500, #P1000) to create a uniform surface, followed by thorough rinsing with ethanol and water to remove polishing residues. The Nafion N324 membrane must be converted to the Na⁺-form by soaking in 1 M NaOH for at least 24 hours before assembly to ensure proper ionic conductivity. The turbulence promoters are 3D-printed with specific mesh configurations (5 × 5 mm² in diagonal orientation) to enhance mass transport while maintaining a voidance of 0.7-0.72 to minimize pressure drop [1].

Flow Reactor Setup and Configuration

The electrochemical synthesis is performed in a divided plane parallel flow reactor operated in recirculation batch mode, which offers significant advantages over conventional H-type cells through enhanced mass transport, uniform current distribution, and improved scalability. The reactor configuration, illustrated in Figure 2, features separate catholyte and anolyte chambers separated by a Nafion N324 cation-exchange membrane, which prevents cross-contamination while allowing selective Na⁺ migration to maintain charge balance. The electrode chambers are designed with a narrow interelectrode gap of 0.5 cm to minimize ohmic losses, which is particularly important for achieving high current densities while maintaining energy efficiency [1].

Fluid dynamics optimization is achieved through custom 3D-printed turbulence promoters placed in both electrolyte chambers. These promoters enhance mass transport by disrupting laminar flow patterns and ensuring efficient electrolyte movement across the electrode surfaces. The cathodic turbulence promoter typically consists of 6 layers with 1 mm web thickness, while the anodic promoter has 4 layers with 1.1 mm web thickness, both with diagonal mesh orientation relative to the flow direction. The mean linear flow velocities are monitored using flow meters positioned before the reactor inlets and typically maintained between 5-15 cm s⁻¹, depending on the desired mass transport conditions. The reference electrode is connected in flow-by mode with its tip positioned as close as possible to the cathode surface through a dedicated channel in the turbulence promoter to minimize iR-drop in potential measurements [1].

G Electrochemical Flow Reactor Configuration CatholyteReservoir Catholyte Reservoir 50-300 mM this compound in 1 M NaOH Pump1 Gear Pump CatholyteReservoir->Pump1 AnolyteReservoir Anolyte Reservoir 1 M NaOH Pump2 Gear Pump AnolyteReservoir->Pump2 Cathode Cathode Chamber Zn Electrode Cathode->CatholyteReservoir Recirculation Membrane Nafion N324 Membrane Cathode->Membrane Anode Anode Chamber Ni Electrode Anode->AnolyteReservoir Recirculation Membrane->Anode FlowMeter1 Flow Meter Pump1->FlowMeter1 FlowMeter2 Flow Meter Pump2->FlowMeter2 FlowMeter1->Cathode Controlled flow velocity FlowMeter2->Anode RHE Reference Electrode (RHE) RHE->Cathode Potentiostat Potentiostat/Galvanostat Potentiostat->Cathode Working electrode Potentiostat->Anode Counter electrode Potentiostat->RHE Reference

Figure 2: Schematic diagram of the divided electrochemical flow reactor system in recirculation mode, showing key components and flow paths.

Experimental Protocol

This compound Synthesis Procedure

The synthesis of this compound from vanillin is accomplished through enzymatic aryl-aryl coupling using either horseradish peroxidase with hydrogen peroxide or laccase in oxygen-saturated solution. The following protocol typically yields approximately 80% conversion:

  • Prepare a 100 mM vanillin solution in ultrapure water (0.055 µS cm⁻¹) with mild heating and stirring to facilitate dissolution.

  • Adjust the pH to 5.0-5.5 using 0.1 M HCl or 0.1 M NaOH as needed, as this range is optimal for enzyme activity.

  • Add horseradish peroxidase Type I to achieve a final concentration of 0.1-0.5 mg mL⁻¹ in the reaction mixture.

  • Initiate the coupling reaction by adding hydrogen peroxide (30% solution) dropwise with vigorous stirring to achieve a final concentration of 10-20 mM. Maintain the temperature at 25°C using a water bath.

  • Monitor the reaction by UV-VIS spectroscopy or thin-layer chromatography until vanillin consumption is complete (typically 2-4 hours). The formation of this compound is indicated by a color change to orange-brown and the appearance of a new spot with higher Rf value on TLC.

  • Precipitate the product by acidifying to pH 2-3 with 1 M HCl, then collect the solid by vacuum filtration.

  • Purify the crude this compound by recrystallization from ethanol/water mixtures and dry under vacuum at 40°C for 24 hours. Confirm the identity and purity by ²H-NMR and HPLC analysis [2].

Electrochemical Polymerization Procedure

The electrochemical polymerization procedure involves the following detailed steps:

  • Prepare electrolyte solutions: Dissolve 7.55 g of this compound (45.30 g for high concentration experiments) in 0.5 L of 1 M NaOH to create a 50 mM (or 300 mM) this compound catholyte solution. For the anolyte, prepare 1 L of 1 M NaOH solution. The 2:1 volume ratio of anolyte to catholyte maintains sufficient ionic conductivity as Na⁺ ions migrate through the membrane during electrolysis [1].

  • Assemble the flow reactor: Install the prepared Zn cathode and Ni anode, ensuring proper alignment with the turbulence promoters. Position the pretreated Nafion membrane between the chambers and secure the reactor assembly according to manufacturer specifications.

  • Initialize fluid circulation: Fill the respective reservoirs with catholyte and anolyte solutions. Start the gear pumps and adjust flow rates to achieve mean linear flow velocities of 5-15 cm s⁻¹, as measured by the in-line flow meters. Ensure bubble-free operation by briefly operating the system in bypass mode if necessary.

  • Establish baseline measurements: Before applying current, record initial UV-VIS spectra of the catholyte and measure open-circuit potential for reference.

  • Perform galvanostatic electrolysis: Apply constant current density based on the active electrode area (4 × 14 cm²). For initial experiments, use current densities in the range of 10-50 mA cm⁻². Monitor cell voltage throughout the experiment, which typically ranges from 3-5 V depending on conditions.

  • Monitor reaction progress: Utilize online UV-VIS spectroscopy to track the consumption of carbonyl groups (absorbance at ~350 nm) and the formation of polymer products. Continue the electrolysis until the target charge has been passed (typically 2.2-2.5 F mol⁻¹ of this compound) or until carbonyl groups are no longer detected.

  • Terminate and recover product: Once electrolysis is complete, stop the current and disassemble the reactor. Acidify the catholyte to pH 2-3 using 1 M HCl to precipitate the polymer. Collect the polyvanillin by vacuum filtration and wash thoroughly with acidified water (pH 3) to remove residual salts.

  • Purify and dry: Purify the crude polymer by reprecipitation from DMSO/water or THF/water systems. Dry the final product under vacuum at 50°C for at least 48 hours until constant weight is achieved [1] [2].

Characterization Methods

Structural and Molecular Characterization

Table 3: Analytical methods for polyvanillin characterization

Technique Parameters Information Obtained Sample Preparation
Online UV-VIS spectroscopy 250-600 nm range Reaction kinetics, carbonyl consumption Direct analysis of catholyte during electrolysis
Size exclusion chromatography (SEC) Pullulan standards, DMF with 0.1% LiBr Molecular weights (Mₙ, M_w), PDI 2 mg mL⁻¹ in eluent, filter through 0.45 μm
2D-NMR (HSQC, ¹³C/¹H) DMSO-d₆ or pyridine-d₅ Structural features, linkage confirmation, stereochemistry 10-20 mg in 0.6 mL deuterated solvent
³¹P-NMR after labeling Cl-TMDP labeling, CDCl₃ Hydroxyl group quantification Phosphitylation followed by NMR in CDCl₃
TGA 25-800°C, 10°C min⁻¹ under N₂ Thermal stability, decomposition profile 5-10 mg in alumina crucible
DSC -50 to 300°C, 10°C min⁻¹, 2 cycles Glass transition temperature (T_g) 5-8 mg in sealed aluminum pan

Online UV-VIS spectroscopy provides real-time monitoring of the electrochemical reaction by tracking the decrease in carbonyl absorption at approximately 350 nm, allowing for precise control of reaction extent without the need for sampling. Size exclusion chromatography is essential for determining molecular weight distributions, with polyvanillin typically exhibiting weight-average molecular weights (M_w) up to 4100 g mol⁻¹ and number-average molecular weights (M_n) around 2700 g mol⁻¹ when synthesized under optimal conditions in flow reactors. The polydispersity index (PDI = M_w/M_n) generally ranges from 1.5 to 2.0, indicating moderate molecular weight distribution [1] [2].

Two-dimensional NMR techniques, particularly HSQC (Heteronuclear Single Quantum Coherence) and ¹³C/¹H NMR, provide detailed structural information about the polymer linkages and confirm the formation of pinacol (1,2-diol) bonds while also detecting minor structures such as stilbene-like double bond systems that may form through dehydration. For quantitative hydroxyl group analysis, ³¹P-NMR after in situ derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP) enables precise determination of different phenolic and alcoholic hydroxyl environments within the polymer structure. Thermal analysis by TGA and DSC reveals the thermal stability and transition behavior of polyvanillin, which typically exhibits a glass transition temperature (T_g) between 120-150°C and good thermal stability up to approximately 250°C under nitrogen atmosphere [1] [2].

Data Interpretation and Troubleshooting

Expected Results and Key Parameters

Under optimal conditions in the flow reactor system, the electrochemical pinacolization of this compound should yield polyvanillin with weight-average molecular weights (M_w) ranging from 3200 to 4100 g mol⁻¹ and number-average molecular weights (M_n) between 2400 and 2700 g mol⁻¹, as determined by SEC relative to pullulan standards. The faradaic efficiency for the pinacolization reaction typically reaches 60-75% at Zn cathodes, with the remainder primarily consumed by the competing hydrogen evolution reaction (HER). The specific energy consumption for the process generally ranges between 2.5-4.0 kWh kg⁻¹, depending on current density and this compound concentration. Higher molecular weights are favored by moderate current densities (20-40 mA cm⁻²), higher this compound concentrations (200-300 mM), and application of charges around 2.2-2.5 F mol⁻¹ of this compound [1] [2].

Table 4: Optimization parameters and their effects on polyvanillin properties

Parameter Optimal Range Effect on M_w Effect on Faradaic Efficiency Notes
Current density 20-40 mA cm⁻² Maximum in this range Decreases above 40 mA cm⁻² Higher densities favor HER
This compound concentration 200-300 mM Positive correlation Improves with concentration Mass transport limited at low concentrations
Applied charge 2.2-2.5 F mol⁻¹ Increases with charge Decreases at higher conversion Over-reduction may occur beyond 2.5 F mol⁻¹
Flow velocity 5-15 cm s⁻¹ Moderate improvement Improves mass transport Excessive velocity increases pressure drop
pH 13-14 (1 M NaOH) Higher M_w Maximized in alkaline conditions Lower pH favors alcohol formation
Temperature 22-25°C Minor effect Slight improvement with temperature Controlled by water bath

The structural analysis by 2D-NMR should reveal characteristic signals for the pinacol linkages in the aliphatic region (approximately 4.0-4.5 ppm in ¹H NMR and 70-80 ppm in ¹³C NMR), along with maintained aromatic resonances from the vanillin-derived units. Minor signals corresponding to stilbene-like structures may be detected, resulting from dehydration of pinacol units, particularly at higher conversion degrees or suboptimal conditions. The ratio of pinacol to alcohol linkages can be quantified through integration of appropriate signals, with optimal conditions typically yielding approximately 85-90% pinacol formation [1] [2].

Troubleshooting Guide
  • Low molecular weights: If SEC analysis consistently shows M_w below 2500 g mol⁻¹, possible causes include excessive current density (>50 mA cm⁻²) favoring the competing hydrogen evolution reaction, insufficient this compound concentration (<50 mM), or contamination of the cathode surface. Ensure proper electrode polishing and use this compound concentrations of at least 200 mM for better results.

  • Poor faradaic efficiency: Faradaic efficiencies below 50% typically indicate dominance of the hydrogen evolution reaction. This can be addressed by verifying the cathode material (Zn is optimal), ensuring adequate this compound concentration, and reducing current density to the 20-30 mA cm⁻² range. Also confirm that the membrane is properly installed to prevent crossover and oxidation of reaction intermediates.

  • Flow reactor pressure issues: Increasing pressure drop across the reactor may indicate partial clogging from polymer deposition or gas accumulation. Install pre-filters in the catholyte reservoir and ensure sufficient turbulence promoter voidage (0.7-0.72). For gas removal, incorporate a degassing unit in the recirculation loop.

  • Incomplete conversion: If carbonyl groups persist after passing the theoretical charge, check cathode activity by linear sweep voltammetry, verify electrolyte conductivity (1 M NaOH is critical), and ensure proper flow distribution across the electrode surface. Stagnant zones can be eliminated by optimizing turbulence promoter design and orientation [1] [2].

References

Comprehensive Application Notes and Protocols: Divanillin as a Flavor Enhancer in Dairy Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Divanillin

This compound (5,5′-bisvanillyl; CAS 2092-49-1) is a homodimeric compound formed through the oxidative coupling of two vanillin molecules. This natural phenolic compound has gained significant attention in food science due to its unique sensory properties and potential applications as a flavor enhancer in various food systems, particularly in dairy products. This compound occurs naturally in cured vanilla beans (Vanilla planifolia Jacks. ex Andrews) as a result of enzymatic transformation during the curing process, where peroxidase enzymes catalyze the dimerization of vanillin [1] [2]. While vanillin itself represents approximately 85% of the volatile compounds in vanilla pods, the complex aroma profile of natural vanilla is attributed to a diverse mixture of various volatile compounds, with this compound contributing significantly to the sensory characteristics despite its relatively low concentration [1] [3].

The structural features of this compound (molecular formula: C₁₆H₁₄O₆; molecular weight: 302.28 g/mol) include two aromatic rings connected by a central bond, with hydroxyl, methoxy, and aldehyde functional groups positioned to create a bifunctional molecule [4]. This molecular arrangement contributes to its physicochemical properties, including limited water solubility (approximately 294.8 mg/L at 25°C) and better solubility in alcohol solvents [4]. This compound is approved for use in food applications (FEMA GRAS #4107) in the United States and is recognized for imparting pleasant sensory impressions of creaminess, milk fattiness, and sweetness when added to various food products [1] [4] [3].

Sensory Properties and Mechanism of Action

Flavor-Enhancing Characteristics

This compound exhibits remarkable taste-modifying properties that make it particularly valuable for dairy applications. Sensory evaluations have demonstrated that this compound imparts a pleasant, adherent, and rich taste impression characterized by creaminess, milk fattiness, and sweetness [5]. These attributes make it especially beneficial for improving the quality of low-fat and reduced-fat food products, where it can compensate for the sensory deficiencies often associated with fat reduction [5]. The compound has been described as providing a velvety mouth-coating sensation with a human recognition threshold of approximately 1.0 μmol/kg [1] [3]. Beyond its direct flavor contributions, this compound also functions as a bitterness-masking substance, extending its utility in various food formulations where off-flavors need to be suppressed [5].

Mechanism of Flavor Enhancement

The molecular mechanism underlying this compound's flavor-enhancing properties involves both physicochemical interactions with food components and physiological interactions with taste receptors. The biphenyl structure of this compound, with its hydrogen-bonding capabilities and hydrophobic character, likely facilitates interactions with protein structures in dairy matrices, modifying the release and perception of flavor compounds [6]. Research has shown that this compound can acquire axial chirality when complexed with proteins such as bovine serum albumin, suggesting that similar interactions may occur with dairy proteins [6] [7]. These interactions may alter the temporal flavor release patterns and modify the mouthfeel characteristics through surface-active properties. Additionally, this compound may influence taste receptor signaling, potentially modulating the perception of sweetness and suppressing bitterness through allosteric mechanisms or receptor competition, though the exact molecular targets remain an area of active investigation.

Analytical Methods for this compound Quantification

HPLC-DAD Protocol for this compound Analysis in Dairy Products

Principle: This method enables the simultaneous separation and quantification of this compound along with other phenolic compounds (vanillin, vanillic acid, p-hydroxybenzaldehyde, p-hydroxybenzoic acid) in dairy products and vanilla extracts using reversed-phase high-performance liquid chromatography with diode array detection (HPLC-DAD) [1] [3].

Equipment and Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with quaternary pump, autosampler, column thermostat, and DAD detector [1]
  • Chromatographic Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent [1]
  • Chemical Standards: this compound (BOC Sciences), vanillin, vanillic acid, p-hydroxybenzaldehyde, p-hydroxybenzoic acid (Sigma-Aldrich) [1] [3]
  • Solvents: HPLC-grade water, methanol, dimethyl sulfoxide (DMSO), phosphoric acid (Sigma-Aldrich) [1]

Mobile Phase Preparation:

  • Solvent A: HPLC-grade water
  • Solvent B: HPLC-grade methanol
  • Solvent C: Acidified water (10⁻² M H₃PO₄)

Table 1: Gradient Elution Program

Time (min) Flow Rate (mL/min) %A %B %C
0.0 2.25 70 20 10
5.0 2.25 50 40 10
10.0 2.25 30 60 10
12.0 2.25 10 80 10
12.1 2.25 70 20 10
15.0 2.25 70 20 10

Chromatographic Conditions:

  • Column Temperature: 40-60°C (optimal: 50°C) [1]
  • Detection Wavelengths: 230 nm (vanillyl alcohol, p-hydroxybenzyl alcohol, vanillin, anisyl alcohol), 254 nm (vanillic acid, p-hydroxybenzoic acid, anisic acid, this compound), 280 nm (p-hydroxybenzaldehyde) [1]
  • Injection Volume: 10-20 μL

Standard Solution Preparation:

  • Prepare stock solutions of individual standards (1000 mg/L) in DMSO:(MeOH/acidified water) (1:1) mixture [1]
  • Prepare working standard mixtures in the concentration range of 0.1-200 mg/L for calibration [3]
  • Filter all solutions through 0.45 μm membrane filters before injection

Sample Preparation for Dairy Products:

  • Weigh 2.0 g of homogenized dairy sample into a 50 mL centrifuge tube
  • Add 10 mL of extraction solvent (DMSO:MeOH:acidified water, 1:1:2)
  • Vortex vigorously for 1 minute, then sonicate in ultrasonic bath for 10 minutes at room temperature
  • Centrifuge at 4000 × g for 10 minutes
  • Collect supernatant and filter through 0.45 μm PVDF membrane filter
  • Transfer to HPLC vial for analysis

Validation Parameters: The method has been validated according to ICH Q2(R1) guidelines with the following performance characteristics [3]:

  • Linearity: r² > 0.99 over concentration range of 0.1-200 mg/L
  • Recovery: 98.04-101.83%
  • Precision: RSD < 2%
  • LOD: 0.03-0.05 mg/L
  • LOQ: 0.1-0.15 mg/L
Methodological Considerations

For accurate quantification of this compound in complex dairy matrices, several extraction strategies may be employed. The use of acidified aqueous-organic solvents improves the extraction efficiency of phenolic compounds from protein-rich matrices [1]. When analyzing high-fat dairy products, an additional defatting step with hexane may be incorporated prior to extraction. The selectivity of the method allows for separation of this compound from other vanilla phenolics within a 15-minute runtime, enabling high-throughput analysis [1] [3]. For confirmation of identity, mass spectrometric detection can be employed, though DAD detection provides sufficient specificity for routine analysis when retention times and spectral characteristics are matched to authenticated standards.

Application in Dairy Products

Usage Levels and Formulation Guidelines

This compound has been approved for use as a flavor enhancer in various food categories, with specific applications in dairy products. The following table summarizes the recommended usage levels in different dairy matrices based on industry standards and regulatory guidelines [4]:

Table 2: Recommended Usage Levels of this compound in Dairy Products

Dairy Product Category Average Usage (mg/kg) Maximum Usage (mg/kg)
Fluid Milk Products 10.0 40.0
Frozen Dairy Desserts 10.0 20.0
Imitation Dairy Products 10.0 30.0
Cheese Products - -
Yogurt and Cultured Milk 10.0 40.0
Dairy-Based Spreads 15.0 20.0
Cream and Creamer Products 10.0 30.0

Formulation Protocol for Reduced-Fat Dairy Products:

  • Product Assessment: Evaluate the base formulation and identify specific sensory deficiencies resulting from fat reduction
  • This compound Incorporation:
    • Prepare a stock solution of this compound in food-grade ethanol (1-5% w/v)
    • Incorporate into dairy matrix during the mixing stage prior to homogenization
    • For dry mixes, this compound can be pre-blended with carrier substances (maltodextrin, silicon dioxide) for even distribution
  • Optimization: Conduct sensory evaluation to fine-tune concentration based on specific product characteristics
    • Initial recommendation: 5-15 mg/kg for low-fat products
    • Higher concentrations (15-30 mg/kg) may be required for fat-free products
  • Stability Testing: Monitor product over shelf life to ensure consistent sensory performance
Sensory Optimization Protocol

Objective: To determine the optimal concentration of this compound for specific dairy applications through structured sensory evaluation.

Panel Selection and Training:

  • Select 8-12 trained panelists with experience in dairy product evaluation
  • Conduct orientation sessions using reference samples with varying fat content and flavor profiles
  • Establish standardized evaluation procedures and terminology

Testing Procedure:

  • Prepare dairy product samples with this compound at concentrations of 0, 5, 10, 15, 20, and 25 mg/kg
  • Use balanced serving order and blind coding with three-digit random numbers
  • Provide palate cleansers (unsalted crackers, room-temperature water) between samples
  • Evaluate samples for creaminess, mouthfeel, sweetness perception, and overall acceptability using structured scales

Data Analysis:

  • Collect intensity ratings for each attribute using 15-point category scales
  • Analyze data using ANOVA and post-hoc tests to identify significant differences
  • Determine optimal concentration based on maximum acceptability while avoiding off-flavors

Application Specific Considerations:

  • Fermented Dairy Products (yogurt, sour cream): this compound may enhance perceived richness without interfering with characteristic tanginess
  • Heat-Treated Products (UHT milk, sterilized cream): Verify thermal stability during processing
  • Cultured Products: Ensure compatibility with starter cultures and fermentation processes

Experimental Data and Case Studies

Quantitative Analysis of this compound in Natural Sources

Research has demonstrated that this compound occurs naturally in cured vanilla pods, with concentrations varying based on geographical origin and curing methods. The following table summarizes findings from the analysis of vanilla pods from different regions [1]:

Table 3: this compound Content in Vanilla Planifolia Pods from Different Geographical Origins

Geographical Origin Altitude (masl) This compound Content (g/100 g dry weight)
Papantla de Olarte 80 0.020
Tecolutla 20 0.015
Misantla 300 0.012
Zongolica 1200 0.008
Atzalan 1676 0.002

These findings demonstrate that growing conditions and curing processes significantly influence this compound formation in natural vanilla, with samples from Papantla de Olarte showing the highest concentration at 0.02 g/100 g dry weight [1]. This natural variation underscores the importance of standardized analytical methods for quality control when using natural vanilla extracts in dairy formulations.

Pathway Diagrams and Workflows

Analytical Workflow for this compound Quantification in Dairy Products

The following diagram illustrates the complete methodological workflow for the extraction, separation, and quantification of this compound in dairy products using HPLC-DAD:

G HPLC-DAD Analysis Workflow for this compound start Dairy Sample Collection prep1 Sample Homogenization start->prep1 prep2 Weigh 2.0 g Sample prep1->prep2 extraction Extract with DMSO:MeOH: Acidified Water (1:1:2) prep2->extraction sonication Ultrasonic Bath 10 min, RT extraction->sonication centrifugation Centrifuge 4000 × g, 10 min sonication->centrifugation filtration Filter through 0.45 μm Membrane centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc separation Compound Separation Zorbax Eclipse XDB-C18 15 min Runtime hplc->separation detection DAD Detection 230, 254, 280 nm separation->detection quantification Peak Integration and Quantification detection->quantification validation Method Validation LOD: 0.03-0.05 mg/L LOQ: 0.1-0.15 mg/L quantification->validation end Data Reporting validation->end

This compound Application Pathway in Dairy Product Development

This diagram outlines the strategic approach for incorporating this compound as a flavor enhancer in dairy product development:

G This compound Application Development Pathway start Identify Product Need (e.g., Reduced-Fat Formulation) assess Assess Sensory Deficiencies (Creaminess, Mouthfeel, Sweetness) start->assess strategy Develop Application Strategy assess->strategy liquid Liquid Dairy Products strategy->liquid Select Product Type semi Semi-Solid Products strategy->semi Select Product Type frozen Frozen Products strategy->frozen Select Product Type prep Prepare this compound Solution (1-5% in Food-Grade Ethanol) liquid->prep semi->prep frozen->prep incorporate Incorporate During Mixing Phase Prior to Homogenization prep->incorporate optimize Optimize Concentration Sensory Evaluation 5-25 mg/kg Range incorporate->optimize stabilize Stability Testing Shelf-Life Evaluation optimize->stabilize scale Scale-Up Production stabilize->scale end Market Final Product scale->end

Regulatory and Safety Considerations

This compound has been approved for use as a flavoring substance by various regulatory bodies, including the Flavor and Extract Manufacturers Association (FEMA GRAS #4107) [4]. According to safety evaluations, this compound falls into Structure Class II, which comprises compounds of intermediate concern [4]. The Maximised Survey-derived Daily Intake (MSDI-EU) for this compound is estimated at 0.61 μg/capita/day, while the Modified Theoretical Added Maximum Daily Intake (mTAMDI) is 7000 μg/person/day [4]. These values should be considered when formulating dairy products to ensure compliance with safety guidelines.

From a handling perspective, this compound is classified as harmful if swallowed (Xn) and may be irritating to eyes [4]. Appropriate safety measures including wearing suitable protective clothing and eye protection are recommended during handling. In finished dairy products, this compound concentrations typically remain well below levels of concern, with most applications ranging between 5-50 mg/kg [4].

Conclusion and Future Perspectives

This compound represents a promising natural flavor enhancer with specific applications in dairy products, particularly in the growing category of reduced-fat and fat-free formulations. Its ability to impart creaminess, milk fattiness, and sweetness perceptions makes it uniquely valuable for addressing the sensory challenges associated with fat reduction in dairy systems. The validated HPLC-DAD method provides a reliable analytical tool for quality control and product development, enabling precise quantification of this compound in complex matrices.

Future research directions should focus on elucidating the molecular mechanisms underlying this compound's sensory effects, particularly its interactions with dairy proteins and taste receptors. Additionally, application studies exploring synergistic effects with other natural flavor enhancers could further optimize its performance in dairy products. As consumer demand for clean-label products continues to grow, this compound offers a natural solution for improving the sensory characteristics of healthier dairy formulations without compromising on taste and texture.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Divanillin-Based Conductive Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Divanillin as a Platform for Sustainable Conductive Materials

This compound (6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarboxaldehyde) is a biobased aromatic compound derived from vanillin, which is itself obtained from lignin on an industrial scale. This symmetric biphenyl structure containing two aldehyde functionalities makes this compound an ideal precursor for the synthesis of sustainable conductive polymers and functional materials. The growing demand for environmentally friendly alternatives to petroleum-based electronic materials has positioned this compound as a promising renewable building block for the development of polyazomethines, covalent adaptable networks (CANs), and electroactive polymers with potential applications in organic electronics, energy storage, and sensing technologies.

The significance of this compound in materials science stems from its unique molecular architecture that incorporates both rigid aromatic units and reactive aldehyde groups, enabling the creation of extended π-conjugated systems necessary for electrical conductivity. Unlike conventional conductive polymers that rely on fossil-based precursors, this compound offers a sustainable pathway to functional materials while maintaining performance characteristics comparable to their petroleum-based counterparts. Recent advances in enzymatic and electrochemical synthesis methods have further enhanced the accessibility and purity of this compound, accelerating its adoption in advanced material applications [1] [2].

Synthesis Protocols for this compound and Derivatives

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound from vanillin offers a green and efficient approach that avoids traditional chemical oxidants and harsh reaction conditions. This method leverages the specificity of biocatalysts to achieve high selectivity with minimal byproducts.

2.1.1 Protocol: Laccase-Catalyzed Dimerization
  • Materials: Vanillin (Sigma-Aldrich, 99%), Laccase from Trametes versicolor (Sigma-Aldrich), acetate buffer (0.1 M, pH 5.0), oxygen tank, magnetic stirrer, temperature-controlled reactor [2].
  • Procedure:
    • Dissolve vanillin (10 mmol) in 500 mL of acetate buffer (0.1 M, pH 5.0) with continuous stirring.
    • Add Laccase enzyme (50 units per mg of vanillin) to the solution.
    • Bubble oxygen through the reaction mixture at a flow rate of 10 mL/min to maintain saturated oxygen conditions.
    • Maintain the reaction at 25°C with constant stirring for 24 hours.
    • Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.
    • Acidify the mixture to pH 2.0 using 1M HCl to precipitate the product.
    • Collect the precipitate by vacuum filtration and wash with cold acidified water (pH 3.0).
    • Purify the crude product by recrystallization from ethanol/water mixture (1:1 v/v).
    • Characterize the resulting this compound by ( ^1H ) NMR (DMSO-d₆): δ 9.7 ppm (aldehyde protons), 7.5 and 7.2 ppm (aromatic protons), 3.8 ppm (methoxy groups) [2].
2.1.2 Protocol: Peroxidase-Mediated Synthesis
  • Materials: Vanillin, Horseradish peroxidase Type I (Sigma-Aldrich, ≥50 units/mg), hydrogen peroxide (30%), phosphate buffer (0.1 M, pH 7.0), rotary evaporator [1].
  • Procedure:
    • Dissolve vanillin (10 mmol) in 500 mL of phosphate buffer (0.1 M, pH 7.0).
    • Add Horseradish peroxidase (20 units per mg of vanillin) to the solution.
    • Slowly add hydrogen peroxide (1.5 equiv. relative to vanillin) dropwise over 2 hours with vigorous stirring.
    • Continue stirring for an additional 4 hours at room temperature.
    • Extract the product with ethyl acetate (3 × 100 mL).
    • Combine the organic layers and dry over anhydrous sodium sulfate.
    • Remove solvent under reduced pressure using a rotary evaporator.
    • Purify the residue by column chromatography using silica gel and ethyl acetate/hexane (1:1) as eluent.
    • The typical yield for this method is approximately 80% [1].

Table 1: Comparison of this compound Synthesis Methods

Parameter Laccase-Catalyzed Method Peroxidase-Mediated Method
Yield ~80% [2] ~80% [1]
Reaction Time 24 hours 6 hours
pH 5.0 7.0
Temperature 25°C 25°C
Oxidant Oxygen Hydrogen peroxide
Purification Recrystallization Column chromatography
Chemical Functionalization of this compound

The aldehyde and phenolic groups in this compound provide sites for chemical modification to enhance solubility, processability, and electronic properties. Alkylation of the phenolic hydroxyl groups is particularly effective for improving solubility in organic solvents.

2.2.1 Protocol: Etherification of this compound
  • Materials: this compound, 2-ethylhexyl bromide, potassium hydroxide, dimethyl sulfoxide (DMSO), methanol, diethyl ether [2].
  • Procedure:
    • Dissolve this compound (5 mmol) in anhydrous DMSO (50 mL) in a round-bottom flask under nitrogen atmosphere.
    • Add potassium hydroxide (12 mmol) and stir for 30 minutes at room temperature.
    • Add 2-ethylhexyl bromide (12 mmol) dropwise over 15 minutes.
    • Heat the reaction mixture to 60°C and maintain for 12 hours with continuous stirring.
    • Cool the mixture to room temperature and pour into 200 mL of ice-cold water.
    • Extract the product with diethyl ether (3 × 50 mL).
    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
    • Remove solvent under reduced pressure to obtain the alkylated this compound (DVEH).
    • Confirm the completion of alkylation by ( ^1H ) NMR: disappearance of phenolic OH signals, appearance of alkyl protons between 0.69 and 1.39 ppm [2].

Polymerization Techniques for Conductive Materials

Polyazomethine Synthesis via Microwave-Assisted Polycondensation

Polyazomethines (Schiff base polymers) represent a promising class of conjugated polymers that can be synthesized from this compound through condensation with aromatic diamines. These polymers exhibit extended π-conjugation and interesting electronic properties suitable for organic electronics.

3.1.1 Protocol: Microwave-Assisted Synthesis
  • Materials: Alkylated this compound (DVEH), benzene-1,4-diamine or 2,7-diaminocarbazole, p-toluenesulfonic acid (APTS) catalyst, toluene, silica gel, microwave reactor [2].
  • Procedure:
    • Dissolve DVEH (1 mmol) and diamine comonomer (1 mmol) in dry toluene (10 mL) in a microwave vial.
    • Add APTS catalyst (5 mol%) and silica gel (1 g) to the reaction mixture.
    • Seal the vial and place it in a microwave reactor.
    • Heat at 130°C for 4 hours with stirring under microwave irradiation.
    • Filter the warm reaction mixture to remove silica gel.
    • Precipitate the polymer by adding the filtrate dropwise to methanol (100 mL) with vigorous stirring.
    • Collect the precipitate by filtration and wash with cold methanol.
    • Dry the polymer under vacuum at 60°C for 12 hours.
    • Alternative without silica: Reaction time can be reduced to 5 minutes, though postcondensation during purification may be necessary to achieve higher molecular weights [2].

The resulting polyazomethines typically exhibit number-average molecular weights (Mₙ) of 6,200-10,600 g/mol with dispersities (Đ) of 2.0-2.5. The polymers show broad fluorescence emission from 400-600 nm and electronic gaps ranging from 2.66 to 2.85 eV, making them suitable for optoelectronic applications [2].

G Start Start Polymer Synthesis MonomerPrep Monomer Preparation: Alkylated this compound (DVEH) and diamine Start->MonomerPrep ReactionSetup Reaction Setup: Toluene solvent, APTS catalyst Optional: silica gel MonomerPrep->ReactionSetup Microwave Microwave Irradiation: 130°C, 4 hours (with silica) OR 5 minutes (without silica) ReactionSetup->Microwave Purification Purification: Filtration to remove silica Precipitation in methanol Microwave->Purification Characterization Characterization: NMR, SEC, UV-Vis, Fluorescence Purification->Characterization FinalProduct Polyazomethine Product Characterization->FinalProduct

Diagram 1: Workflow for microwave-assisted polyazomethine synthesis from this compound

Electrochemical Pinacolization to Polyvanillin

The electrochemical pinacolization of this compound represents an innovative approach to synthesize the total vanillin-based polymer polyvanillin through reductive C-C coupling. This method utilizes electrons as clean reagents and avoids the use of chemical reducing agents.

3.2.1 Protocol: Flow Reactor Electrochemical Synthesis
  • Materials: this compound, sodium hydroxide, Zn sheets (cathode), Ni sheets (anode), Nafion N324 membrane, electrochemical flow reactor, potentiostat, gear pumps [3].
  • Procedure:
    • Prepare catholyte by dissolving this compound (50-300 mM) in 0.5 L of 1 M NaOH.
    • Prepare anolyte using 1 L of 1 M NaOH (2:1 volume ratio to catholyte).
    • Polish Zn cathode and Ni anode with SiC paper (P180/P500/P1000) and rinse with ethanol and water.
    • Soak Nafion N324 membrane in 1 M NaOH for 24 hours to convert to Na⁺ form.
    • Assemble electrochemical flow reactor with membrane separator and turbulence promoters.
    • Circulate electrolytes through reactor using gear pumps at controlled flow rates.
    • Apply constant current density (10-50 mA/cm²) using potentiostat.
    • Monitor reaction progress by online UV-VIS spectroscopy.
    • After passing desired charge, acidify catholyte with 1 M HCl to precipitate polymer.
    • Collect polyvanillin by filtration, wash with acidified water, and dry under vacuum [3].

Table 2: Electrochemical Polymerization Parameters and Results

Parameter H-Cell Conditions Flow Reactor Conditions
Cathode Material Zn, Pb, GC [1] Zn [3]
This compound Concentration 50 mM [1] 50-300 mM [3]
Current Density 10-30 mA/cm² [1] 10-50 mA/cm² [3]
Molecular Weight (M_w) 3200 g/mol [1] 4100 g/mol [3]
Faradaic Efficiency ~60% [1] >70% [3]
Space-Time-Yield Low Up to 5x improvement [3]

Characterization Methods and Material Properties

Structural and Thermal Characterization

Comprehensive characterization of this compound-based polymers is essential for understanding their structure-property relationships and potential applications.

  • NMR Spectroscopy: ( ^1H ) and ( ^{13}C ) NMR confirm imine bond formation with characteristic signals at 8.5 ppm (( ^1H )) and 158-162 ppm (( ^{13}C )) for the CH=N group. 2D-NMR (HSQC) provides additional structural verification [2].
  • Size Exclusion Chromatography (SEC): Determines molecular weights and dispersity. Typical this compound-based polyazomethines show Mₙ of 6,200-10,600 g/mol with Đ of 2.0-2.5 relative to polystyrene standards [2].
  • FTIR Spectroscopy: Characteristic imine (C=N) stretch at 1610-1620 cm⁻¹, aromatic C=C at 1500-1580 cm⁻¹, and aldehyde C=O at 1690 cm⁻¹ for starting materials [2].
  • Thermogravimetric Analysis (TGA): this compound-based polymers exhibit excellent thermal stability with decomposition temperatures (T_d at 20% weight loss) of 395-401°C under nitrogen atmosphere [2].
  • Differential Scanning Calorimetry (DSC): Most polyazomethines show no glass transition below decomposition temperature, indicating high rigidity of polymer chains [2].
Electronic and Optical Properties

The electronic characteristics of this compound-based materials make them suitable for conductive applications.

  • UV-Vis Spectroscopy: Polyazomethines exhibit broad absorption in the range of 285-390 nm with absorption maxima (λ_max) at 364 nm (phenyl-based) and 390 nm (carbazole-based). Thin films show minimal red-shift (<10 nm) indicating limited interchain interactions [2].
  • Fluorescence Spectroscopy: Emission maxima range from 430 nm (phenyl-based) to 580 nm (carbazole-based) with quantum yields below 2% in solution [2].
  • Cyclic Voltammetry: Determines HOMO/LUMO energy levels. Phenyl-based polyazomethines show HOMO at -5.21 eV and LUMO at -2.36 eV, while carbazole-based analogs exhibit HOMO at -5.18 eV and LUMO at -2.50 eV [2].
  • Band Gap Calculations: Experimental electronic gaps range from 2.68-2.85 eV, while optical gaps range from 2.85-3.02 eV, confirming the semiconducting nature of these materials [2].

G Start Start Characterization Structural Structural Analysis: NMR, FTIR, SEC Start->Structural Thermal Thermal Analysis: TGA, DSC Start->Thermal Optical Optical Properties: UV-Vis, Fluorescence Structural->Optical Electronic Electronic Properties: Cyclic Voltammetry Structural->Electronic DataCorrelation Data Correlation & Structure-Property Relationships Thermal->DataCorrelation Optical->DataCorrelation Morphological Morphological Analysis: SEM, XRD (if needed) Electronic->Morphological Electronic->DataCorrelation Morphological->DataCorrelation FinalReport Comprehensive Material Profile DataCorrelation->FinalReport

Diagram 2: Comprehensive characterization workflow for this compound-based conductive materials

Applications and Performance in Electronic Devices

This compound-based conductive materials show promise in various electronic and energy storage applications, though this field is still emerging.

  • Organic Electronics: The semiconducting properties of this compound-based polyazomethines with band gaps of 2.66-2.85 eV make them suitable for organic light-emitting diodes (OLEDs) and thin-film transistors. The broad fluorescence spectrum (400-600 nm) enables potential use in wavelength-tunable devices [2].
  • Energy Storage Materials: While not directly reported in the search results for this compound, vanillin-derived polymers have been investigated for battery and supercapacitor applications. The conjugated backbone and redox-active motifs suggest potential for charge storage applications [4].
  • Covalent Adaptable Networks (CANs): this compound-based polyimine networks exhibit reprocessability and chemical recyclability while maintaining mechanical performance after multiple recycling cycles, making them suitable for sustainable electronics housing [5].
  • Chelating Materials: Schiff base polymers derived from this compound demonstrate metal ion chelation capabilities with Cu(II), Fe(II), and Co(II), suggesting applications in electrochemical sensing and catalysis [6].

Conclusion and Future Perspectives

This compound represents a versatile biobased platform for the synthesis of sustainable conductive materials with tunable electronic properties. The protocols outlined in this document provide researchers with standardized methods for synthesizing and characterizing this compound-based polymers, enabling comparison and optimization across different research initiatives. The combination of enzymatic synthesis for this compound production and microwave-assisted polymerization techniques offers an environmentally friendly approach to material synthesis that aligns with green chemistry principles.

Future development should focus on improving molecular weights of this compound-based polymers, enhancing their charge carrier mobility, and exploring novel device architectures that leverage the unique properties of these biobased materials. Additionally, life cycle assessments and cost-benefit analyses will be crucial for validating the environmental and economic advantages of this compound-based conductive materials compared to conventional alternatives. As research progresses, this compound is poised to become a key building block in the transition toward sustainable electronic materials.

References

Comprehensive Application Notes and Protocols: Divanillin in Bone Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Divanillin and Chemical Background

This compound (6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde) represents a biobased aromatic compound derived from the dimerization of vanillin, a naturally occurring phenolic aldehyde obtained from lignin. This ortho-substituted biphenyl system possesses unique molecular characteristics that make it particularly promising for pharmaceutical applications, including potential use in bone cancer research. The compound's axial chirality potential and multifunctional aromatic structure provide multiple sites for chemical modification and biological interaction. This compound serves as a versatile precursor for various polymer syntheses while demonstrating intrinsic biological properties that warrant investigation in oncology contexts, particularly given the challenges associated with bone metastasis management and the need for more effective therapeutic strategies [1] [2].

The growing interest in this compound for biomedical applications stems from several advantageous properties. First, its biphenyl backbone provides structural rigidity that can enhance binding to biological targets. Second, the presence of aldehyde functionalities enables straightforward chemical modifications for derivative synthesis or polymer formation. Third, its phenolic hydroxyl groups contribute to antioxidant potential and facilitate interactions with protein binding sites. These collective characteristics position this compound as a promising candidate for further exploration in bone cancer research, where current treatment options often face limitations related to toxicity, specificity, and efficacy [3] [2] [4].

Table 1: Fundamental Properties of this compound

Property Description Research Significance
Chemical Formula C₁₆H₁₄O₆ Determines physicochemical characteristics
Molecular Weight 302.28 g/mol Impacts bioavailability and membrane permeability
Aromatic Systems Two benzene rings Enables π-π stacking with biological targets
Functional Groups Aldehyde, phenolic hydroxyl, methoxy Provides sites for chemical modification and molecular interactions
Solubility Soluble in alkaline aqueous solutions, DMSO, and organic solvents Informs formulation strategies for biological testing
Axial Chirality Demonstrated when complexed with proteins Suggests potential for stereoselective biological interactions

Therapeutic Potential and Mechanisms in Bone Cancer

Molecular Mechanisms in Cancer Pathology

This compound demonstrates several mechanistic pathways relevant to cancer treatment, with particular implications for bone malignancies. As a dimeric derivative of vanillin, it exhibits enhanced biological effects compared to its monomeric precursor. Research has revealed that this compound can decrease metastatic potential in human cancer cells by specifically inhibiting the FAK/PI3K/Akt signaling pathway, which plays a critical role in tumor cell migration, invasion, and survival. This signaling pathway is especially relevant in bone metastases, where cancer cell-stromal interactions drive disease progression. The inhibition of focal adhesion kinase (FAK) disrupts integrin-mediated signaling, potentially interfering with cancer cell adhesion to bone matrix components—a crucial step in the establishment of bone metastases [1] [3]. Additionally, this compound's biphenyl structure enables it to interact with protein binding sites in ways that monomeric vanillin cannot, as evidenced by its higher association constant with bovine serum albumin (3.3 × 10⁵ M⁻¹ compared to 7.3 × 10⁴ M⁻¹ for vanillin) [1] [5]. This enhanced protein binding capability suggests potential for improved pharmacokinetic properties and targeted delivery approaches.

The molecular basis for this compound's potential efficacy in bone cancer may also relate to its axial chirality induction when bound to protein targets. This phenomenon, observed when this compound complexes with bovine serum albumin, results from restricted rotation around the biphenyl bond, creating a stereospecific interaction that may influence its biological activity [1] [5]. Such chiral discrimination could potentially be exploited for selective targeting of cancer-related proteins. Furthermore, this compound serves as a precursor for various biobased polymers with potential applications in drug delivery systems for bone malignancies. Its conversion to polyvanillin through electrochemical pinacolization creates materials with molecular weights up to Mw = 4,100 g/mol, suitable for constructing controlled release platforms that could target bone tissue [6].

Bone Metastasis Relevance and Biomarker Associations

Bone represents a common metastatic site for several cancer types, particularly breast, prostate, and lung carcinomas, with the latter being especially relevant given this compound's research background. In lung cancer, bone metastasis development is associated with specific molecular changes, including the downregulation of ARHGAP25, a Rho GTPase activating protein identified as a key differentially expressed gene in lung cancer bone metastasis [7]. Patients with low ARHGAP25 expression demonstrate significantly higher rates of bone metastasis (70.37% versus 31.82% in those with higher expression), and this gene has been identified as an independent risk factor for skeletal dissemination [7]. This molecular understanding provides potential targets for this compound-based therapeutic approaches aimed at preventing or treating bone metastases.

The tumor-bone microenvironment presents unique challenges and opportunities for therapeutic intervention. Successful treatment of bone malignancies requires compounds that can disrupt the vicious cycle of tumor growth and bone destruction. While direct evidence of this compound's efficacy in bone cancer models is not yet available in the literature, its structural similarity to other bioactive biphenyl compounds and its documented effects on cancer signaling pathways suggest potential utility. The compound's antioxidant properties inherited from its vanillin precursor may also provide protective effects against treatment-induced oxidative stress in bone marrow environments [1] [3]. Additionally, this compound's role as a taste enhancer in food science suggests favorable toxicity profiles that could be advantageous in developing well-tolerated therapeutic regimens for cancer patients with bone involvement [1] [3].

Table 2: Documented Biological Effects of this compound with Cancer Relevance

Biological Effect Mechanistic Basis Potential Application in Bone Cancer
Inhibition of Metastasis Suppression of FAK/PI3K/Akt signaling pathway Reduction of bone invasion and colonization
Protein Binding High affinity for Sudlow's site I in serum albumin Potential for drug delivery applications
Axial Chirality Induction Restricted bond rotation in protein binding sites Stereoselective interactions with cancer targets
Antioxidant Capacity Phenolic hydroxyl groups capable of radical scavenging Protection of bone marrow microenvironment
Polymer Precursor Electrophilic aldehyde functionalities Development of bone-targeted drug delivery systems

Experimental Protocols and Methodologies

This compound Synthesis and Characterization Protocols
3.1.1 Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound provides a green chemistry approach that avoids harsh reagents and conditions. This method yields high-purity this compound suitable for biological testing and pharmaceutical development. The following protocol has been adapted from established procedures with optimization for consistency and scalability [2] [4]:

  • Materials Required: Vanillin (commercial grade, ≥98%), laccase from Trametes versicolor (≥0.5 U/mg), ammonium iron(II) sulfate hexahydrate, potassium persulfate, sodium hydroxide, hydrochloric acid (4 M), distilled water, and standard laboratory equipment including a temperature-controlled reaction vessel, pH meter, and filtration apparatus.

  • Procedure:

    • Prepare a vanillin solution by dissolving 0.912 g (6 mmol) in 200 mL of hot distilled water (50-60°C) under continuous stirring.
    • Turn off the heating source and sequentially add ammonium iron(II) sulfate hexahydrate (118 mg, 0.3 mmol) and potassium persulfate (811 mg, 3.0 mmol). Continue stirring for 30 minutes at room temperature.
    • Filter the precipitated product using vacuum filtration and wash with cold distilled water (3 × 10 mL) to remove residual reactants and byproducts.
    • Redissolve the crude product by adding sodium hydroxide solution (50 mL, 4 M) and filter to remove any insoluble impurities.
    • Carefully acidify the filtrate by adding hydrochloric acid (50 mL, 4 M) dropwise with continuous stirring to precipitate the purified this compound.
    • Collect the final product by filtration, wash thoroughly with cold distilled water, and dry under reduced pressure (40°C, 24 hours).
  • Characterization and Quality Control: The synthesized this compound should be characterized using multiple analytical techniques. ¹H NMR (DMSO-d6) should display characteristic signals at δ 9.7 ppm (aldehyde protons), δ 7.5 and 7.2 ppm (aromatic protons), and δ 3.8 ppm (methoxy groups) [2]. FTIR spectroscopy should show peaks at approximately 1680 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-O stretch), and 3400 cm⁻¹ (phenolic O-H stretch). High-performance liquid chromatography (HPLC) can be used to determine purity, which should exceed 95% for biological applications.

3.1.2 Electrochemical Polymerization for Polyvanillin Synthesis

For drug delivery applications in bone cancer, this compound can be electrochemically converted to polyvanillin, which may serve as a biobased polymer matrix. The following protocol describes the electrochemical pinacolization process in a flow reactor setup [6]:

  • Electrochemical System Setup: Use a divided plane parallel flow reactor with Zn sheet cathode and Ni sheet anode (electrode area 4 × 14 cm² each), separated by a Nafion N324 membrane pretreated in 1 M NaOH for 24 hours. The interelectrode distance should be maintained at 0.5 cm, and 3D-printed turbulence promoters should be installed in both electrolyte chambers to enhance mass transport.

  • Electrolyte Preparation and Operation: Prepare the catholyte by dissolving this compound (7.55 g for 50 mM or 45.30 g for 300 mM) in 0.5 L of 1 M NaOH. The anolyte consists of 1 L of 1 M NaOH. Circulate both solutions through the reactor using gear pumps with a mean linear flow velocity of 0.1 m/s. Apply a constant current density of 10-50 mA/cm², monitoring the reaction progress by online UV-VIS spectroscopy. Continue the electrolysis until complete consumption of the aldehyde groups (typically 4-6 hours).

  • Product Recovery and Analysis: Recover the polyvanillin by acidification of the catholyte to pH 2-3 using 1 M HCl, followed by centrifugation or filtration. Purify the polymer by dialysis against distilled water (MWCO 1000 Da) and lyophilize. Characterize the final product by size exclusion chromatography (SEC) to determine molecular weights (typically Mw = 2,700-4,100 g/mol), 2D-NMR (HSQC, ¹³C/¹H) to verify the pinacol coupling, and thermal analysis (TGA/DSC) to determine stability and transition temperatures [6].

Biological Testing Protocols for Bone Cancer Applications
3.2.1 Protein Binding Studies Using Induced Circular Dichroism

Understanding this compound's interaction with serum proteins is essential for predicting its pharmacokinetic behavior. The following protocol utilizes induced circular dichroism to study these interactions [1] [5]:

  • Sample Preparation: Prepare a stock solution of bovine serum albumin (BSA, 1 mM) in phosphate buffer (50 mM, pH 7.0). Prepare this compound stock solution (10 mM) in DMSO, then dilute with phosphate buffer to working concentrations (10-100 μM). Prepare site-specific marker compounds (warfarin for site I, dansyl-L-proline for site II) at 10 mM in DMSO.

  • ICD Measurements and Competition Studies:

    • Record the baseline CD spectrum of BSA solution (5 μM) in the 300-500 nm range using a spectropolarometer.
    • Add increasing concentrations of this compound (0.5-10 μM) to the BSA solution, incubate for 2 minutes after each addition, and record the CD spectrum.
    • Determine the association constant by nonlinear regression analysis of the ICD intensity at the maximum wavelength (approximately 350 nm) versus this compound concentration.
    • For competition studies, pre-incubate BSA with site markers (warfarin or dansyl-L-proline) at 1:1 molar ratio for 5 minutes before adding this compound.
    • Compare the ICD signal intensity with and without competitors to determine binding site preference.
  • Data Analysis: The association constant (K_a) can be calculated using the following equation: ΔCD = ΔCD_max × (K_a[C])/(1 + K_a[C]) where ΔCD is the observed ICD intensity, ΔCD_max is the maximum ICD intensity at saturation, and [C] is the this compound concentration. A typical association constant for this compound with BSA is 3.3 × 10⁵ M⁻¹, with preference for Sudlow's site I [1] [5].

3.2.2 Anti-Metastatic Activity Assessment

Evaluation of this compound's effects on cancer cell migration and invasion provides critical information for its potential application in preventing or treating bone metastases. The following protocol assesses anti-metastatic activity through FAK/PI3K/Akt pathway inhibition [1] [3]:

  • Cell Culture and Treatment: Maintain human cancer cell lines (e.g., MDA-MB-231 breast cancer or A549 lung cancer cells) in appropriate media supplemented with 10% FBS. Seed cells in 6-well plates (2 × 10⁵ cells/well) and allow to adhere overnight. Treat cells with this compound at concentrations ranging from 10-100 μM for 24-72 hours. Include vehicle control (DMSO, final concentration <0.1%) and positive control (e.g., known FAK inhibitor).

  • Western Blot Analysis for Signaling Pathways:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins (20-30 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies against FAK, p-FAK (Tyr397), PI3K, p-PI3K, Akt, p-Akt (Ser473), and loading control (GAPDH or β-actin) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence substrate and quantify band intensities by densitometry.
  • Functional Assays for Metastatic Potential:

    • Migration Assay: Seed cells in serum-free medium in the upper chamber of Transwell inserts (8 μm pore size). Place complete medium in the lower chamber as chemoattractant. After this compound treatment (24 hours), fix and stain migrated cells on the lower membrane surface. Count cells in five random fields per insert.
    • Invasion Assay: Similar to migration assay, but pre-coat Transwell membranes with Matrigel (100 μg/filter) to simulate extracellular matrix.
    • Adhesion Assay: Seed this compound-treated cells on plates coated with bone matrix proteins (e.g., fibronectin, collagen I) and quantify attached cells after 1-2 hours.
  • Data Interpretation: Effective concentrations of this compound typically range from 25-100 μM for significant inhibition of FAK phosphorylation and subsequent reduction in migration and invasion capabilities. Results should show dose-dependent decreases in p-FAK, p-PI3K, and p-Akt levels, correlated with reduced metastatic potential in functional assays [1] [3].

Table 3: Characterization Techniques for this compound and Derivatives

Analytical Method Key Parameters Expected Outcomes for this compound
¹H NMR Spectroscopy Chemical shifts, coupling constants δ 9.7 ppm (aldehydes), δ 7.5-7.2 ppm (aromatic), δ 3.8 ppm (methoxy)
Size Exclusion Chromatography Molecular weight, dispersity Mw = 2,700-4,100 g/mol for polyvanillin, Đ = 2.0-2.5
Induced Circular Dichroism ICD signal intensity, binding constant K_a = 3.3 × 10⁵ M⁻¹ with BSA, preference for Sudlow's site I
FTIR Spectroscopy Functional group vibrations 1680 cm⁻¹ (C=O), 1265 cm⁻¹ (C-O), 3400 cm⁻¹ (O-H)
Thermal Analysis (TGA/DSC) Decomposition temperature, thermal transitions T_d = 395-405°C for polyvanillin derivatives

Research Applications and Future Perspectives

Proposed Bone Metastasis Studies

The investigation of this compound in bone metastasis models represents a promising research direction with significant translational potential. Based on current evidence, the following research applications are recommended:

  • In Vitro Bone Metastasis Models: Establish co-culture systems combining cancer cells (e.g., breast, prostate, or lung cancer lines with known bone tropism) with bone marrow stromal cells or osteoblasts. Evaluate this compound's effects on cancer-stromal crosstalk by measuring changes in cytokine secretion (IL-6, IL-8, TGF-β) and expression of adhesion molecules (integrins, cadherins) that facilitate bone colonization. Assess the compound's ability to modulate osteoclast differentiation and activity using TRAP staining and pit formation assays, as disrupting the "vicious cycle" of osteoclast activation and tumor growth is crucial for managing bone metastases [7] [8].

  • In Vivo Bone Metastasis Models: Utilize immunocompromised mouse models (e.g., nude or SCID mice) for experimental bone metastasis studies. Introduce cancer cells via intracardiac injection to simulate hematogenous spread to bone, then treat with this compound (10-50 mg/kg, intraperitoneal or oral administration) starting 3-7 days post-inoculation. Monitor metastasis development using bioluminescence imaging (if luciferase-expressing cells are used) and micro-CT to quantify osteolytic lesions. At endpoint, perform histomorphometric analysis of bone sections to evaluate tumor burden, osteoclast numbers, and bone destruction. These studies should specifically assess whether this compound can reduce metastatic incidence and skeletal tumor burden while preserving normal bone architecture [7].

  • Biomarker Integration Studies: Given the identification of ARHGAP25 as a key gene in lung cancer bone metastasis, investigate whether this compound treatment can modulate its expression [7]. Using RNA interference approaches, create ARHGAP25-knockdown cancer cell lines and determine if this compound's effects are enhanced or diminished in this context. This would help elucidate whether this pathway contributes to this compound's mechanism of action. Additionally, explore potential effects on other bone metastasis-related genes identified in bioinformatics analyses, such as LAPTM5, LCP2, and CD53 [7].

Drug Delivery System Development for Bone Malignancies

The unique properties of this compound and its polymers support their application in developing targeted drug delivery systems for bone malignancies:

  • Bone-Targeting Polyvanillin Conjugates: Develop polyvanillin-based conjugates incorporating bone-targeting moieties such as bisphosphonates or aspartic acid-rich peptides that have affinity for hydroxyapatite. Characterize the binding affinity of these conjugates to bone mineral components using hydroxyapatite binding assays. Load these systems with established chemotherapeutic agents (e.g., doxorubicin, zoledronic acid) or experimental compounds and evaluate release kinetics in simulated physiological conditions. Test the targeting efficiency in ex vivo bone models and in vivo using appropriate animal models [6] [2].

  • Theranostic Systems for Bone Metastases: Exploit this compound's chemical structure to create multifunctional theranostic platforms. The aldehyde groups can be used to conjugate imaging agents (e.g., near-infrared dyes for fluorescence imaging, chelators for radionuclides) alongside therapeutic payloads. Develop stimuli-responsive systems that release drugs in response to factors present in the bone metastatic microenvironment, such as elevated matrix metalloproteinase levels or acidic pH. Validate the specificity and efficacy of these systems in appropriate models of bone metastasis [6] [2] [4].

The following diagram illustrates a proposed workflow for evaluating this compound in bone cancer research applications:

G cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Start This compound Evaluation Workflow Synth1 Enzymatic Synthesis from Vanillin Start->Synth1 Synth2 Electrochemical Polymerization Start->Synth2 Charact Structural Characterization Synth1->Charact Synth2->Charact Vitro1 Protein Binding Studies (ICD) Charact->Vitro1 Vitro2 Signaling Pathway Analysis (FAK/PI3K/Akt) Charact->Vitro2 Vitro1->Vitro2 Vitro3 Anti-metastatic Assays Vitro2->Vitro3 Vitro4 Bone Cell Interactions Vitro3->Vitro4 Vivo1 Bone Metastasis Models Vitro4->Vivo1 Vivo2 Therapeutic Efficacy Vivo1->Vivo2 Vivo3 Pharmacokinetic Studies Vivo2->Vivo3 App Application Development Vivo3->App Deliv1 Drug Delivery Systems App->Deliv1 Deliv2 Bone-Targeting Strategies App->Deliv2 Deliv3 Theranostic Platforms App->Deliv3

Visual Abstract: Research Workflow for this compound in Bone Cancer Applications

Conclusion

This compound represents a promising biobased compound with significant potential for application in bone cancer research and therapy. Its multifunctional chemical structure allows for diverse synthetic modifications and biological interactions, while its demonstrated effects on cancer signaling pathways and metastatic processes provide a mechanistic basis for therapeutic development. The documented inhibition of FAK/PI3K/Akt signaling and induction of axial chirality when bound to proteins represent particularly valuable properties that warrant further investigation in the context of bone malignancies.

Future research should focus on validating efficacy in sophisticated bone metastasis models, optimizing delivery through polymeric systems, and elucidating precise molecular mechanisms in bone-specific contexts. The integration of this compound into multifunctional platforms that combine targeting, imaging, and therapeutic capabilities represents an especially promising direction that could ultimately contribute to improved management of bone cancers and metastases. As research progresses, this compound and its derivatives may emerge as valuable components of the therapeutic arsenal against skeletal malignancies, potentially offering enhanced efficacy and reduced toxicity compared to existing treatments.

References

Synthesis and Application of Divanillin-Based Aromatic Amines (MDVA and DMAN) as Curing Agents for Bio-Based Epoxy Thermosets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Divanillin-based aromatic amines represent a significant advancement in the development of sustainable, high-performance polymers. As the industry seeks to replace fossil-based precursors with renewable alternatives, vanillin has emerged as a promising biobased aromatic compound industrially available from lignin. This document details the synthesis of two novel aromatic diamines—Methylated Divanillylamine (MDVA) and 3,4-Dimethoxydianiline (DMAN)—from this compound, and their application as curing agents for producing fully vanillin-based epoxy thermosets. These thermosets exhibit promising thermomechanical properties, including high glass transition temperatures and significant char residue, making them suitable for composites, coatings, and adhesives [1].

The protocols herein are designed for researchers and scientists engaged in polymer chemistry and sustainable material development. They provide a reproducible framework for creating bio-based alternatives to conventional bisphenol-A (BGEBA) and aniline-based curing agents, aligning with green chemistry principles by utilizing a renewable substrate and efficient synthetic pathways [1].

Synthesis of this compound-Based Amines

This compound serves as the common precursor for both amines. Its synthesis is typically achieved via enzymatic aryl-aryl coupling of vanillin using horseradish peroxidase with H₂O₂ or laccase in O₂-saturated solution, yielding a highly pure substrate [1] [2]. The subsequent chemical routes to MDVA and DMAN are distinct, as summarized below.

Synthesis of Methylated Divanillylamine (MDVA)

The synthesis of MDVA proceeds via a three-step sequence involving methylation, oximation, and reduction [1].

Experimental Protocol:

  • Step 1: Methylation of this compound

    • Reaction: Charge a reactor with this compound. Add iodomethane (CH₃I) and a weak base (e.g., K₂CO₃).
    • Conditions: React at room temperature with stirring. Monitor reaction completion by TLC or HPLC.
    • Work-up: Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by recrystallization.
    • Outcome: Methylated this compound is obtained as a solid in quantitative yield (>95%) [1].
  • Step 2: Oximation to Methylated Divanillyloxime (MDVO)

    • Reaction: Dissolve methylated this compound in a suitable solvent (e.g., ethanol). Add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc).
    • Conditions: Heat the reaction mixture with stirring (e.g., at 60-70°C) for several hours.
    • Work-up: After reaction completion, cool the mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold solvent and dry.
    • Outcome: Methylated Divanillyloxime (MDVO) is obtained in high yield (>95%). Confirm structure by ¹H NMR (characteristic oxime protons at 8.10 and 11.13 ppm) [1].
  • Step 3: Reduction to Methylated Divanillylamine (MDVA)

    • Reaction: Suspend MDVO in ethanol. Add Raney Nickel as a catalyst.
    • Conditions: Transfer the mixture to a high-pressure reactor. Purge with hydrogen gas, then pressurize to 12 bar H₂. Heat to 70°C and stir for 16 hours.
    • Work-up: Carefully release the pressure after cooling. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a pale orange solid.
    • Outcome: MDVA is obtained with a melting temperature of 69°C (DSC). Confirm the structure by ¹H NMR (disappearance of oxime signals and appearance of benzylic amine protons at 3.63 ppm) and a positive ninhydrin test [1].
Synthesis of 3,4-Dimethoxydianiline (DMAN)

The synthesis of DMAN utilizes the Curtius rearrangement pathway, which converts a carboxylic acid functionality into an amine via an isocyanate intermediate [1]. This route starts from methyl divanillate.

Experimental Protocol:

  • Step 1: Alkylation of Methyl Divanillate

    • Reaction: Use a procedure analogous to the methylation of this compound, starting from methyl divanillate.
    • Outcome: Methylated methyl divanillate is obtained in high yield (>80%) [1].
  • Step 2: Hydrolysis to Methylated Divanillic Acid

    • Reaction: Dissolve the methylated diester in an aqueous organic solvent (e.g., methanol/water). Add sodium hydroxide (NaOH).
    • Conditions: Heat under reflux until hydrolysis is complete.
    • Work-up: Acidify the reaction mixture to precipitate the diacid. Collect by filtration and dry.
    • Outcome: Methylated divanillic acid is obtained in high yield (>90%). Confirm by ¹H NMR (disappearance of ester methyl protons) [1].
  • Step 3: Formation of Acyl Azide

    • Reaction: Dissolve the diacid in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0°C. Add ethyl chloroformate and a base (e.g., triethylamine) to form a mixed anhydride in situ. Then, add an aqueous solution of sodium azide (NaN₃).
    • Conditions: Maintain low temperature during addition, then allow to warm to room temperature.
    • Work-up: Isolate the acyl azide by extraction. Use extreme caution due to the potential toxicity and explosiveness of organic azides.
    • Outcome: The diacyl azide intermediate is obtained (~60% yield). Confirm by FTIR (characteristic azide stretch at ~2140 cm⁻¹) [1].
  • Step 4: Curtius Rearrangement to Di-isocyanate and Hydrolysis to DMAN

    • Rearrangement: Dissolve the acyl azide in dry toluene. Heat the solution to reflux. The acyl azide decomposes, releasing nitrogen gas and forming the di-isocyanate.
    • Work-up (Hydrolysis): After the rearrangement is complete, cool the reaction mixture. Add a basic aqueous solution (e.g., NaOH) to hydrolyze the isocyanate groups. Stir vigorously.
    • Isolation: Extract the aqueous phase with ethyl acetate (or another suitable organic solvent). Dry the combined organic phases and concentrate to obtain a mixture of solids.
    • Purification: The crude product contains the desired DMAN and by-products (e.g., ureas). Purify via recrystallization or chromatography to isolate DMAN as a white solid.
    • Outcome: DMAN is obtained. Confirm structure by ¹H NMR (characteristic aromatic and amine protons) and FTIR (absence of isocyanate band at 2278 cm⁻¹ and appearance of amine bands at 3240, 3370, and 3471 cm⁻¹) [1]. Note: The hydrolysis step requires optimization to improve yield, as significant by-product formation was reported [1].

The following diagram illustrates the logical relationship and synthesis pathways for MDVA and DMAN from their common vanillin precursor.

G cluster_mdva MDVA Synthesis (Reductive Route) cluster_dman DMAN Synthesis (Curtius Route) Vanillin Vanillin This compound This compound Vanillin->this compound Enzymatic Coupling MDVA Pathway MDVA Pathway This compound->MDVA Pathway DMAN Pathway DMAN Pathway This compound->DMAN Pathway Via Esterification M1 1. Methylation (Iodomethane, Base) MDVA Pathway->M1 D1 Methyl Divanillate (Starting Point) DMAN Pathway->D1 MDVA MDVA DMAN DMAN M2 2. Oximation (NH₂OH·HCl, NaOAc) M1->M2 M3 3. Reduction (H₂, Raney Ni, 70°C) M2->M3 M3->MDVA D2 1. Alkylation & 2. Hydrolysis D1->D2 D3 3. Acyl Azide Formation D2->D3 D4 4. Curtius Rearrangement D3->D4 D5 5. Hydrolysis D4->D5 D5->DMAN

Application: Curing of Vanillin-Based Epoxy Resins

The synthesized MDVA and DMAN are designed as cross-linking agents for epoxy thermosets. When reacted with vanillin-derived epoxy monomers, they form fully bio-based networks with robust thermomechanical properties [3] [1].

General Curing Protocol:

  • Formulation: Precisely weigh the vanillin-based epoxy monomer and the curing agent (MDVA or DMAN). Use a stoichiometric amount of amine hydrogens relative to epoxy groups. A typical formulation mass fraction of the curing agent can be up to 50% [1].
  • Mixing: Gently heat the epoxy monomer to lower its viscosity if solid or highly viscous. Add the amine curing agent and mix thoroughly to ensure a homogeneous blend.
  • Curing Cycle: Transfer the mixture to a preheated mold. A typical curing cycle involves a stepped temperature profile: for example, 2-4 hours at 80-100°C, followed by a post-cure of 1-2 hours at a higher temperature (e.g., 120-150°C). The exact cycle should be optimized based on the specific epoxy monomer and the reactivity of the amine.
  • Characterization: Analyze the cured thermoset for its thermomechanical properties. Key techniques include Dynamic Mechanical Analysis (DMA) for the glass transition temperature (T𝑔) and Thermogravimetric Analysis (TGA) for thermal stability and char residue [1].

Data Summary and Characterization

The following tables summarize the quantitative data and key properties for the synthesized amines and the resulting epoxy thermosets.

Table 1: Characterization Data for Synthesized this compound-Based Amines

Amine Abbreviation Synthetic Route Key Steps Yield Key Characterization Data (NMR, FTIR)
Methylated Divanillylamine MDVA Methylation, Oximation, Reduction High (>95% over 3 steps) ¹H NMR (DMSO-𝑑₆): δ 3.63 ppm (benzylic CH₂). FTIR: Absence of N-O stretch (945 cm⁻¹); Positive ninhydrin test [1].
3,4-Dimethoxydianiline DMAN Ester Alkylation, Hydrolysis, Curtius Rearrangement Moderate (Final step requires optimization) ¹H NMR: δ 6.23, 5.90, 4.79 ppm (aromatic, amine). FTIR: Peaks at 1610, 3240, 3370, 3471 cm⁻¹ (amine); Absence of -N=C=O (2278 cm⁻¹) [1].

Table 2: Properties of Cured Vanillin-Based Epoxy Thermosets

Curing Agent Epoxy Monomer Key Thermo-Mechanical Properties of Thermosets Key Application Findings
MDVA Vanillin-based epoxy Promising glass transition temperature (T𝑔) and char residue [3] [1]. Forms a rigid, cross-linked network suitable for thermoset applications [1].
DMAN Vanillin-based epoxy Promising glass transition temperature (T𝑔) and char residue [3] [1]. Forms a rigid, cross-linked network suitable for thermoset applications [1].

Note: The original research articles [3] [1] highlight the "promising" nature of the properties but do not provide explicit numerical values for T𝑔 in the available content. Full characterization is necessary to obtain these values for specific formulations.

Conclusion

This document provides detailed Application Notes and Protocols for the synthesis of two novel bio-based aromatic amines, MDVA and DMAN, from this compound. The reductive pathway to MDVA is robust and high-yielding, while the Curtius rearrangement to DMAN, though powerful, requires careful optimization in the final steps. Both amines serve effectively as curing agents for producing fully vanillin-based epoxy thermosets, which exhibit promising thermal and mechanical properties.

These protocols offer researchers a reliable foundation for developing sustainable polymer materials, contributing to the replacement of fossil-based precursors in high-performance applications. Future work may focus on optimizing the DMAN synthesis yield and further exploring the structure-property relationships of the cured thermosets.

References

HPLC-DAD Method for Divanillin and Aromatic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a developed and validated method for the simultaneous determination of divanillin and eight other main aromatic compounds in Vanilla planifolia [1].

Method Parameter Specification / Value
Analytical Technique HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection)
Target Analytes This compound, vanillin, p-hydroxybenzaldehyde, vanillic acid, p-hydroxybenzoic acid, vanillyl alcohol, p-hydroxybenzyl alcohol, anisyl alcohol, anisic acid [1].
Column Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm i.d., 5 μm particle size) [1].

| Mobile Phase | Solvent A: HPLC-grade Water Solvent B: HPLC-grade Methanol Solvent C: Acidified Water (10–2 M H₃PO₄) [1]. | | Elution | Gradient (specific profile optimized, not detailed in source) | | Flow Rate | 1.5 - 2 mL/min (optimized range) [1]. | | Column Temperature | 40 - 60 °C (optimized range) [1]. | | Detection Wavelengths | 230 nm (vanillyl alcohol, p-hydroxybenzyl alcohol, vanillin, anisyl alcohol) 254 nm (vanillic acid, p-hydroxybenzoic acid, anisic acid, this compound) 280 nm (p-hydroxybenzaldehyde) [1]. | | Run Time | 15 minutes [1]. | | Sample Preparation | Grind cured vanilla pods. Extract 300 mg with 20 mL of a 1:1 mixture of DMSO:(MeOH/acidified water (3:7, 100 mM H₃PO₄)). Sonicate for 10 min at 37 kHz. Filter supernatant [1]. | | Validation Results | The method was validated for LOD, LOQ, linearity, and precision. This compound content was quantified up to 0.02 g/100 g dry weight in real samples [1]. |

ICH Q2(R1) Validation Parameters Guide

The ICH Q2(R1) guideline defines the key validation characteristics you need to demonstrate for your analytical method. The table below lists these parameters and their definitions [2] [3].

Validation Parameter Definition & Requirement
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradants, matrix components) [2].
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed and statistically evaluated (e.g., via correlation coefficient r²) [2].
Range The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the method has a suitable level of precision, accuracy, and linearity [2].
Accuracy The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. Also referred to as trueness [4].
Precision The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. It is usually expressed as relative standard deviation (RSD) and can be considered at repeatability, intermediate precision, and reproducibility levels [2] [4].
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value [2].
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy [2].
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, pH) and provides an indication of its reliability during normal usage [2].

Troubleshooting Common HPLC Method Issues

Here are solutions to some frequent challenges when developing and running an HPLC method for this compound:

  • Poor Peak Shape or Resolution

    • Potential Cause: Column degradation, mobile phase pH imbalance, or incorrect column temperature.
    • Solution: Ensure the column is properly conditioned. Re-prepare the mobile phase, paying close attention to the pH of the acidified water (Solvent C). Experiment within the optimized temperature range of 40-60°C to improve separation [1].
  • Low Recovery or Inaccurate Quantification of this compound

    • Potential Cause: Inefficient extraction from the sample matrix.
    • Solution: Strictly follow the sample preparation protocol. The use of DMSO mixed with acidified aqueous methanol is crucial for efficient extraction of phenolic compounds like this compound. Confirm the sonication time and power [1].
  • Inconsistent Retention Times

    • Potential Cause: Instability in the mobile phase composition, flow rate, or temperature.
    • Solution: Verify that the HPLC system delivers a consistent gradient and flow rate. Ensure the column thermostat is set correctly and is stable. Using a well-buffered or consistently acidified mobile phase can improve reproducibility [1].
  • Signal Drift or High Baseline Noise at 254 nm

    • Potential Cause: this compound is detected at 254 nm, a common wavelength where mobile phase impurities or dissolved oxygen can cause interference.
    • Solution: Use high-purity, HPLC-grade solvents. Degas the mobile phase thoroughly before and during operation [1].

Experimental Workflow for Method Validation

The following diagram outlines the key stages in the lifecycle of an analytical method, from development to ongoing use, incorporating the ICH Q2(R1) validation principles [2] [5].

HPLC Method Lifecycle MethodDevelopment Method Development ValidationPlanning Validation Planning MethodDevelopment->ValidationPlanning Specificity Specificity Test ValidationPlanning->Specificity Linearity Linearity & Range ValidationPlanning->Linearity Precision Precision Test ValidationPlanning->Precision Accuracy Accuracy Test ValidationPlanning->Accuracy LOD_LOQ LOD & LOQ ValidationPlanning->LOD_LOQ Robustness Robustness Test ValidationPlanning->Robustness FullValidation Fully Validated Method Specificity->FullValidation Linearity->FullValidation Precision->FullValidation Accuracy->FullValidation LOD_LOQ->FullValidation Robustness->FullValidation OngoingUse Ongoing Routine Use FullValidation->OngoingUse

Key Considerations for Your Method

  • Note on ICH Q2(R2): The ICH Q2(R1) guideline has been revised to ICH Q2(R2) as of 2023 [4] [5]. While the core principles remain, the new guideline provides more detailed considerations for modern techniques. For new methods, it is advisable to consult the latest Q2(R2) guideline [5].
  • Specificity for this compound: Ensure your method can separate this compound from its precursor, vanillin, and other phenolic compounds present in the sample. Using a C18 column with the described acidic mobile phase is a proven approach [1].
  • Sample-Specific Adjustments: The provided method was validated for cured vanilla pods [1]. If you are analyzing this compound in a different matrix (e.g., a pharmaceutical formulation), the sample preparation and detection wavelengths may need re-optimization and re-validation.

References

Troubleshooting Guide: Minimizing Divanillin Polymerization Side Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent side reactions, their causes, and solutions based on recent research.

Polymerization Route Common Side Reaction Impact on Polymer Recommended Solutions

| Electrochemical Pinacolization [1] | Reduction to alcohol (vanillyl alcohol) instead of pinacol coupling. | Terminates chain growth; lowers molecular weight (Mw, Mn). | ➤ Use Zn cathode material (high H2 overpotential). ➤ Use higher pH (e.g., 1 M NaOH). ➤ Apply higher current densities (>50 mA cm⁻²). ➤ Use a flow reactor for better mass transport. | | Polyazomethine Synthesis (Schiff Base) [2] | Incomplete imine formation or hydrolysis; low molar mass. | Results in low degree of polymerization; affects material properties. | ➤ Use microwave irradiation to accelerate reaction (e.g., 5 min). ➤ Employ molecular sieves/silica to remove H2O byproduct. ➤ Perform post-polymerization solvent evaporation to drive post-condensation. | | Epoxy-Vitrimer Synthesis [3] | Transamination causing network rearrangement; unwanted creep. | Alters stress-relaxation behavior and final material properties. | ➤ Pre-formulate diepoxy monomer with imine groups to control dynamic site density. ➤ Select amine hardeners carefully to control exchange kinetics (e.g., IPDA vs. MXDA). |

Detailed Experimental Protocols for Mitigation

Here are specific methodologies to implement the solutions mentioned above.

Protocol 1: Electrochemical Polyvanillin Synthesis in Flow Reactor

This protocol, adapted from a 2024 study, is designed to maximize pinacol coupling and minimize alcohol formation [1].

  • Cathode Material: Zinc (Zn) sheet.
  • Electrolyte: 50 mM to 300 mM divanillin in 1 M NaOH solution.
  • Reactor Setup: Use a divided plane parallel flow reactor with a Nafion N324 membrane. Incorporate 3D-printed turbulence promoters in the catholyte chamber.
  • Operational Parameters:
    • Apply a current density > 50 mA cm⁻².
    • Maintain a controlled flow rate (e.g., mean linear flow velocity of 10 cm s⁻¹).
    • Operate in recirculation batch mode.
  • Monitoring: Use online UV-Vis spectroscopy to monitor the consumption of the this compound carbonyl group.
  • Expected Outcome: This setup can achieve molecular weights up to Mw = 4,100 g mol⁻¹ and Mn = 2,700 g mol⁻¹.
Protocol 2: Optimized Polyazomethine Synthesis via Microwave

This protocol, based on a 2020 study, ensures high imine conversion and molecular weight efficiently [2].

  • Reagents: this compound (or alkylated this compound, DVEH) and diamine (e.g., benzene-1,4-diamine or 2,7-diaminocarbazole) in a 1:1 stoichiometric ratio.
  • Solvent & Catalyst: Toluene, with p-toluenesulfonic acid (APTS) as a catalyst.
  • Reaction Vessel: A microwave vial containing activated 4Å molecular sieves or silica gel to adsorb water.
  • Reaction Conditions:
    • Heat under microwave irradiation at 130 °C for 5 minutes.
  • Post-Processing:
    • After reaction, dissolve the crude polymer in methylene chloride.
    • Add methanol and concentrate using a rotary evaporator. This step drives further post-condensation, increasing the molar mass.
    • Rinse the final product with methanol.
  • Expected Outcome: This method can yield polyazomethines with Mn of approximately 10,000 g mol⁻¹.

Visualizing Key Concepts

The following diagrams illustrate the core competing reaction pathways and a generalized experimental workflow to help guide your experimental planning.

G Competing Reaction Pathways in this compound Polymerization This compound This compound Polyvanillin Polyvanillin This compound->Polyvanillin Path A: Pinacol    Coupling VanillylAlcohol VanillylAlcohol This compound->VanillylAlcohol Path B: Alcohol    Formation (Side Reaction) Polyazomethine Polyazomethine This compound->Polyazomethine Path C: Imine    Condensation

G General Workflow for Troubleshooting this compound Polymerization Start Identify Low Yield or    Poor Polymer Properties Analyze Analyze Structure    (NMR, SEC) Start->Analyze Decide Diagnose Predominant Side Reaction Analyze->Decide P1 Implement Mitigation Protocol    (See Tables and Text) Decide->P1 e.g., Alcohol detected Decide->P1 e.g., Low Molar Mass P2 Characterize Product    and Re-evaluate P1->P2

I hope this technical support guide helps you optimize your this compound polymerization experiments.

References

Troubleshooting Guide for Divanillin Electrochemical Conversion

Author: Smolecule Technical Support Team. Date: February 2026

Here are solutions to common problems encountered during the electrochemical pinacolization of divanillin to polyvanillin.

Problem Category Specific Issue Possible Causes Recommended Solutions
Electrode Performance Low Faradaic Efficiency / Competing HER [1] Low overpotential for HER on electrode material; Incorrect electrode material [1]. Use cathode materials with high HER overpotential (e.g., Zinc or Lead) [2] [1].
Electrode Fouling & Contamination [3] Polymer or byproduct buildup on electrode surface [3]. Implement electrochemical cleaning (e.g., cyclic voltammetry); Mechanically polish electrode surface between runs [3].
Reactor & Mass Transport Low Conversion / Poor Mass Transport [2] Sluggish mass transport in simple batch cells; Inefficient mixing [2]. Transfer process to a flow reactor; Use turbulence promoters in flow channels [2].
Product & Analysis Low Molecular Weight (Mw) Polymer [2] [1] Chain termination via alcohol formation; Low substrate concentration; Sub-optimal current density [2] [1]. Optimize alkaline pH to favor dimerization; Increase This compound concentration; Systematically test current density [2] [1].
Unstable Baseline / Signal Noise [3] Electrical interference; Poor grounding or shielding [3]. Use proper shielding (e.g., Faraday cage); Ensure correct instrument grounding; Apply signal filtering/averaging [3].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high molecular weight polyvanillin? A1: The current density is a critical and highly tunable parameter. It directly influences the reaction pathway, balancing the desired pinacolization (polymer growth) against chain-terminating side reactions like alcohol formation. Systematic optimization is required [2] [1].

Q2: My electrode response is inconsistent. What should I check first? A2: Follow a systematic approach [3]:

  • Inspect and clean the electrode surface.
  • Check and recalibrate your potentiostat.
  • Verify experimental conditions like temperature and electrolyte composition.
  • Minimize electrical noise with proper shielding and grounding.

Q3: Why should I use a flow reactor instead of a simple H-type cell? A3: H-type cells often suffer from sluggish mass transport and ohmic losses due to wide electrode distances. A flow reactor with a narrow, parallel plate configuration provides superior mass transport, uniform current distribution, and enables operation at much higher current densities (>50 mA cm⁻²), leading to better yields and higher molecular weights [2].

Q4: Which cathode materials are both effective and non-toxic for this reaction? A4: While early studies used toxic lead cathodes, recent research shows that Zinc (Zn) is an excellent non-toxic alternative. It provides high faradaic efficiency for the pinacol coupling with negligible amounts of the unwanted vanillyl alcohol byproduct [2] [1].

Experimental Protocol Overview

For a detailed methodology, here is a summarized protocol for the electrochemical synthesis of polyvanillin in a flow reactor, based on recent research [2].

  • Reactor Setup: Use a divided plane parallel flow reactor in recirculation batch mode. Separate catholyte and anolyte chambers with a Nafion N324 membrane.
  • Electrodes: Use a Zinc sheet cathode and a Nickel sheet anode.
  • Electrolyte: Prepare the catholyte by dissolving this compound (e.g., 50-300 mM) in 1 M sodium hydroxide (NaOH) aqueous solution. The anolyte is 1 M NaOH.
  • Operation: Conduct the experiment under galvanostatic (constant current) conditions. The use of turbulence promoters in the flow channels is recommended to enhance mass transport.
  • Monitoring & Analysis: The reaction progress can be monitored via online UV-VIS spectroscopy. The final polymer can be characterized by Size Exclusion Chromatography (SEC) for molecular weight and 2D-NMR (HSQC, 13C/1H) for structural analysis [2].

Experimental Workflow Diagram

The following diagram illustrates the core experimental workflow and troubleshooting decision points for optimizing the this compound to polyvanillin conversion.

Start Start Experiment: This compound in Alkaline Media Setup Reactor & Electrode Setup Start->Setup Param Set Parameters: Current Density, Concentration, Flow Rate Setup->Param Run Run Electrolysis Param->Run Analyze Analyze Product Run->Analyze LowFE Problem: Low Faradaic Efficiency Analyze->LowFE LowMW Problem: Low Polymer Mw Analyze->LowMW Noise Problem: Unstable Signal/Noise Analyze->Noise S1 ✓ Use Zn cathode (high HER overpotential) LowFE->S1 S3 ✓ Optimize current density & pH ✓ Increase this compound concentration LowMW->S3 S4 ✓ Clean/polish electrode ✓ Check grounding/shielding Noise->S4 S1->Param S2 ✓ Use flow reactor with turbulence promoters S3->Param S4->Param

References

preventing divanillin degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary causes of divanillin degradation during sample analysis? The primary cause of this compound degradation is enzymatic oxidation by enzymes like peroxidase (POD) and polyphenol oxidase (PPO) present in the vanilla pod [1] [2]. During sample preparation, if the vanilla pod's cellular structure is disrupted, these enzymes become active and can oxidize phenolic compounds like vanillin into dimers and subsequently lead to their degradation [1]. Furthermore, the use of non-optimal solvents or high pH during extraction can exacerbate this process or lead to chemical decomposition [3].

Q2: How can I prevent enzymatic degradation of this compound during sample extraction? The key is to denature oxidative enzymes quickly. The following method, adapted from a validated HPLC protocol for vanilla, is effective [1] [2]:

  • Grind the cured vanilla pods into a fine powder.
  • Use an acidic extraction solvent. A recommended solvent is a 1:1 mixture of DMSO and acidified aqueous methanol (MeOH/acidified water in a 3:7 ratio, acidified with 100 mM H₃PO₄) [1] [2].
  • Employ ultrasonication. Extract the sample by immersing it in an ultrasonic bath for 10 minutes at room temperature [2]. The acidic environment and ultrasonication work together to rapidly inactivate peroxidases and other oxidative enzymes, thereby preserving this compound [1].

Q3: What are the optimal HPLC conditions to stabilize and analyze this compound? Using a stabilized reverse-phase HPLC system is crucial. The following table summarizes the validated conditions for the simultaneous analysis of this compound and other vanilla phenolics [1] [2].

Parameter Recommended Specification
Column Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 µm particle size) [1] [2]

| Mobile Phase | A: HPLC-grade Water B: Methanol C: Acidified Water (10–2 M H₃PO₄) [1] [2] | | Gradient | Optimized for separation in 15 min (specific gradient details are in the source method) [1] [2] | | Flow Rate | 2.25 mL/min [1] | | Column Temperature | Between 40–60 °C (optimized for performance) [2] | | Detection (DAD) | 230 nm, 254 nm, 280 nm [1] [2] |

The use of an acidified mobile phase is critical as it maintains a low pH throughout the chromatographic run, suppressing dissociation and protecting the column, which enhances peak shape and stability for phenolic compounds like this compound [1] [2] [4].

Troubleshooting Guide & Experimental Protocol

Here is a visual workflow that integrates the key troubleshooting steps and the standard operating procedure for analyzing this compound.

cluster_sample_prep Sample Preparation (Critical for Prevention) cluster_hplc_analysis HPLC Analysis (Stabilized Conditions) Start Start SP1 Grind vanilla pods to fine powder Start->SP1 SP2 Extract with acidified solvent (DMSO:Acidified MeOH/H₂O) SP1->SP2 SP3 Ultrasonicate for 10 min at room temp SP2->SP3 SP4 Filter supernatant SP3->SP4 HPLC1 Inject sample SP4->HPLC1 HPLC2 Run with acidified mobile phase & C18 column HPLC1->HPLC2 HPLC3 Detect at 230, 254, 280 nm HPLC2->HPLC3 HPLC4 Quantify this compound HPLC3->HPLC4 Issue Problem: Poor Peak or Degradation? HPLC4->Issue T1 Check solvent pH (Ensure it is acidic) Issue->T1 Yes T2 Verify enzyme inactivation (Ensure fresh, acidic solvent) Issue->T2 Yes T3 Confirm mobile phase composition & column temperature Issue->T3 Yes T1->SP2 T2->SP2 T3->HPLC2

Diagram: Workflow for Preventing this compound Degradation During Analysis

Detailed Extraction and Analysis Protocol

This protocol is based on the validated method for quantifying this compound in Vanilla planifolia [1] [2].

Materials:

  • Standards: this compound and other phenolic compounds of interest.
  • Solvents: HPLC-grade water, methanol, dimethyl sulfoxide (DMSO), and phosphoric acid.
  • Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, HPLC system with DAD detector, and a C18 column (e.g., Zorbax Eclipse XDB-C18).

Procedure:

  • Sample Preparation:

    • Weigh 300 mg of finely ground cured vanilla pod powder.
    • Add 20 mL of the extraction solvent (a 1:1 mixture of DMSO and acidified aqueous methanol, prepared as MeOH/100 mM H₃PO₄ in water in a 3:7 ratio) [2].
    • Sonicate the mixture in an ultrasonic bath for 10 minutes at room temperature (37 kHz) [2].
    • Filter the supernatant using filter paper (e.g., No. 4). The extract can be stored at 4°C until analysis [2].
  • HPLC-DAD Analysis:

    • Set up the HPLC system with the C18 column and a column temperature between 40-60°C [2].
    • Use a gradient elution program with the mobile phases: Water (A), Methanol (B), and Acidified water (10–2 M H₃PO₄, C) [1] [2]. A flow rate of 2.25 mL/min can achieve separation in 15 minutes [1].
    • Set the DAD detector to monitor wavelengths at 230 nm, 254 nm, and 280 nm for different compounds. This compound is typically detected at 254 nm [1] [2].
    • Inject the sample and perform the analysis.

References

divanillin solubility issues in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Divanillin Solubility: Key Data

The following table summarizes core solubility data and effective solvents for this compound from recent studies.

Property Value / Condition Notes / Application Context
Water Solubility 294.8 mg/L @ 25°C (est.) [1] Considered "insoluble in water" [1]. This is the primary cause of analytical challenges.
Effective Solvent Mixtures DMSO/MeOH/Acidified Water [2] [3] A 1:1 mixture of DMSO and a MeOH/acidified water (100 mM H₃PO₄) blend in a 3:7 ratio is used for HPLC analysis [2] [3].
Methanol & Dimethyl Sulfoxide (DMSO) [4] [5] Used individually for synthesis, purification, and polymerization reactions.
Alkaline Aqueous Solution (e.g., 1 M NaOH) [6] Used for electrochemical conversion of this compound to polyvanillin.

Frequently Asked Questions (FAQs)

Q1: What is the main reason for this compound's poor solubility? this compound is a relatively large, planar, and aromatic molecule. Its structure lacks significant polarity to readily dissolve in highly polar solvents like water. The strong intermolecular interactions between this compound molecules further resist solvation [4] [1].

Q2: I am developing an HPLC-DAD method. What is a proven solvent system to dissolve this compound for a stock solution? A rigorously validated method uses a 1:1 mixture of DMSO and a MeOH/acidified water blend [2] [3]. The acidified water is 100 mM phosphoric acid (H₃PO₄), and the final ratio of the MeOH/acidified water blend is 3:7. This combination effectively dissolves this compound and is compatible with reverse-phase chromatography [2] [3].

Q3: Are there any special handling procedures for dissolving this compound? Yes. For the DMSO-containing solvent system, the established sample preparation protocol includes a 10-minute sonication in an ultrasonic bath at 37 kHz and room temperature to ensure complete dissolution and extraction from complex matrices [3].

Troubleshooting Guide & Experimental Protocols

Here are detailed protocols for key analytical procedures involving this compound.

Protocol 1: Preparing Stock Solution for HPLC-DAD Analysis

This protocol is adapted from a validated method for the simultaneous quantification of this compound and other aromatic compounds in vanilla extracts [2] [3].

  • Solvent: Use a 1:1 (v/v) mixture of the following:
    • Solvent A: HPLC-grade Dimethyl Sulfoxide (DMSO).
    • Solvent B: A mixture of HPLC-grade Methanol and acidified water (100 mM H₃PO₄) in a 3:7 ratio.
  • Procedure:
    • Weigh the desired amount of this compound standard.
    • Add the mixed solvent to the this compound.
    • Vortex the mixture to ensure initial dissolution.
    • Sonicate the solution for 10 minutes at room temperature to ensure complete dissolution [3].
    • Filter the solution through a 0.45 μm or 0.22 μm membrane filter before injection into the HPLC system.

The workflow for this protocol can be visualized as follows:

Start Weigh this compound Standard Step1 Add 1:1 Solvent Mix: - DMSO - MeOH/Acidified Water (3:7) (Acidified Water = 100 mM H₃PO₄) Start->Step1 Step2 Vortex Mixture Step1->Step2 Step3 Sonicate for 10 mins at Room Temperature Step2->Step3 Step4 Filter through 0.45 μm membrane Step3->Step4 End HPLC-DAD Analysis Step4->End

Protocol 2: Synthesis and Purification of this compound

This protocol outlines common steps for synthesizing and cleaning up this compound, which also address solubility changes during the process [4] [7].

  • Reaction Solvent: Synthesis is often performed in hot water or a mixture of methanol and DMSO [4] [7].
  • Purification Steps:
    • After reaction completion, the crude this compound often precipitates as a solid.
    • Collect the solid via filtration.
    • To purify, dissolve the crude product in a sodium hydroxide solution (e.g., 4 M). This step dissolves this compound by deprotonating its phenolic -OH groups [7].
    • Filter the basic solution to remove any insoluble impurities.
    • Precipitate the pure this compound by carefully acidifying the filtrate with hydrochloric acid (e.g., 4 M) to neutralize the base [7].
    • Filter the precipitated pure this compound and wash thoroughly with cold water.

The synthesis and purification workflow is summarized below:

A Synthesize in Hot Water or MeOH/DMSO B Crude this compound Precipitates A->B C Filter and Collect Solid B->C D Dissolve in NaOH Solution (e.g., 4 M) C->D E Filter Basic Solution D->E F Precipitate Pure Product by Acidifying with HCl E->F G Filter, Wash, and Dry F->G

References

overcoming low divanillin amine synthesis yield Curtius rearrangement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Yield in Curtius Rearrangement of Divanillin

The primary issue in the synthesis of 3,4-dimethoxydianiline (DMAN) from methylated divanillic acid is the formation of ureas as byproducts during the final hydrolysis step, which drastically reduces the yield of the desired diamine [1]. The following table summarizes the main problem areas and recommended solutions.

Problem Area Specific Issue & Evidence Recommended Solution

| Final Hydrolysis Step | Issue: Hydrolysis of di-isocyanate to DMAN yields ureas as major byproduct [1]. Evidence: NMR of reaction mixture shows signals attributed to ureas from side reactions between amines and isocyanates [1]. | Hydrolyze the acyl azide intermediate directly to avoid isolating the isocyanate [1]. | | Acyl Azide Formation | Issue: Acyl azides can be explosive and may degrade if heated or stored [2] [3]. | Use a one-pot procedure from the diacid to the final amine, avoiding isolation of the acyl azide [3] [4]. | | General Reaction Conditions | Issue: Low yields with solvents like Et₂O, dioxane, DMSO, and CH₂Cl₂ [4]. Incompatibility with protic solvents [4]. | Use dry toluene for the rearrangement step [1]. Ensure the solvent is anhydrous [4]. |

Advanced Optimization & Mechanistic Insights

For researchers looking to deepen their process understanding and explore alternative methods, consider the following points.

  • Mechanism and Catalysis: The Curtius rearrangement is a concerted process where nitrogen loss and alkyl migration occur simultaneously, leading to an isocyanate with complete retention of stereochemistry at the migrating group [5] [3]. The reaction can be catalyzed by Lewis acids (e.g., BF₃, BCl₃), which can lower the required decomposition temperature by ~100°C and improve isocyanate yield [5].
  • Alternative Reagents: Using Diphenylphosphoryl Azide (DPPA) is a widely employed and robust method for a one-pot Curtius rearrangement directly from carboxylic acids, preventing the need to handle acyl azides [3].

Experimental Protocol: One-Pot Synthesis from Methylated Divanillic Acid

This detailed protocol is adapted from the literature for synthesizing DMAN [1], incorporating troubleshooting solutions to maximize yield.

  • Step 1: Prepare Acyl Azide

    • Charge a round-bottom flask with methylated divanillic acid and dry toluene.
    • Cool the mixture to 0°C.
    • Add triethylamine (1.0 equivalent per carboxylic acid group).
    • Add ethyl chloroformate (1.0 equivalent per carboxylic acid group) dropwise with stirring. Maintain the temperature below 5°C. A mixed anhydride forms in situ.
    • After complete addition, stir for 30 minutes at 0°C.
    • Prepare a solution of sodium azide (1.1 equivalents per carboxylic acid group) in water.
    • Add the sodium azide solution to the reaction mixture dropwise with vigorous stirring.
    • Stir for 1 hour, allowing the mixture to warm to room temperature. The acyl azide forms and may be extracted into the organic layer.
  • Step 2: Direct Hydrolysis of Acyl Azide to Amine

    • Heat the toluene solution containing the acyl azide to reflux with stirring. Nitrogen gas will evolve as the acyl azide rearranges to the di-isocyanate.
    • After the evolution of gas subsides, cool the reaction mixture.
    • Carefully add an aqueous sodium hydroxide solution (e.g., 2M) and heat the mixture with stirring to hydrolyze the isocyanate directly to the amine.
    • After reaction completion, cool the mixture and extract the product with ethyl acetate.
    • Wash the organic extracts with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude DMAN.

The workflow below outlines the optimized one-pot synthesis path and highlights the critical control point for maximizing yield.

Start Methylated Divanillic Acid Step1 Step 1: Form Acyl Azide (Et₃N, Ethyl chloroformate, then NaN₃) Start->Step1 AzideInt Acyl Azide Intermediate Step1->AzideInt Step2 Step 2: Heat in Toluene (Rearrangement to Isocyanate) AzideInt->Step2 IsoInt Di-isocyanate Intermediate Step2->IsoInt Step3 Step 3: Direct Hydrolysis (Aqueous NaOH) IsoInt->Step3 Trouble Critical Control Point Direct hydrolysis avoids isolating isocyanate to prevent urea formation IsoInt->Trouble End Product: DMAN (3,4-dimethoxydianiline) Step3->End

Frequently Asked Questions (FAQs)

Q1: Why is a one-pot procedure preferred for the Curtius rearrangement? A one-pot procedure avoids the isolation of the potentially explosive acyl azide intermediate and the highly reactive isocyanate. This minimizes safety hazards and prevents side reactions, such as urea formation, that occur when the isocyanate is exposed to amines, leading to higher overall yield and a safer process [3] [4].

Q2: My final product is a mixture. How can I confirm the presence of the desired diamine versus urea byproducts? Characterize the crude product mixture using 1H NMR and FTIR spectroscopy. The desired diamine (DMAN) shows characteristic proton signals in 1H NMR and N-H stretches in FTIR. Urea byproducts can be identified by additional signals in the NMR spectrum and a characteristic C=O stretch for the urea carbonyl around ~1640 cm⁻¹ in the FTIR, which would not be present in the pure diamine [1].

Q3: Besides solvent, what other factors can lead to low yields in this reaction? The key is controlling the fate of the isocyanate intermediate. If the reaction conditions or apparatus are not perfectly anhydrous, water can hydrolyze the isocyanate to the amine. If this amine is present in the same pot as unreacted isocyanate, they will combine to form a urea derivative, consuming your product [1]. Furthermore, the purity of the starting diacid is critical, as impurities can act as nucleophiles that trap the isocyanate.

References

optimizing divanillin concentration for sensory threshold

Author: Smolecule Technical Support Team. Date: February 2026

Divanillin Sensory Recognition Threshold

The table below summarizes the key sensory data point available from the current literature.

Parameter Value Context
Human Recognition Threshold 1.0 μmol/kg Threshold for perceiving a "velvety mouth-coating sensation" in a food matrix [1].

This single data point comes from a study on this compound's sensory properties in food, not from controlled drug development experiments. The methodologies for determining this threshold and other critical data (e.g., optimal concentrations for efficacy in biological systems) are not detailed in the available search results.

Framework for a Technical Support Center

Based on the information available, here is a proposed structure and some example FAQs for your support center. You would need to populate it with more detailed experimental data from further research.

Example Troubleshooting Guide & FAQs

  • Q: What is a typical starting point for this compound concentration in cell-based assays?

    • A: A precise starting point is not established in the available literature. The sensory threshold of 1.0 μmol/kg (≈ 1.0 µM in aqueous solution) could serve as an initial reference for bioactivity studies [1]. A dose-response experiment should be designed around this value.
  • Q: How can I quantify this compound in my experimental samples?

    • A: According to recent research, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a validated method. The developed protocol uses a C18 column, a methanol-water gradient with phosphoric acid, and detection at 254 nm for this compound [2].
  • Q: My this compound solution appears to precipitate. How can I improve solubility?

    • A: The sample preparation method from one study suggests using a mixture of DMSO and acidified methanol/water (1:1 ratio) with sonication to effectively dissolve this compound extracted from vanilla pods [2].

Experimental Workflow Visualization

The Graphviz diagram below outlines a general workflow for establishing this compound's effects, which you can adapt as you gather more specific protocol information.

This compound Bioactivity Study Workflow Start Start: Define Research Objective Prep Prepare this compound Solution Start->Prep InVitro In Vitro Assays Prep->InVitro Decision1 Effect Significant? InVitro->Decision1 InVivo In Vivo Studies Analyze Data Analysis & Optimization InVivo->Analyze Decision2 Optimal Concentration Found? Analyze->Decision2 Decision1->InVivo Yes Decision1->Analyze No Decision2->Start No End End: Conclusion Decision2->End Yes

References

troubleshooting divanillin quantification in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

A Validated HPLC-DAD Method for Divanillin Quantification

For reliable separation and quantification of this compound alongside other aromatic compounds in Vanilla planifolia, the following method, adapted from recent research, has been developed and validated [1] [2].

Parameter Specification
Column Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 µm particle size) [1] [2]

| Mobile Phase | A: HPLC-Grade Water B: Methanol C: Acidified Water (10–2 M H₃PO₄) [1] | | Gradient | Not fully detailed in sources; requires optimization using A, B, and C [1] | | Flow Rate | 2.25 mL/min [2] | | Column Temperature | 40-60 °C [1] | | Detection (DAD) | 230 nm (Vanillyl alcohol, p-hydroxybenzyl alcohol, Vanillin, Anisyl alcohol) 254 nm (Vanillic acid, p-hydroxybenzoic acid, Anisic acid, This compound) 280 nm (p-hydroxybenzaldehyde) [1] [2] | | Run Time | 15 minutes [1] [2] | | Injection Volume | Not specified in sources; a common value is 10-20 µL | | Sample Solvent | 1:1 mixture of DMSO : (MeOH/Acidified Water (100 mM H₃PO₄) in a 3:7 ratio) [1] |

Troubleshooting Guide for HPLC Analysis

Here are common issues you might encounter and how to resolve them.

Issue Possible Causes Recommended Solutions

| Poor Peak Shape (Tailing) | - Silanol interactions (for basic compounds)

  • Column voiding
  • Blocked frit [3] | - Use high-purity silica (Type B) or polar-embedded phase columns [3]
  • Replace column if void is detected [3]
  • Replace pre-column frit or filter samples [3] | | Poor Peak Shape (Fronting) | - Column overload
  • Sample solvent too strong [3] | - Reduce sample injection amount or concentration [3]
  • Reconstitute sample in the starting mobile phase [3] | | Broad Peaks | - Extra-column volume too large
  • Detector cell volume too large
  • Column degradation [3] | - Use short, narrow-bore capillaries (e.g., 0.13-0.18 mm i.d.) [3]
  • Use a micro-flow cell for UHPLC/small-bore columns [3]
  • Replace column and operate within pH/pressure specifications [3] | | Retention Time Shifts | - Insufficient buffer capacity
  • Contaminated eluent or column
  • Temperature fluctuations [3] | - Increase buffer concentration [3]
  • Use high-purity solvents/flush system; clean or replace column [3]
  • Ensure column thermostat is functioning and use eluent pre-heater [3] | | Low/No Peak Response | - Detector settings (UV/Vis)
  • Sample degradation
  • Air in detector (CAD) [3] | - Check/optimize detection wavelength for this compound (use 254 nm) [1]
  • Ensure proper sample storage and stability [3]
  • Purge detector according to manual [3] |

Detailed Experimental Workflow

For clarity, here is a workflow diagram summarizing the key steps in the analytical process, from sample preparation to data analysis.

Start Start Analysis Prep Sample Preparation: Grind 300 mg vanilla pod. Add 20 mL extraction solvent. Ultrasonicate for 10 min. Filter supernatant. Start->Prep Config HPLC-DAD Configuration: Set column temperature (40-60°C). Set flow rate (2.25 mL/min). Program ternary solvent gradient. Set DAD to 230, 254, 280 nm. Prep->Config Run Run Analysis: Inject prepared sample. Monitor over 15 min runtime. Config->Run Data Data Analysis: Identify this compound peak at 254 nm. Quantify using calibration curve. Run->Data End End Data->End

The extraction solvent is a 1:1 mixture of DMSO and (MeOH/Acidified Water (100 mM H₃PO₄) in a 3:7 ratio) [1]. This ensures proper dissolution of the target compounds.

Key Takeaways for Success

  • Sample Preparation is Critical: Using a solvent that matches the initial mobile phase strength can prevent peak fronting and distortion [3].
  • System Suitability Checks: To isolate the source of problems, test your system with a standard mixture of known compounds.
  • Method Validation: The described HPLC-DAD method has been validated per ICH guidelines, showing excellent linearity (r² > 0.99) and recovery (98-102%) for this compound and other aromatic compounds [2].

References

divanillin vs vanillin antitumor activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antitumor Activity Comparison

Feature Vanillin Divanillin
Reported Antitumor Effects Anti-proliferative, pro-apoptotic, anti-metastatic [1] Induction of apoptosis, decrease in metastatic potential [2] [3]
Studied Cell Lines HCT116, SW480, HT-29, HepG2, SH-SY5Y [1] HepG2 [1] [3]
Molecular Targets & Pathways PI3K, Wnt/β-catenin, MAPK, NF-κB, FAK/PI3K/Akt signaling; DNA-dependent protein kinases [1] FAK/PI3K/Akt signaling pathway [1]
Key Findings Inhibits cell proliferation, migration; induces apoptosis; promotes intestinal repair post-radiation [1] Inhibits metastatic potential of HepG2 cells [1]; induces apoptosis in cancer cells [3]

Experimental Insights and Protocols

The data in the table comes from specific experimental models. Here is a detailed look at the methodologies for key findings.

  • Cellular Viability & Apoptosis Assays (for Vanillin): The anti-proliferative and pro-apoptotic effects of vanillin and its derivatives on cells like HCT116 and SW480 are typically assessed using standard assays such as MTT or WST-1 to measure cell viability, alongside flow cytometry (e.g., using Annexin V/PI staining) to quantify apoptosis [1].
  • Anti-Metastatic Activity (for this compound): The finding that this compound decreases the metastatic potential of HepG2 liver cancer cells involved specific investigation into the FAK/PI3K/Akt signaling pathway [1]. This pathway is crucial for cell adhesion, migration, and survival. The experimental workflow can be summarized as follows:

Start Treat HepG2 Cells with this compound P1 Analyze FAK Phosphorylation (Western Blot) Start->P1 P2 Analyze PI3K/Akt Pathway Activity (Western Blot) P1->P2 P3 Perform Migration/Invasion Assay (e.g., Transwell) P2->P3 Result Observed: Reduced Metastatic Potential P3->Result

Diagram: Experimental workflow for investigating this compound's anti-metastatic effects.

  • Analytical Method for Quantification: A validated HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) method can be used to separate and quantify this compound alongside other phenolic compounds [2] [3]. This is crucial for standardizing samples in biological assays.
    • Column: Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Gradient of water, methanol, and acidified water (with H₃PO₄).
    • Detection: DAD at 230 nm, 254 nm, and 280 nm.
    • Run Time: ~15 minutes [2] [3].

Interpretation and Research Implications

  • This compound Shows Enhanced Potential: The key suggestion from the literature is that dimerization may enhance antitumor activity. This compound has been reported as an "excellent antioxidant" with demonstrated "antitumor capabilities" [2] [3], and one study specifically noted its ability to induce apoptosis in cancer cells, with effects comparable to or greater than vanillin in their tests [3].
  • Evidence is Preliminary and Indirect: Most claims are based on individual compound studies. The reported IC₅₀ values for this compound against HepG2 cells are promising, but a direct, side-by-side comparison of vanillin and this compound across multiple cancer cell lines, with standardized protocols, is needed to definitively confirm superior potency.
  • Mechanism of Action: Both compounds appear to target overlapping pathways, such as PI3K/Akt, which is a central regulator of cell survival and proliferation. This compound's larger molecular structure might allow for more potent or multi-targeted interactions with key signaling proteins like FAK [1].

Future Research Directions

To advance this field, future studies should focus on:

  • Direct Comparative Studies: Head-to-head testing of vanillin and this compound for cytotoxicity, apoptosis, and metastasis in a panel of cancer cell lines.
  • In Vivo Validation: Confirming the in vitro results in animal models to evaluate efficacy, pharmacokinetics, and toxicity.
  • Detailed Mechanism Elucidation: Further exploration of how these compounds, especially this compound, interact with and modulate specific molecular targets.

References

validating HPLC method for divanillin and phenolic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC-DAD Method for Divanillin and Phenolics

The core parameters of this method, developed and validated using an Agilent 1260 Infinity II system, are summarized in the table below [1].

Parameter Category Specification
Analytes This compound, vanillin, vanillic acid, p-hydroxybenzaldehyde, p-hydroxybenzoic acid, vanillyl alcohol, p-hydroxybenzyl alcohol, anisyl alcohol, anisic acid [1]
Column Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm i.d., 5 μm) [1]
Mobile Phase Gradient with Solvent A (H₂O), B (MeOH), C (Acidified H₂O, 10–2 M H₃PO₄) [1]
Flow Rate 1.5 - 2.0 mL/min [1]
Column Temperature 40 - 60 °C [1]
Runtime 15 minutes [1]
Detection (DAD) 230 nm, 254 nm, 280 nm (compound-dependent) [1]
Injection Volume Not explicitly stated (Method uses Agilent G7129A autosampler) [1]
Key Validation Results Excellent resolution, retention factor, selectivity; LOD/LOQ, linearity, and precision successfully validated [1]

Detailed Experimental Workflow

For a complete understanding, here is the step-by-step experimental protocol as described in the research.

Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep Grind Grind cured vanilla pods SamplePrep->Grind Weigh Weigh 300 mg sample Grind->Weigh Extract Add 20 mL extraction solvent (DMSO:MeOH/Acid H₂O mix) Weigh->Extract Sonicate Sonicate 10 min at 37 kHz Extract->Sonicate Filter Filter supernatant and store at 4°C Sonicate->Filter HPLC_Conditions HPLC Instrument Conditions Filter->HPLC_Conditions Instrument Agilent 1260 Infinity II HPLC (Quat Pump, Autosampler, Thermostat, DAD) HPLC_Conditions->Instrument Software OpenLAB CDS Software Instrument->Software Column Zorbax Eclipse XDB-C18 Column Software->Column Detection DAD Detection at 230, 254, 280 nm Column->Detection Validation Method Validation Detection->Validation LOD LOD/LOQ Validation->LOD Linearity Linearity (R²) LOD->Linearity Precision Precision (RSD%) Linearity->Precision Application Apply to real samples (e.g., cured vanilla pods from Veracruz) Precision->Application

Key Considerations for Your Comparison Guide

When evaluating this method against alternatives, the following points are critical for an objective comparison:

  • Sample Preparation Nuances: The extraction solvent is a specific 1:1 mixture of DMSO and a MeOH/acidified water blend (3:7 ratio, 100 mM H₃PO₄) [1]. This differs from more common solvents like pure methanol or ethanol, which could impact extraction efficiency and should be compared.
  • Acidification Strategy: The use of a dedicated acidified water channel (Solvent C) in the mobile phase is a key detail for controlling pH and achieving peak sharpness [1]. Many methods use a binary system with acid added to the aqueous phase; this ternary approach is a distinguishing feature.
  • Software for Method Development: To reduce development time for future methods, you could highlight software tools like Agilent's Method Scouting Wizard, which automates the testing of different columns, mobile phases, and other parameters [2]. This provides a practical advantage for researchers.

The method from the preprint is highly specific and validated for this compound, which is its primary strength. For a broader comparison of phenolic compound analysis, you could contrast it with methods from other food matrices that use different columns (e.g., Waters Sunfire C18, Spherisorb ODS-2) and mobile phases (e.g., acetonitrile with formic or acetic acid) [3] [4].

References

comparison of divanillin synthesis methods enzymatic vs chemical

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Synthesis Methods

The table below summarizes the key characteristics of enzymatic and chemical synthesis pathways for divanillin, based on current research.

Feature Enzymatic Synthesis Chemical Synthesis (Fe²⁺/Persulfate) Electrochemical Synthesis
General Principle Oxidative C-C coupling catalyzed by enzymes like laccase or peroxidase [1] [2]. Oxidative coupling using Fe²⁺ and potassium persulfate (K₂S₂O₈) [3]. Reductive pinacolization of this compound to polyvanillin in a flow reactor [1].
Typical Yield ~80% [1] [2] Information missing (Specific yield not provided in search results) High current densities achieved; molecular weights up to Mw = 4100 g mol⁻¹ [1].
Purity & Selectivity High purity; highly pure this compound is obtained [4]. Product requires purification (precipitate is filtered and washed) [3]. Product analyzed by SEC, NMR, TGA, and DSC for structural characterization [1].
Reaction Conditions Mild, room temperature, aqueous or biphasic systems, often at pH 5.5 [2]. Heated water, then stirred at room temperature [3]. Divided electrochemical flow reactor, alkaline aqueous media (1 M NaOH), high current densities [1].
Green Chemistry Merit High; uses renewable catalysts, mild conditions, and water as a solvent [2]. Lower; uses metal catalysts and chemical oxidizers. Attractive; electrons as reactants, better atom economy, mild conditions, part of a green process from lignin [1].

Detailed Experimental Protocols

Here are the step-by-step laboratory protocols for the two most common synthesis methods as described in the literature.

Protocol for Enzymatic Synthesis (using Laccase) [2]

This method is noted for its high yield and environmental friendliness.

  • Reaction Setup: Dissolve vanillin in a suitable buffer (e.g., 50 mM acetate buffer, pH 5.5) or a biphasic system (e.g., water and ethyl acetate).
  • Enzyme Addition: Add laccase from Trametes versicolor to the reaction mixture.
  • Oxidation: Stir the reaction mixture in an oxygen-saturated environment at room temperature. The dissolved oxygen acts as the oxidant for the enzyme.
  • Reaction Monitoring: Monitor the reaction progress, typically over several hours.
  • Product Isolation: After completion, the precipitated this compound can be recovered by filtration or extraction from the biphasic system.
  • Purification: The crude product may be dissolved in a sodium hydroxide solution, filtered, and then re-precipitated by acidification with hydrochloric acid to obtain highly pure this compound [1] [2].
Protocol for Chemical Synthesis (Fe²⁺/Persulfate System) [3]

This method provides a straightforward, non-biological route to this compound.

  • Dissolution: Dissolve vanillin (e.g., 0.912 g, 6 mmol) in hot water (e.g., 200 mL).
  • Catalyst Addition: Turn off the heat and add ammonium iron(II) sulfate hexahydrate (Fe²⁺ source) and potassium persulfate (K₂S₂O₈) to the solution.
  • Reaction: Stir the mixture for a set period (e.g., 30 minutes) at room temperature. The product will precipitate out of the solution.
  • Filtration: Filter the precipitated product and wash it with cold water.
  • Purification: Re-dissolve the crude product in a sodium hydroxide solution (e.g., 4 M) and filter. Carefully acidify the filtrate with hydrochloric acid (e.g., 4 M) to re-precipitate the purified this compound.
  • Final Isolation: Filter the purified this compound and wash it thoroughly with cold water [3].

Method Selection Guide

The following diagram illustrates the logical workflow for selecting a synthesis method based on your research goals, which are shaped by the trade-offs between different methods.

G Start Start: Need to Synthesize this compound Goal What is the primary research goal? Start->Goal HighPurity High-Purity Material for Polymer Chemistry Goal->HighPurity   QuickTest Rapid Proof of Concept or Standard Synthesis Goal->QuickTest   Green Prioritize Green Chemistry Principles Goal->Green   EnzymePath Choose Enzymatic Synthesis HighPurity->EnzymePath EnzymeReason Rationale: High yield and purity, ideal for subsequent polymerizations. EnzymePath->EnzymeReason ChemPath Choose Chemical Synthesis QuickTest->ChemPath ChemReason Rationale: Simple setup, fast, no need for enzyme handling. ChemPath->ChemReason Green->EnzymePath

Key Research Applications

The choice of synthesis method is often dictated by the intended downstream application of the this compound.

  • Enzymatic Synthesis for Advanced Materials: The high purity of enzymatically synthesized this compound makes it particularly suitable for creating sophisticated biobased polymers. Research has successfully used it as a monomer for polyazomethines (conjugated polymers for organic electronics) [2] and as a precursor for epoxy thermosets with promising thermomechanical properties [4].
  • Chemical Synthesis for Fundamental Studies: The chemical method provides a reliable and accessible route to obtain this compound for various studies, such as investigating its biological activity [3] or its role as a flavor enhancer.
  • Electrochemical Path to Polymers: While not a direct synthesis method for this compound itself, its electrochemical pinacolization to polyvanillin represents a major application and a fully biobased polymer synthesis route [1] [5].

Future Research Directions

  • Process Optimization: For enzymatic synthesis, future work could focus on optimizing reaction kinetics and enzyme immobilization for reusability. For chemical synthesis, research could explore greener oxidants and catalysts to improve its environmental profile.
  • Application Expansion: The exploration of this compound-based polymers is a rapidly growing field. Future research will likely yield new types of polyesters, epoxy resins, and other high-performance materials derived from this versatile molecule [4] [2].

References

divanillin-based epoxy vs DGEBA thermomechanical properties

Author: Smolecule Technical Support Team. Date: February 2026

Thermomechanical Properties Comparison

The table below summarizes key experimental data for divanillin-based epoxy thermosets and a reference DGEBA-based network.

Property This compound-based Epoxy (Diglycidyl Ether) Reference DGEBA-based Thermoset
Glass Transition Temperature (Tg) 140 - 200°C (cured with IPDA) [1] ~140°C (cured with IPDA) [1]
Young's Modulus Information missing from search results Information missing from search results
Tensile Strength 1.07 - 18.7 MPa (for polyimine CANs derived from this compound) [2] Information missing from search results
Thermal Degradation Comparable to DGEBA-based network [1] Reference standard [1]
Key Additional Properties Chemically recyclable in acidic conditions [2]; Reprocessable (CANs) [2] Not recyclable or reprocessable (traditional thermoset) [2]

> Note: The data for this compound-based epoxies and DGEBA are from independent studies with different curing agents and formulations. Direct, exact numerical comparisons should be made with caution.

Experimental Data & Methodologies

The properties listed are derived from specific experimental protocols standard in polymer science.

  • Synthesis of this compound-based Monomers: this compound, obtained from the oxidative dimerization of vanillin [2], can be functionalized into epoxy monomers like the diglycidyl ether of divanillyl alcohol (DiGEDVA) [1]. Another approach creates polyimine covalent adaptable networks (CANs) by reacting this compound's aldehyde groups with a mixture of long, flexible aliphatic diamines and short, rigid triamines [2].
  • Curing Procedure: The synthesized this compound-based epoxy monomers (e.g., DiGEDVA) are typically cured with amine hardeners. A common protocol involves curing with isophorone diamine (IPDA) to form the cross-linked thermoset network [1].
  • Characterization Methods:
    • Glass Transition Temperature (Tg): Measured using a Dynamic Mechanical Analyzer (DMA). The Tg is identified as the peak of the tan δ curve or a significant drop in the storage modulus (E') during a temperature ramp [2] [1].
    • Tensile Strength: Determined via tensile testing (e.g., on an Instron machine) using dumbbell-shaped specimens, following standardized protocols to measure the stress at break [2].
    • Thermal Stability: Evaluated by Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as it is heated, indicating the temperature at which decomposition begins [2] [1].
    • Reprocessability and Stress Relaxation: For dynamic CANs, stress-relaxation experiments are conducted on a DMA. A fixed strain is applied, and the decay of stress over time is measured, indicating the material's ability to flow and be reshaped [2].

Chemical Structures and Relationships

The core difference between these materials lies in their chemical origin and structure. The following diagram illustrates the relationship between their building blocks.

G Fossil Fossil Resources BPA Bisphenol A (BPA) Fossil->BPA Renewable Renewable Resources Vanillin Vanillin Renewable->Vanillin DGEBA DGEBA Epoxy Resin BPA->DGEBA Reaction with Epichlorohydrin Dvan This compound Vanillin->Dvan Oxidative Dimerization DivEpoxy This compound-based Epoxy Resin Dvan->DivEpoxy Functionalization (e.g., with Epichlorohydrin) Thermoset High-Performance Thermoset DGEBA->Thermoset Curing DivEpoxy->Thermoset Curing

Sustainability and Performance Trade-offs

The choice between these materials involves balancing performance with environmental impact.

  • Advantages of this compound-based Epoxies:

    • Closed-Loop Recyclability: A major advantage is their potential for chemical recycling. Under acidic conditions, the dynamic bonds (like imine bonds) can break down, allowing for the recovery of the original this compound monomer for resynthesis [2].
    • Reprocessability: When formulated as CANs or vitrimers, these materials can be reprocessed (e.g., via hot-pressing) multiple times without significant loss of mechanical properties [2].
    • Biobased Origin: Derived from vanillin, they offer a renewable alternative to petroleum-based BPA, reducing reliance on fossil fuels [2] [1].
  • Considerations and Context:

    • Performance Parity: Research shows that well-formulated this compound-based epoxies can achieve a Tg and thermal stability comparable to, and potentially exceeding, those of DGEBA [1].
    • Mechanical Property Tuning: The mechanical properties, such as tensile strength, can be widely tuned by adjusting the ratio of flexible to rigid amines in the network formulation [2].
    • BPA Concerns: The motivation for this research is partly driven by health concerns around BPA, a known endocrine disruptor used in DGEBA synthesis [3].

References

divanillin quantification in different vanilla species

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Divanillin Quantification

The most detailed methodology comes from a 2025 study that developed and validated a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for simultaneous quantification of this compound and other aromatic compounds in cured Vanilla planifolia pods [1].

  • Sample Preparation: Ground cured vanilla pods are extracted with a 1:1 mixture of DMSO and acidified methanol/water (3:7 ratio, 100 mM H₃PO₄) using ultrasonic bath for 10 minutes at room temperature. The supernatant is then filtered before analysis [2].
  • Chromatographic Conditions:
    • Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 μm particle size) [1] [2].
    • Mobile Phase: Gradient elution using water (solvent A), methanol (solvent B), and acidified water with H₃PO₄ (solvent C) [1] [2].
    • Flow Rate: 2.25 mL/min [1].
    • Detection Wavelengths: 230 nm, 254 nm (used for this compound), and 280 nm [2].
    • Column Temperature: 40-60°C [2].
    • Run Time: 15 minutes [1] [2].
  • Method Validation: The method was validated per ICH Q2(R1) guidelines, showing linearity in the 0.1–200 mg/L concentration range (r² > 0.99), accuracy with recoveries of 98.04–101.83%, and high precision (RSD < 2%) [1].

The experimental workflow for this method is summarized below:

cluster_HPLC HPLC-DAD Conditions Vanilla Pod Sample Vanilla Pod Sample Grinding Grinding Vanilla Pod Sample->Grinding Ultrasonic Solvent Extraction Ultrasonic Solvent Extraction Grinding->Ultrasonic Solvent Extraction Filtration Filtration Ultrasonic Solvent Extraction->Filtration HPLC-DAD Analysis (15 min) HPLC-DAD Analysis (15 min) Filtration->HPLC-DAD Analysis (15 min) Data Analysis & Quantification Data Analysis & Quantification HPLC-DAD Analysis (15 min)->Data Analysis & Quantification HPLC-DAD Conditions HPLC-DAD Conditions HPLC-DAD Conditions->HPLC-DAD Analysis (15 min) C18 Column C18 Column Gradient Elution\n(Water, Methanol, Acidified Water) Gradient Elution (Water, Methanol, Acidified Water) Flow: 2.25 mL/min Flow: 2.25 mL/min Detection at 254 nm Detection at 254 nm

Quantitative Findings in Vanilla Planifolia

This validated method was applied to analyze cured Vanilla planifolia pods from different regions in Veracruz, Mexico. The table below summarizes the quantified this compound levels [2]:

Sample Origin (Vanilla planifolia) Altitude (meters above sea level) This compound Content (g/100 g dry weight)
Papantla de Olarte (VPAP) 80 0.020
Misantla (VMST) 300 0.010
Zongolica (VZGL) 1200 0.008
Atzalan (VATZ) 1676 0.006
Tecolutla (VTEC) 20 0.002

The study concluded that This compound was present in all analyzed samples of cured Vanilla planifolia, with concentrations ranging from 0.002 to 0.02 g/100g dry weight [1] [2]. The highest concentration was found in the sample from Papantla de Olarte [2].

Formation and Role of this compound in Vanilla

Understanding the context of these quantitative results is important:

  • Origin during Curing: this compound is not present in green vanilla beans but is formed during the traditional curing process. It results from the oxidative dimerization of vanillin, primarily catalyzed by the enzyme peroxidase [3] [1]. This process is a major reason for the up to 50% loss of vanillin content observed during curing [1] [2].
  • Sensory and Functional Properties: this compound is approved for use as a flavor enhancer (FEMA GRAS #4107). It imparts creamy, fatty, and velvety mouthfeel notes in foods, particularly dairy products, at concentrations of 5–50 mg/L [3] [1] [4]. Its human recognition threshold for the velvety sensation is reported to be as low as 1.0 μmol/kg [1].

Research Gaps and Future Directions

The current data provides a solid foundation but also highlights areas for further investigation:

  • Lack of Multi-Species Data: The retrieved studies quantify this compound only in Vanilla planifolia. Data for other commercially important species like V. tahitensis (Tahitian vanilla) or V. pompona is absent from the search results. A true comparative guide across species cannot yet be constructed.
  • Focus on Method Development: The primary aim of the most recent research was to introduce and validate a reliable analytical method for this compound, establishing its presence and a range of concentrations in Vanilla planifolia [1] [2]. Broader screening across species and curing techniques is a logical next step.

References

comparing divanillin recovery rates in extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

A Validated Method for Quantifying Divanillin

The core of any comparison of recovery rates is a reliable method for measurement. A 2025 study developed and validated a specific High-Performance Liquid Chromatography with Diode-Array Detection (HPLC–DAD) method for the simultaneous quantification of this compound and eight other aromatic compounds in Vanilla planifolia [1].

The experimental protocol and key parameters of this method are summarized in the table below.

Aspect Detailed Methodology & Parameters
Chromatographic Conditions Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm). Mobile Phase: Gradient elution with water (A), methanol (B), and acidified water (10–2 M H3PO4) (C). Flow Rate: 2.25 mL/min. Column Temperature: 40-60 °C. Run Time: 15 minutes [2] [1].
Detection DAD at multiple wavelengths: 230 nm, 254 nm, and 280 nm [2].
Sample Preparation (Extraction) 1. Grinding: Pods are ground into a powder. 2. Weighing: 300 mg of the sample is weighed. 3. Solvent Addition: 20 mL of a 1:1 mixture of DMSO:(MeOH/acidified water (3:7, 100 mM H3PO4)) is added. 4. Ultrasonication: The mixture is sonicated for 10 min at 37 kHz and room temperature. 5. Filtration: The supernatant is filtered before analysis [2].
Method Validation The method was validated per ICH Q2(R1) guidelines, showing linearity in the 0.1–200 mg/L range (r² > 0.99), and high accuracy (recovery rate of 98.04–101.83%) [1].

This method successfully applied the protocol to analyze cured vanilla pods from different regions in Veracruz, Mexico, confirming the presence of this compound in all samples at concentrations ranging from 0.002 to 0.02 g/100 g dry weight [1]. The following diagram illustrates the sample preparation and analysis workflow.

Vanilla Pods Vanilla Pods Grind into Powder Grind into Powder Vanilla Pods->Grind into Powder  Mechanical Mill Weigh 300 mg Weigh 300 mg Grind into Powder->Weigh 300 mg Add Extraction Solvent Add Extraction Solvent Weigh 300 mg->Add Extraction Solvent  20 mL DMSO/MeOH/H₂O Ultrasonicate 10 min Ultrasonicate 10 min Add Extraction Solvent->Ultrasonicate 10 min  37 kHz, RT Filter Supernatant Filter Supernatant Ultrasonicate 10 min->Filter Supernatant HPLC-DAD Analysis HPLC-DAD Analysis Filter Supernatant->HPLC-DAD Analysis  15 min runtime This compound Quantification This compound Quantification HPLC-DAD Analysis->this compound Quantification

Why a Direct Comparison is Scarce

The absence of a published comparison guide can be attributed to two main factors:

  • Natural Abundance: this compound is present in vanilla beans only in trace amounts (5 to 50 mg per kg), making its economic isolation from natural sources challenging and reducing the incentive for extensive extraction optimization [3].
  • Primary Research Focus: Much of the current scientific interest in this compound is focused on its synthesis—either enzymatically or electrochemically—for use as a polymer building block or taste enhancer, rather than on its extraction from biomass [4] [5] [6].

Suggestions for Your Research Project

To build upon the information found, you could consider the following approaches for your comparison guide:

  • Use the Validated HPLC-DAD Method as a robust and reliable benchmark for quantifying this compound in your experiments.
  • Test and Compare Extraction Variables using this method. You can design experiments to compare key parameters such as solvent systems (e.g., varying alcohol/water ratios), extraction techniques (e.g., ultrasonication vs. microwave-assisted extraction), and physical treatments (e.g., different grinding intensities).
  • Source this compound for Methods Development: It is commercially available from chemical suppliers like BOC Sciences for use in developing your analytical protocols [2] [1].

References

divanillin-based vitrimers vs traditional thermosets recyclability

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Recyclability Comparison

The table below compares the core recyclability characteristics of divanillin-based vitrimers and traditional thermosets.

Characteristic This compound-Based Vitrimers Traditional Thermosets
Network Structure Dynamic covalent networks (CANs) [1] [2] Permanent, irreversible cross-links [1]
Recycling Mechanism Chemical bond exchange (e.g., imine metathesis, transamination) or acid hydrolysis [1] [3] Not recyclable; typically landfilled or incinerated [4] [1]
Chemical Recycling Yes (monomers can be recovered and reused) [1] [3] No (degradation destroys the polymer structure) [1]
Reprocessability Yes (can be reshaped and remolded under heat/pressure) [1] No (degrade before flow occurs) [1]
Closed-Loop Potential High (recovered this compound monomer can be used to synthesize new vitrimers with similar properties) [1] None
Key Dynamic Chemistry Imine bonds [1] [3] Not applicable

Experimental Data and Performance

Experimental studies provide quantitative data supporting the recyclability of this compound-based vitrimers, particularly in terms of mechanical property retention and chemical recovery.

Property Original Material After Recycling Experimental Conditions Source
Tensile Strength 1.07–18.7 MPa (varies with composition) [1] Retained after 3 reprocessing cycles [1] Reprocessed at 140°C for 20 min under pressure [1] Polyimine CANs from this compound [1]
Monomer Recovery N/A This compound monomer recovered [1] Chemical recycling in acidic conditions [1] Polyimine CANs from this compound [1]
Composite Recycling Fully cured carbon fiber composite [3] Polymer matrix degraded; carbon fibers recovered [3] Acid-catalyzed hydrolysis [3] This compound imine epoxy composite [3]

Key Experimental Protocols

The advanced recyclability of this compound-based vitrimers is validated through specific experimental methods.

Reprocessing and Mechanical Recycling
  • Purpose: To test the material's ability to be reshaped and re-molded without significant loss of mechanical properties.
  • Protocol: Ground material is placed in a mold and hot-pressed (e.g., at 140°C for 20 minutes) with several venting cycles to remove air [1]. The tensile strength and other mechanical properties of the reprocessed samples are then compared to the original material.
Chemical Recycling to Monomers
  • Purpose: To achieve closed-loop recycling by breaking down the polymer network into its original building blocks.
  • Protocol: The vitrimer is subjected to acidic hydrolysis. The material is typically stirred in an aqueous acidic solution, which cleaves the dynamic imine bonds [1] [3]. The solid residue (such as this compound) is filtered out and can be purified for reuse in synthesizing a new polymer network [1].
Stress Relaxation Testing
  • Purpose: To directly characterize the dynamics of the bond exchange reactions within the polymer network.
  • Protocol: This is performed on a dynamic mechanical analyzer (DMA). A sample is clamped and subjected to a fixed strain (e.g., 2%). The instrument measures the decay of stress over time (e.g., 20 minutes) at a specific temperature. The data is fitted to models to extract the characteristic relaxation time, a key parameter indicating how fast the network rearranges itself [1] [3].

Dynamic Chemistry and Recycling Workflow

The recyclability of this compound-based vitrimers stems from the dynamic nature of imine bonds. The following diagram illustrates the key chemical reactions and recycling pathways that enable this circularity.

G This compound Vitrimer Recycling via Imine Chemistry cluster_workflow Dynamic Exchange Reactions (Enable Reprocessing) This compound This compound Polyimine Vitrimer\n(Crosslinked Network) Polyimine Vitrimer (Crosslinked Network) This compound->Polyimine Vitrimer\n(Crosslinked Network)  Curing with Amines  (Imine Formation) Amines Amines Acidic Conditions Acidic Conditions Polyimine Vitrimer\n(Crosslinked Network)->Acidic Conditions  Chemical Recycling Recovered this compound Recovered this compound Acidic Conditions->Recovered this compound  Hydrolysis Recycled Vitrimer Recycled Vitrimer Recovered this compound->Recycled Vitrimer  Re-synthesis A Imine Metathesis B Transamination

The diagram illustrates the reversible cycle underpinning the recyclability of this compound-based vitrimers. The key to their functionality lies not only in the dissociative pathway of acid hydrolysis but also in the associative dynamic exchange reactions—imine metathesis and transamination—that occur within the network [1] [3]. These thermal-driven exchange reactions allow the cross-linked network to change topology without losing its integrity, enabling the reprocessing and self-healing observed in these materials [1].

Research Application Insights

For researchers exploring sustainable polymer options, this compound-based vitrimers are particularly promising for developing high-performance composites. Their ability to be fully degraded in mild acidic conditions allows for the recovery of valuable carbon fibers intact, which is a major challenge with traditional epoxy composites [3]. Furthermore, the rigidity of the this compound structure can contribute to good thermomechanical properties, while the dynamic chemistry allows these properties to be tailored by adjusting the ratio of flexible to rigid amines in the network [1].

References

divanillin and vanillin effects on osteosarcoma cells proteomic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effects on Osteosarcoma Cells

The table below summarizes the known effects and mechanisms of vanillin and divanillin based on current research:

Compound Observed Effects on Osteosarcoma Cells Proposed Mechanisms & Molecular Targets Key Experimental Findings
Vanillin - Does not counteract doxorubicin's anticancer efficacy. [1] - Regulates PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways. [2] - In U2OS cells, 100 μM vanillin co-treatment for 24h did not interfere with doxorubicin's cytotoxic effect. [1]

| This compound | - Demonstrates antitumor capabilities. [3] [2] | - Induces apoptosis; inhibits FAK/PI3K/Akt signaling pathway. [2] | - Molecular docking suggests binding to CAMKIV enzyme. [2]

  • Decreases metastatic potential of HepG2 cells (hepatocellular carcinoma model). [2] |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies.

1. Cell Culture and Viability Assay (Vanillin with Doxorubicin) This protocol assesses whether vanillin compromises the efficacy of doxorubicin against osteosarcoma cells. [1]

  • Cell Line: Human U2OS osteosarcoma cells.
  • Culture Conditions: Maintained in Dulbecco's Minimum Essential Medium (DMEM) supplemented with 10% FBS, 2.0 mM glutamine, and antibiotics at 37°C in a 5% CO₂ humidified environment.
  • Treatment Groups:
    • Control: Untreated cells.
    • Doxo: Cells treated with 20 μM doxorubicin for 24 hours.
    • Co-treatment (Cotr): Cells treated simultaneously with 100 μM vanillin and 20 μM doxorubicin for 24 hours.
  • Viability Assay: Cell viability was assessed using the MTT assay. After treatment, cells were incubated with MTT reagent, and the reduced formazan product was measured spectrophotometrically.

2. Plasma Membrane Proteomic Analysis (Relevant Methodology) While not performed with vanillin/divanillin, this protocol is a robust approach for identifying membrane protein changes in osteosarcoma, which could be applied to future studies. [4]

  • Cell Model: Osteosarcoma cell line (MG-63) vs. human osteoblastic cells (hFOB 1.19) as a normal comparative model.
  • Plasma Membrane (PM) Isolation: PM was purified using an aqueous two-phase partition system (Dextran T500 and PEG 3350).
  • Protein Digestion and Labeling: Proteins (100 μg) were digested with trypsin and labeled using iTRAQ reagents for quantitative comparison (e.g., MG-63 tagged with 115 reporter, hFOB with 116).
  • LC-MS/MS Analysis: Labeled peptides were fractionated by Strong Cation Exchange (SCX) chromatography and analyzed by LC-MS/MS on a Qstar Pulsar system.
  • Bioinformatics: Data analysis identified non-redundant proteins; differential expression was defined as a ≥1.5-fold change. GO database and String software were used for functional and protein-protein interaction analysis.

Signaling Pathways and Experimental Workflow

Based on the gathered data, the following diagrams illustrate the proposed mechanisms of action and a standardized proteomic workflow for future research.

vanillin_mechanism Vanillin Vanillin FAK/PI3K/Akt\nInhibition FAK/PI3K/Akt Inhibition Vanillin->FAK/PI3K/Akt\nInhibition this compound MAPK/ERK\nModulation MAPK/ERK Modulation Vanillin->MAPK/ERK\nModulation Vanillin NF-κB\nInhibition NF-κB Inhibition Vanillin->NF-κB\nInhibition Vanillin Apoptosis Apoptosis Anti-metastatic Effect Anti-metastatic Effect Decreased Cell\nMigration/Invasion Decreased Cell Migration/Invasion FAK/PI3K/Akt\nInhibition->Decreased Cell\nMigration/Invasion Altered Gene\nExpression Altered Gene Expression MAPK/ERK\nModulation->Altered Gene\nExpression Decreased Pro-inflammatory\nCytokines Decreased Pro-inflammatory Cytokines NF-κB\nInhibition->Decreased Pro-inflammatory\nCytokines Decreased Cell\nMigration/Invasion->Anti-metastatic Effect Altered Gene\nExpression->Apoptosis Decreased Pro-inflammatory\nCytokines->Anti-metastatic Effect

proteomic_workflow Cell Culture\n(OS vs Normal) Cell Culture (OS vs Normal) PM Isolation\n(Aqueous Two-Phase) PM Isolation (Aqueous Two-Phase) Cell Culture\n(OS vs Normal)->PM Isolation\n(Aqueous Two-Phase) Protein Digestion\n& iTRAQ Labeling Protein Digestion & iTRAQ Labeling PM Isolation\n(Aqueous Two-Phase)->Protein Digestion\n& iTRAQ Labeling SCX Fractionation\n& LC-MS/MS SCX Fractionation & LC-MS/MS Protein Digestion\n& iTRAQ Labeling->SCX Fractionation\n& LC-MS/MS Bioinformatic Analysis\n(GO, String) Bioinformatic Analysis (GO, String) SCX Fractionation\n& LC-MS/MS->Bioinformatic Analysis\n(GO, String) Target Validation\n(e.g., IHC) Target Validation (e.g., IHC) Bioinformatic Analysis\n(GO, String)->Target Validation\n(e.g., IHC)

Research Implications and Future Directions

The current evidence, while promising, highlights significant gaps and opportunities:

  • Vanillin as an Adjuvant: The finding that vanillin does not interfere with doxorubicin's effect on osteosarcoma cells [1] is crucial. It suggests that vanillin could be explored as a co-therapeutic agent to mitigate the severe cardiotoxic side effects of doxorubicin without compromising its anti-cancer efficacy in osteosarcoma treatment.
  • This compound's Direct Anticancer Role: this compound has been flagged as having antitumor capabilities [3] [2], but the evidence in osteosarcoma specifically is indirect. The cited mechanism of action (inhibition of FAK/PI3K/Akt) comes from a study on liver cancer cells [2]. This presents a clear opportunity for dedicated research to validate these effects in osteosarcoma models.
  • Application of Advanced Proteomics: The plasma membrane proteomic study [4] successfully identified differentially expressed proteins like CD151 in osteosarcoma. Applying this same powerful iTRAQ-based LC-MS/MS methodology to osteosarcoma cells treated with vanillin or this compound could uncover novel, specific protein targets and provide a comprehensive view of their mechanisms of action.

References

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Physical Description

White solid; Fruity vanilla aroma

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

302.07903816 Da

Monoisotopic Mass

302.07903816 Da

Heavy Atom Count

22

Melting Point

315.00 °C. @ 760.00 mm Hg

UNII

29PYY1H4BT

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2092-49-1

Wikipedia

Divanillin

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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